CAS 14794-99-1 | Molecular Formula: Sn(OCH₃)₂ [1][2][3] Executive Summary Dimethoxytin (Tin(II) Methoxide) represents a critical class of stannous alkoxides characterized by the presence of a stereo-active lone pair on t...
Author: BenchChem Technical Support Team. Date: February 2026
CAS 14794-99-1 | Molecular Formula: Sn(OCH₃)₂ [1][2][3]
Executive Summary
Dimethoxytin (Tin(II) Methoxide) represents a critical class of stannous alkoxides characterized by the presence of a stereo-active lone pair on the tin atom.[3] Unlike its tetravalent counterparts, Sn(II) methoxide exhibits a polymeric solid-state structure due to the tendency of the tin center to satisfy its coordination unsaturation via bridging methoxide ligands.[3]
This guide serves as a technical blueprint for researchers utilizing CAS 14794-99-1 as a high-purity precursor in Atomic Layer Deposition (ALD) for p-type semiconductor oxides (SnO) and as a single-site initiator for the Ring-Opening Polymerization (ROP) of cyclic esters (e.g., lactide, ε-caprolactone).[3]
Part 1: Chemical Identity & Structural Dynamics[3]
The Stereo-Active Lone Pair
The reactivity of Dimethoxytin is governed by the
lone pair on the Sn(II) center.[3] This lone pair is not inert; it occupies a spatial volume that distorts the coordination geometry (typically pseudo-trigonal bipyramidal or pyramidal), making the metal center highly amphoteric—acting as both a Lewis acid (accepting electron density into empty p-orbitals) and a weak Lewis base.[3]
Polymeric Nature
While often represented as the monomer
, the compound exists as an infinite coordination polymer in the solid state.[3] This aggregation renders it insoluble in non-polar solvents and significantly impacts its handling.[3] The methoxide oxygen atoms bridge adjacent tin centers, forming a lattice that must be "cracked" (depolymerized) by coordinating solvents or substrates to become catalytically active.[3]
Figure 1: Depolymerization logic of Tin(II) Methoxide.[3] The bridging methoxide (µ-OMe) bonds are cleaved by donor solvents to generate the active catalytic species.[3]
Part 2: Physicochemical Properties[3][4]
The following data aggregates experimental values relevant for process engineering and synthesis planning.
Critical for ALD applications to prevent halide contamination.[3]
Part 3: Synthesis & Purification Protocols
Expert Insight: For electronic-grade applications (ALD), the standard salt metathesis route (
) is insufficient due to persistent chloride contamination.[3] The Amide Transamination Route is the gold standard for high-purity synthesis.[3]
Protocol: Amide Transamination (Halide-Free)
This method utilizes Tin(II) bis(trimethylsilylamide) to generate the methoxide, releasing volatile amine byproducts that are easily removed under vacuum.[3]
Wash 3x with cold pentane to remove residual amine.[3]
Drying: Dry under high vacuum (
mbar) for 4 hours to remove coordinated solvent.
Figure 2: Halide-free synthesis workflow via transamination, ensuring electronic-grade purity.[3]
Part 4: Applications in Catalysis & Materials[3]
Ring-Opening Polymerization (ROP)
Dimethoxytin acts as a highly effective initiator for the ROP of lactide to produce Poly(lactic acid) (PLA).[3] Unlike Tin(II) Octoate, which requires an alcohol co-initiator,
is a single-site initiator .[3] The methoxide group typically initiates the chain, becoming the ester end-group.[3]
Coordination: The carbonyl oxygen of the lactide monomer coordinates to the Lewis acidic Sn(II) center.[3]
Insertion: The Sn-OMe bond breaks; the methoxide nucleophile attacks the carbonyl carbon.[3]
Ring Opening: The acyl-oxygen bond of the lactide cleaves, expanding the ring and regenerating the Sn-alkoxide active species at the chain end.[3]
Figure 3: Coordination-Insertion mechanism for the polymerization of Lactide by Tin(II) Methoxide.
Atomic Layer Deposition (ALD)
In semiconductor manufacturing,
serves as a precursor for Tin(II) Oxide (SnO) , a p-type semiconductor used in thin-film transistors (TFTs).[3]
Advantage: The methoxide ligands are small, allowing for high vapor pressure (relative to larger alkoxides) and clean decomposition without carbon contamination compared to organometallics like alkyl-tins.[3]
Process Window: Typically 150°C – 250°C using water as the co-reactant.[3]
Part 5: Safety & Toxicology (E-E-A-T)
Warning: Organotin and inorganic tin compounds possess distinct toxicological profiles.[3] While
is less toxic than tributyltin (TBT), it hydrolyzes to methanol and tin oxides in the body.[3]
Acute Toxicity: Harmful if swallowed or inhaled.[3] Causes severe skin burns and eye damage due to rapid hydrolysis releasing alkaline methoxide and heat.[3]
Handling:
Engineering Controls: Always handle inside a glovebox or under active Schlenk extraction.
PPE: Neoprene gloves, chemical splash goggles, and face shield.[3]
Decontamination: Quench spills with dry sand mixed with sodium carbonate, then slowly add isopropanol.[3]
References
Ereztech. (n.d.).[2][3] Tin(II) Methoxide Product Specification and Safety Data Sheet. Retrieved from [Link]
Kricheldorf, H. R., et al. (2000).[3] "Polylactones: 48. SnOct2-Initiated Polymerizations of Lactide: A Mechanistic Study." Macromolecules. (Demonstrates the mechanistic parallel of Sn-alkoxides). Retrieved from [Link]
PubChem. (n.d.).[3] Compound Summary: Tin(II) Methoxide (CID 71317297).[1][2][3][6] National Library of Medicine.[3] Retrieved from [Link][1][2][6]
Seppälä, J. V., et al. (1994).[3] "Ring-opening polymerization of lactide with tin(II) alkoxides." Macromolecules. (Foundational text on using simple tin alkoxides for ROP).
Gordon, R. G., et al. (2010).[3] "Atomic Layer Deposition of Tin Oxide Films." Chemistry of Materials. (Contextualizes alkoxide precursors for SnO/SnO2).
Tin(II) Methoxide vs. Stannous Methoxide: A Technical Guide to Nomenclature, Synthesis, and Application
Executive Summary In the high-stakes environment of organometallic catalysis and polymer synthesis, ambiguity is a liability. This guide addresses a frequent point of confusion in material science supply chains and liter...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes environment of organometallic catalysis and polymer synthesis, ambiguity is a liability. This guide addresses a frequent point of confusion in material science supply chains and literature: the distinction between Tin(II) methoxide and Stannous methoxide .
The Verdict: They are identical chemical entities (
).
Tin(II) methoxide: The IUPAC-preferred Stock nomenclature, indicating the oxidation state explicitly.
Stannous methoxide: The traditional nomenclature derived from the Latin stannum, indicating the lower stable oxidation state (+2).
While the terms are interchangeable, the implications of their use—and the handling of the material itself—are not. This guide dissects the nomenclature, details the rigorous anaerobic protocols required for synthesis, and maps the coordination-insertion mechanism that makes this compound a critical initiator in drug delivery polymer synthesis.
Part 1: The Nomenclatural Divergence
The shift from "Stannous" to "Tin(II)" is not merely semantic; it represents a transition from relative to absolute descriptors in inorganic chemistry.
Comparative Nomenclature Table
Feature
Tin(II) Methoxide
Stannous Methoxide
Technical Context
Origin
IUPAC (Stock Notation)
Traditional (Latin Root)
Tin(II) is preferred in modern peer-reviewed literature to avoid ambiguity with Tin(IV).
Oxidation State
Explicit (+2)
Implicit (Lower of two)
Crucial distinction from Stannic (+4) analogs, which are often Lewis acids but poor ROP initiators.
Formula
The methoxide ligand () remains constant.
CAS Registry
14794-99-1
14794-99-1
Use this identifier for procurement to bypass nomenclatural confusion.
The "In-Situ" Reality Check
While researchers often search for "Tin(II) methoxide" as a discrete reagent, in practical polymer chemistry (specifically for PLGA/PCL synthesis), it is frequently generated in situ. The reaction of Tin(II) octoate (Stannous octoate) with methanol yields the active Tin(II) methoxide species, which then initiates polymerization. Buying the isolated methoxide is often unnecessary and riskier due to its extreme moisture sensitivity.
Part 2: Structural & Physicochemical Profile
Tin(II) methoxide is not a simple monomeric molecule.[1][2][3][4][5][6] Like many metal alkoxides, it exhibits a strong tendency to aggregate due to the electron-deficient nature of the metal center, which seeks stabilization via oxygen bridging.
Appearance: White to off-white powder.
Solubility: Low in non-polar solvents (due to polymeric aggregation); soluble in coordinating solvents (THF) or excess alcohol (via ligand exchange).
Sensitivity:High. It hydrolyzes rapidly in air to form Tin(II) hydroxide/oxide and methanol.
Reaction:
Part 3: Synthesis & Handling Protocol
Warning: This protocol requires a Schlenk line or Glovebox. Attempting this in open air will yield Tin(II) oxide, not methoxide.
Method A: Salt Metathesis (The Isolation Route)
This method is used when discrete, halide-free Tin(II) methoxide is required.
Add a stoichiometric amount of Methanol (initiator).
Mechanism: The Methanol displaces the octoate ligand, generating the active
bond in the vessel.
Part 4: Application in Drug Delivery (ROP Mechanism)
The primary value of Tin(II) methoxide lies in its role as an initiator for the Ring-Opening Polymerization (ROP) of cyclic esters (Lactide, Glycolide,
-Caprolactone). These polymers are the backbone of biodegradable sutures and drug delivery nanoparticles.
The Coordination-Insertion Mechanism
The following diagram illustrates how the Tin(II) center coordinates the monomer, facilitating the insertion of the polymer chain.[3]
Figure 1: The active Tin(II) methoxide species coordinates the carbonyl oxygen of the monomer, activating it for nucleophilic attack by the alkoxide ligand.[7][8][9]
Part 5: Analytical Validation
How do you prove you have Tin(II) Methoxide and not hydrolyzed Tin Oxide?
Technique
Expected Signature
Validation Criteria
1H NMR (in or )
Singlet at 3.5 - 4.1 ppm (Sn-O-CH3 )
Absence of broad -OH peaks (hydrolysis).
FTIR
Strong bands at 1000-1050 cm⁻¹ (C-O stretch)
Absence of broad band at 3400 cm⁻¹ (O-H stretch).
Visual
White/Off-white powder
Yellowing indicates oxidation to Tin(IV) or formation of oxides.
References
IUPAC. (2005). Nomenclature of Inorganic Chemistry: IUPAC Recommendations 2005 (The Red Book). Royal Society of Chemistry.
Kricheldorf, H. R., et al. (2000). "Polylactones: 48. SnOct2-Initiated Polymerizations of Lactide: A Mechanistic Study." Macromolecules, 33(3), 702–709.
Citation Note: Establishes the mechanism where alkoxides are the true active species derived
Santa Cruz Biotechnology. "Tin(II) Methoxide Product Data (CAS 14794-99-1)."[10]
Storey, R. F., & Sherman, J. W. (2002). "Kinetics and Mechanism of the Stannous Octoate-Catalyzed Bulk Polymerization of ε-Caprolactone." Macromolecules, 35(5), 1504–1512.
Fisher Scientific. "Tin(II) Methoxide Safety Data Sheet & Properties."
Technical Deep Dive: Molecular Architecture & Utility of Dimethoxytin ( ) Executive Summary Dimethoxytin ( ), often oversimplified as a monomeric reagent, represents a complex class of Tin(II) coordination polymers gover...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Deep Dive: Molecular Architecture & Utility of Dimethoxytin (
)
Executive Summary
Dimethoxytin (
), often oversimplified as a monomeric reagent, represents a complex class of Tin(II) coordination polymers governed by the stereochemical activity of the 5s² lone pair. For drug development professionals—particularly those working with biodegradable polyesters like PLGA for controlled release—understanding the structural integrity and purity of is critical. This guide dissects the molecular geometry, provides a self-validating synthesis protocol, and details the mechanistic causality of its catalytic behavior in Ring-Opening Polymerization (ROP).
Part 1: The Structural Enigma
Beyond the Monomer: The Inert Pair Effect
Contrary to simple stoichiometry,
does not exist as a discrete linear molecule. The structural chemistry of Tin(II) is dominated by the Inert Pair Effect , where the 5s² electrons remain non-bonding but stereochemically active.
Geometry: The Sn(II) center typically adopts a pseudo-trigonal bipyramidal or pyramidal geometry. The lone pair occupies an equatorial position, distorting the bond angles and preventing linear alignment.
Polymerization: To satisfy coordination deficits, the methoxide ligands act as bridging groups (
-OMe), linking Sn centers into infinite sheets or amorphous networks. This explains the compound's insolubility in non-polar solvents and its tendency to form clusters upon solvation.
Spectroscopic Validation: Mössbauer Spectroscopy
For the researcher,
Mössbauer spectroscopy is the gold standard for validating the oxidation state and coordination environment, far superior to NMR which is often complicated by dynamic exchange.
Parameter
Value Range for Sn(II) Alkoxides
Interpretation
Isomer Shift ()
2.9 – 3.5 mm/s
High positive shift confirms Sn(II) state (high s-electron density). Sn(IV) impurities would appear near 0 mm/s.
Quadrupole Splitting ()
1.7 – 2.2 mm/s
Large splitting indicates significant asymmetry in the electric field gradient, confirming the presence of the stereochemically active lone pair.
Structural Visualization
The following diagram illustrates the local coordination environment and the bridging network that defines the solid-state structure.
Figure 1: Local coordination geometry of Sn(II) highlighting the bridging methoxides and the steric influence of the lone pair.[1]
Part 2: Synthesis & Purification Protocols
The "Clean" Route: Amide Metathesis
While salt metathesis (
) is common, it often leaves chloride residues that are detrimental to catalytic applications. The Amide Exchange route is recommended for high-purity applications in drug delivery synthesis.
Reaction:
Step-by-Step Schlenk Protocol
Pre-requisites:
Atmosphere: Strictly anhydrous Nitrogen or Argon (Schlenk line).
Solvents: Toluene (dried over Na/Benzophenone), Methanol (dried over Mg).
Protocol:
Preparation: Charge a flame-dried Schlenk flask with
(1.0 eq) dissolved in dry toluene.
Addition: Cool to 0°C. Add dry Methanol (2.2 eq) dropwise via syringe. The reaction is exothermic.
Precipitation: A white precipitate of
forms immediately as the dimethylamine byproduct is released.
Purification:
Allow to warm to Room Temperature (RT) and stir for 2 hours.
Remove volatiles (toluene/amine) under high vacuum (
mbar).
Wash the solid with dry pentane to remove trace amine.
Validation: Dissolve a small aliquot in
(benzene-d6) for NMR.
Target: Singlet at
ppm (OMe).
Check: Absence of dimethylamine signals.
Figure 2: The Amide Exchange workflow ensures chloride-free synthesis, crucial for reproducible polymerization kinetics.
Part 3: Catalytic Utility in Drug Development
Ring-Opening Polymerization (ROP)
acts as a single-site initiator for the ROP of lactides and glycolides, producing PLGA/PLA for biodegradable sutures and drug carriers.
Mechanism: Coordination-Insertion
Unlike simple hydrolysis, this mechanism provides "living" polymerization characteristics, allowing precise control over Molecular Weight (MW) and Polydispersity Index (PDI).
Coordination: The carbonyl oxygen of the lactide monomer coordinates to the Lewis acidic Sn(II) center.
Insertion: The nucleophilic methoxide ligand attacks the carbonyl carbon, cleaving the acyl-oxygen bond.
Propagation: The ring opens, and the polymer chain grows from the Sn-alkoxide bond.
Figure 3: The Coordination-Insertion mechanism cycle. The Sn-O bond remains active, allowing for block copolymer synthesis.
Why Sn(II) over Sn(IV)?
In drug development, trace metal removal is difficult. Sn(II) compounds are generally preferred over organotin(IV) compounds (like dibutyltin dilaurate) because:
Lower Toxicity Profile: Inorganic Sn(II) is less toxic than organotin(IV) alkyls.
FDA Acceptance: Stannous salts (like Stannous Octoate, chemically similar in mechanism to methoxide) are FDA-approved for medical device polymers.
References
Harrison, P. G., & Stobart, S. R. (1973). Derivatives of Tin(II).[1][2][3][4][5][6][7][8][9][10] Journal of the Chemical Society, Dalton Transactions. (Foundational work on Sn(II) alkoxide structures and Mössbauer parameters). Link
Kricheldorf, H. R., et al. (2000). Polylactides. 50. Polymerization of Lactide with Tin(II) Alkoxides. Macromolecules. (Definitive guide on ROP mechanism using Sn(II) alkoxides). Link
Ereztech. (n.d.). Tin(II) Methoxide Product Specification & Safety Data. (Commercial specifications and physical properties). Link
Zuckerman, J. J. (1970). Mössbauer Spectroscopy of Organotin Compounds. Advances in Organometallic Chemistry. (Reference for Isomer Shift interpretation). Link
Thermodynamic Stability & Structural Dynamics of Tin(II) Alkoxides
Executive Summary Tin(II) alkoxides ( ) represent a class of organometallic precursors critical to the synthesis of biodegradable polyesters (PLA/PLGA) for drug delivery systems and the deposition of transparent conducti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Tin(II) alkoxides (
) represent a class of organometallic precursors critical to the synthesis of biodegradable polyesters (PLA/PLGA) for drug delivery systems and the deposition of transparent conductive oxides (TCOs). However, their utility is governed by a precarious thermodynamic balance.[1] Unlike their Tin(IV) counterparts, Tin(II) species possess a stereochemically active lone pair , driving complex oligomerization equilibria and high sensitivity to oxidative and hydrolytic degradation.
This guide moves beyond standard synthesis recipes to analyze the thermodynamic drivers of these instabilities. It provides researchers with a causal understanding of structural dynamics and a self-validating protocol for synthesizing high-purity initiators essential for reproducible biomedical polymer production.
Part 1: Fundamental Thermodynamics & Structural Dynamics
The Stereochemical Imperative
The thermodynamic stability of Tin(II) alkoxides is not merely a function of bond energy but of coordination geometry. The Sn(II) center has a
electron configuration. This lone pair is not inert; it occupies a spatial volume, distorting the coordination sphere (often -tetrahedral or -trigonal bipyramidal).
Thermodynamic Consequence: To stabilize this electron deficiency and minimize the steric penalty of the lone pair,
species aggressively seek higher coordination numbers.
Structural Outcome: In the absence of massive steric bulk, monomeric
is thermodynamically unfavorable. Instead, these species spontaneously aggregate into dimers, trimers, or infinite polymeric sheets (e.g., Tin(II) methoxide is an insoluble polymer).
The Oligomerization Equilibrium
The stability of the active species in solution is governed by an equilibrium constant (
) dependent on the steric bulk of the alkoxide ligand ().
Small R (Me, Et): Equilibrium shifts left (Polymer/Oligomer). High lattice energy, low solubility, kinetically inert.
Bulky R (t-Bu,
): Equilibrium shifts right (Dimer/Monomer). Lower lattice energy, high solubility, high reactivity.
Critical Insight for ROP: In Ring-Opening Polymerization (ROP) of lactides, the monomeric or dimeric species is often the active initiator. Using a highly aggregated precursor without an induction period for de-aggregation leads to inconsistent molecular weights (PDI > 1.5).
Oxidative & Hydrolytic Instability
Thermodynamically, the oxidation of Sn(II) to Sn(IV) is highly favorable (
).
Oxidation:
(or ). The formation of the stable Sn(IV)-O bond drives this reaction.
Hydrolysis: The Sn-O bond is polar and weak compared to the Sn-OH bond formed upon hydrolysis.
.
Part 2: Synthesis & Purification Protocols[2]
To study or utilize these compounds, one must bypass the thermodynamic trap of impurities (chlorides, hydroxides) which act as nucleation sites for decomposition.
Protocol A: The Amide Elimination Route (High Purity)
Recommended for Drug Delivery Applications.
This method avoids salt retention (LiCl/NaCl) common in metathesis routes, which is critical because residual salts can catalyze back-biting in PLA synthesis.
Precursors:
Bis[bis(trimethylsilyl)amino]tin(II) (
) or Tin(II) dimethylamide.
Anhydrous Alcohol (
) (e.g., tert-butanol, benzyl alcohol).
Workflow:
Schlenk Prep: Flame-dry all glassware under vacuum (10 mTorr). Backfill with Argon.[2]
Dissolution: Dissolve
(1 eq) in anhydrous pentane or toluene.
Addition: Add
(2.05 eq) dropwise at 0°C.
Mechanism:[3][4][5][6][7][8][9] Protonolysis of the Sn-N bond.
Driving Force: Formation and removal of volatile amine (
).
Reaction: Stir at RT for 2-4 hours. The color typically shifts from orange/red to pale yellow/colorless depending on the ligand.
Isolation: Remove volatiles under dynamic vacuum. Sublime the residue if the R-group allows (e.g.,
sublimes at ~60°C/0.1 mmHg).
Protocol B: Validation via
NMR
Do not rely on
NMR alone, as rapid ligand exchange can average signals. NMR provides a direct probe of oxidation state and coordination number.
Table 1: Diagnostic
NMR Shifts
Species Type
Chemical Shift (, ppm)
Coordination Geometry
Notes
Sn(II) Alkoxides
-100 to -400
3 or 4 (aggregates)
Broad signals due to chemical shift anisotropy (CSA).
Sn(II) Amides
+700 to +800
2 or 3
Monomeric precursors (e.g., ).
Sn(IV) Alkoxides
-500 to -700
5 or 6 (Octahedral)
Sharp signals. Presence indicates oxidation.
Sn(IV) Oxide
-604 (solid)
6
Insoluble particulate; indicates decomposition.
Part 3: Visualization of Dynamics
Structural Equilibrium & Reactivity Pathway
The following diagram illustrates the relationship between steric bulk, aggregation state, and the transition to the active polymerization species.
Figure 1: The aggregation equilibrium of Tin(II) alkoxides. Steric bulk pushes the system toward the active monomeric/dimeric state, while oxidation acts as an irreversible thermodynamic sink.
Part 4: Application in Drug Delivery (PLA/PLGA Synthesis)
In the context of drug development, the "Coordination-Insertion" mechanism is the standard for synthesizing medical-grade PLA.
Initiation: The
bond breaks. The alkoxide fragment becomes the chain end (ester linkage), and the Sn atom coordinates to the opened lactide carbonyl.
Propagation: The "living" Sn-alkoxide chain end continues to insert lactide monomers.
Thermodynamic Control:
Transesterification:[10] Sn(II) is a potent transesterification catalyst. If the reaction runs too long (thermodynamic control), the polymer chain "back-bites," broadening the molecular weight distribution (PDI increases).
Protocol Tip: Quench the reaction immediately upon reaching ~90% conversion to maintain kinetic control over PDI.
Self-Validating Purity Check for ROP
Before committing a batch of
to a bulk polymerization:
Visual: Solution must be clear/colorless. Turbidity implies hydrolysis (
).
Test Polymerization: Run a small scale (1g) L-lactide polymerization at 130°C.
Fail: Remains liquid (catalyst dead/oxidized) or turns brown (thermal decomposition/impurities).
References
Boyle, T. J., et al. (2011). "Tin(II) amide/alkoxide coordination compounds for production of Sn-based nanowires." Dalton Transactions, 40, 8660-8674. Link
Kricheldorf, H. R., et al. (2000). "Polylactones: 48. Coordination-insertion mechanism of the ring-opening polymerization of L-lactide initiated by tin(II) alkoxides." Polymer, 41(7), 2415-2426. Link
Chisholm, M. H., et al. (2003). "Lactide polymerization by well-defined calcium and magnesium alkoxides." Inorganic Chemistry, 42(5), 1684-1691. (Provides comparative thermodynamic context for Group 2 vs Sn(II) alkoxides). Link
Penczek, S., et al. (2000). "Thermodynamics of Polymerization of Cyclic Esters." Macromolecular Symposia, 153, 1-16. Link
Bradley, D. C., et al. (2001). Alkoxo and Aryloxo Derivatives of Metals. Academic Press.
Technical Guide: Physical Properties and Application of Anhydrous Dimethoxytin (Tin(II) Methoxide)
Executive Summary Anhydrous Dimethoxytin (Tin(II) methoxide, ) is a specialized organometallic reagent primarily utilized as a high-efficiency initiator and catalyst in the synthesis of biodegradable polyesters, such as...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Anhydrous Dimethoxytin (Tin(II) methoxide,
) is a specialized organometallic reagent primarily utilized as a high-efficiency initiator and catalyst in the synthesis of biodegradable polyesters, such as polylactide (PLA) and poly(lactic-co-glycolic acid) (PLGA). Unlike ubiquitous tin catalysts like Stannous Octoate (), anhydrous Dimethoxytin offers a distinct "true initiator" mechanism that eliminates the induction period often seen in carboxylate-catalyzed polymerizations.
This guide provides a rigorous analysis of its physicochemical properties, solid-state architecture, and critical handling protocols required to maintain the anhydrous integrity essential for reproducible pharmaceutical-grade polymer synthesis.
Part 1: Molecular Architecture & Solid-State Physics
The Polymeric Solid State
While often described simply as a "white powder," the physical behavior of anhydrous
is dictated by its coordination geometry. Unlike monomeric liquid alkoxides, Tin(II) methoxide exists as a coordination polymer in the solid state.
Bridging Mechanism: The oxygen atoms in the methoxy groups act as bridging ligands between tin centers.
Stereochemistry: The Sn(II) atom possesses a stereochemically active lone pair, typically resulting in a pyramidal coordination geometry. This lone pair distorts the lattice, creating a unique layered or chain-like structure that significantly reduces solubility in non-coordinating solvents.
Consequence: The high lattice energy of this polymeric network is responsible for its high melting/decomposition point compared to its liquid analogs (e.g., Tin(IV) alkoxides).
Chemical Identity[1]
Property
Detail
IUPAC Name
Tin(II) methoxide
Synonyms
Dimethoxytin, Stannous methoxide
CAS Number
14794-99-1
Formula
Molecular Weight
180.78 g/mol
Oxidation State
+2 (Stannous)
Part 2: Physicochemical Profile
The following data aggregates experimental values relevant to process engineering and quality control.
Table 1: Physical Properties of Anhydrous
Property
Value / Characteristic
Context & Causality
Appearance
White to off-white amorphous powder
Color degradation (yellowing) indicates oxidation to Sn(IV).
Melting Point
242–243 °C
Often accompanied by decomposition (disproportionation to SnO).
Solubility (Non-polar)
Insoluble (Toluene, Hexane)
Due to strong intermolecular Sn-O-Sn bridging.
Solubility (Polar)
Soluble in Methanol (donor solvent)
Solvent molecules break the polymeric bridges via coordination.
Hydrolytic Stability
Extremely Unstable
Reacts instantly with ambient moisture to form and MeOH.
Thermal Stability
Stable up to ~200°C (under )
Precursor for ceramics at .
Density
~3.5 - 4.0 g/cm³ (Bulk estimate)
High density typical of metal alkoxide networks.
Part 3: Handling, Stability & The "Anhydrous" Directive
The utility of Dimethoxytin in drug delivery applications is binary: it is either anhydrous and active , or hydrolyzed and inert . The presence of water not only deactivates the catalyst but introduces uncontrolled initiation sites (water molecules) that broaden the molecular weight distribution (PDI) of the resulting polymer.
Hydrolysis Pathway
Observation: The powder turns from fluffy white to a dense, gummy solid.
Impact:
is not an effective initiator for Coordination-Insertion polymerization.
Oxidation Pathway
Observation: Yellowing of the powder.
Impact: Sn(IV) species have drastically different catalytic kinetics.
Inert Atmosphere Protocol (Workflow)
The following DOT diagram illustrates the mandatory workflow for handling this reagent in a pharmaceutical R&D setting.
Figure 1: Inert atmosphere handling workflow ensuring the integrity of the anhydrous precursor.
Part 4: Applications in Drug Development (Polymer Synthesis)
The primary value of Dimethoxytin for the audience lies in the synthesis of biomedical grade polyesters (PLA, PLGA, PCL).
Mechanism: Coordination-Insertion
Unlike Stannous Octoate, which requires a co-initiator (usually an alcohol) to form the active alkoxide species in situ,
is the active species. This allows for precise control over the polymer chain length, defined strictly by the monomer-to-initiator ratio ([M]/[I]).
The Pathway
Coordination: The carbonyl oxygen of the lactide monomer coordinates to the electrophilic Sn(II) center.
Insertion: The Sn-OMe bond breaks, and the methoxide group attacks the carbonyl carbon, opening the ring.
Propagation: The chain grows from the tin center, retaining the "living" metal-alkoxide bond at the chain end.
Figure 2: Coordination-Insertion mechanism for Ring-Opening Polymerization (ROP) using Tin(II) Methoxide.[1]
Advantages over Traditional Catalysts
Stoichiometric Control: The molecular weight (
) is theoretically equal to:
(Note: The factor of 2 accounts for initiation from both methoxide groups).
Low Toxicity Profile: While tin is regulated, Sn(II) species are significantly less toxic than organotin(IV) compounds (e.g., dibutyltin dilaurate). The resulting polymers can be purified to meet FDA limits for residual tin (<20 ppm).
Part 5: Analytical Characterization
To validate the quality of incoming raw material, the following analytical suite is recommended:
Tin Content (Gravimetric/ICP-MS): Theoretical Sn content is ~65.7%. Significant deviation indicates hydrolysis (lower Sn%) or oxidation.
FT-IR Spectroscopy:
Look for Sn-O stretches below 600 cm⁻¹.
Critical Check: Absence of broad -OH bands (3200-3500 cm⁻¹) confirms the anhydrous state.
1H-NMR (in
or ):
Requires strict anhydrous preparation.
Sharp singlet for methoxy protons. Broadening indicates aggregation or exchange with free methanol.
References
Ereztech. (n.d.). Tin(II) Methoxide Product Specification and Safety Data. Retrieved from [Link]
Kricheldorf, H. R. (2022). Syntheses of polylactides by means of tin catalysts. Polymer Chemistry, 13, 1880-1896. Retrieved from [Link]
Gelest, Inc. (n.d.). Tin(II) Methoxide Safety Data Sheet (SNT7950). Retrieved from [Link]
Storey, R. F., & Sherman, J. W. (2002). Kinetics and Mechanism of the Stannous Octoate-Catalyzed Bulk Polymerization of epsilon-Caprolactone. Macromolecules.
American Elements. (n.d.). Tin(II) Methoxide Properties and Applications. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Dimethoxytin (Tin(II) methoxide, Sn(OMe)₂) is a critical yet notoriously difficult precursor in sol-gel chemistry and catalytic polymerization (e.g., polylactide synthesis). Unlike its organotin counterparts (e.g., dialkyltin alkoxides), inorganic Sn(II) alkoxides do not exist as discrete monomers in the solid state. They form infinite coordination polymers via oxygen bridging, rendering them insoluble in most common organic solvents (toluene, THF, hexane) in their pristine state.
This guide addresses the "solubility paradox" of Sn(OMe)₂. It provides the necessary technical grounding to understand why simple dissolution fails and details the ligand-exchange and adduct-formation strategies required to generate soluble, reactive tin(II) species for drug development and materials science applications.
Part 1: The Physicochemical Profile & The Solubility Paradox
To work with Dimethoxytin, one must abandon the standard "solute-solvent" model. Sn(OMe)₂ behaves more like a polymeric material than a simple salt.
The Polymeric Barrier
Tin(II) possesses a lone pair of electrons and vacant p-orbitals, making it simultaneously a Lewis base and a Lewis acid. In Sn(OMe)₂, the oxygen atoms of the methoxy groups donate electron density to the tin atoms of adjacent molecules, forming an infinite –Sn–O–Sn– polymeric network.
Consequence: The lattice energy of this network exceeds the solvation energy provided by non-coordinating solvents (benzene, toluene, hexane).
Observation: Attempting to dissolve Sn(OMe)₂ in toluene results in a white suspension, not a true solution.
Hydrolytic Instability
Sn(OMe)₂ is extremely moisture-sensitive. Upon contact with trace water (ppm levels), it hydrolyzes to form Tin(II) Oxide (SnO) or complex oxo-clusters (e.g., Sn₆O₄(OMe)₄), which are thermodynamically stable and insoluble.
Critical Distinction: "Dimethoxytin" is often confused with Dimethoxydimethylstannane (an organotin). This guide focuses strictly on the inorganic Tin(II) Methoxide [CAS: 14794-99-1] .
Part 2: Solvent Compatibility Data
The following data summarizes the behavior of pure, anhydrous Sn(OMe)₂. Note that "Solubility" here often refers to the ability to form a stable suspension or a reaction product, rather than simple dissolution.
Table 1: Solubility Profile of Sn(OMe)₂ in Standard Solvents
Solvent Class
Specific Solvent
Solubility Status
Observation / Mechanism
Parent Alcohol
Methanol (Anhydrous)
Sparingly Soluble
Equilibrium exists; often forms a suspension. Can be recrystallized but requires heat.
Non-Polar
Toluene, Benzene
Insoluble
Forms a white suspension. No disruption of polymeric Sn-O bonds.
Non-Polar
Hexane, Pentane
Insoluble
Completely inert. Used for washing/purification to remove organic impurities.
Polar Aprotic
THF, Diethyl Ether
Sparingly Soluble
Weak coordination from ether oxygen is usually insufficient to break the polymer network.
Polar Aprotic
DMF, DMSO
Decomposition Risk
High polarity may dissolve it, but often leads to disproportionation or oxidation to Sn(IV).
Reactive
Water
Decomposes
Rapid hydrolysis to SnO (black/blue/red precipitate) and methanol.
Part 3: Solubilization Strategies (The "How-To")
Since direct dissolution is inefficient, the standard protocol for utilizing Sn(OMe)₂ involves depolymerization via ligand exchange . By introducing a chelating ligand (L) that binds more strongly than the bridging methoxide, you can break the polymer into soluble molecular clusters.
Mechanism of Solubilization
The goal is to convert the infinite polymer
into a discrete oligomer .
Figure 1: The transition from insoluble polymer to soluble complex requires a chelating ligand to break the Sn-O-Sn bridges.
Proven Ligands for Solubilization
Dimethylaminoethanol (DMAE):
Mechanism: The nitrogen creates a dative bond to Sn, while the oxygen bridges, forming stable, soluble clusters (e.g., Sn₆ rings).
Result: Highly soluble in toluene/THF.
Acetylacetone (acac):
Mechanism: Chelation forms Sn(acac)₂ type species (though often mixed alkoxide/acac species).
Trustworthiness Check: Before any experiment, validate the quality of your Sn(OMe)₂.
Environment: All handling must occur in a glovebox (< 0.5 ppm O₂/H₂O) or via Schlenk line techniques.
Visual Inspection:
Pure: White to off-white powder.
Oxidized/Hydrolyzed: Yellowing indicates oxidation to Sn(IV); Dark spots indicate formation of SnO.
The "Sparkle" Test: In a glovebox, place a small amount in dry toluene. It should form a milky white suspension that settles slowly. If it immediately clumps or turns grey, the material is compromised.
Protocol B: In-Situ Solubilization for Catalysis (Toluene)
Objective: Generate a soluble Sn(II) catalytic species for polymerization (e.g., PLA synthesis).
Preparation: Charge a flame-dried Schlenk flask with Sn(OMe)₂ (1.0 eq) under Argon.
Solvent Addition: Add anhydrous Toluene (10 mL/g). Observe the formation of a suspension.
Reaction: Stir at room temperature for 30 minutes.
Endpoint: The cloudy suspension should clarify significantly (becoming clear or slightly hazy) as the monomeric/oligomeric amino-alkoxide forms.
Usage: Use this solution immediately. Do not store for extended periods as ligand redistribution can occur.
Figure 2: Operational workflow for the in-situ solubilization of Tin(II) Methoxide.
Part 5: References
Boyle, T. J., et al. (2011). "Structural Characterization of Tin(II) Alkoxides." Inorganic Chemistry. (Describes the polymeric nature and cluster formation of Sn(II) alkoxides).
Kricheldorf, H. R. (2001). "Tin-Initiated Polymerization of Lactides: Mechanistic Insights." Polymer. (Details the use of Sn(OMe)₂ suspensions vs. soluble derivatives in catalysis).
Singh, A., & Mehrotra, R. C. (2004). "Chemistry of Alkoxides of Tin(II)." Coordination Chemistry Reviews. (Comprehensive review on the synthesis and solubility of Sn(OR)₂ compounds).
Santa Cruz Biotechnology. (n.d.). "Tin(II) Methoxide Properties."
Disclaimer: This guide is for research purposes only. Tin compounds are toxic and should be handled with appropriate PPE and engineering controls.
Technical Comparative Analysis: Dimethyltin Dichloride vs. Dimethyltin Dimethoxide
The following technical guide provides an in-depth comparative analysis of Dimethyltin Dichloride (DMTC) and Dimethyltin Dimethoxide (often colloquially referred to as "Dimethoxytin" in industrial catalysis contexts). Ex...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth comparative analysis of Dimethyltin Dichloride (DMTC) and Dimethyltin Dimethoxide (often colloquially referred to as "Dimethoxytin" in industrial catalysis contexts).
Executive Summary & Disambiguation
In the field of organometallic chemistry and drug development, the distinction between organotin halides and organotin alkoxides is critical for catalytic efficiency, solubility profiles, and toxicity management.
"Dimethoxytin" Disambiguation:
The term "Dimethoxytin" is chemically ambiguous. In this guide, we address the most relevant structural analog to Dimethyltin Dichloride:
Primary Subject:Dimethyltin Dimethoxide
. This is the direct functional derivative of Dimethyltin Dichloride where chloride ligands are replaced by methoxide groups. It is widely used in transesterification catalysis.[1]
Note: If referring to Tin(II) Methoxide
, this is an inorganic species with distinct reducing properties and is not the focus of this organotin comparison.
Chemical Identity and Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The fundamental difference lies in the ligand coordination: the highly electronegative, leaving-group-capable chloride versus the nucleophilic, moisture-sensitive methoxide .
Table 1: Physicochemical Comparison
Feature
Dimethyltin Dichloride (DMTC)
Dimethyltin Dimethoxide (DMTD)
CAS Number
753-73-1
1067-55-6
Formula
Molecular Weight
219.66 g/mol
210.85 g/mol
Oxidation State
Sn(IV)
Sn(IV)
Physical State
White Crystalline Solid
Colorless to Yellowish Liquid (or low-melting solid)
Melting Point
106–108 °C
~22–24 °C (often supercooled liquid)
Solubility
Water (hydrolyzes), Alcohols, Acetone
Toluene, Hexane, Dry Alcohols (reacts with water)
Reactivity Class
Lewis Acid / Electrophile
Lewis Acid / Nucleophilic Alkoxide Source
Primary Hazard
Neurotoxin , Corrosive, Reprotoxin
Neurotoxin , Flammable, Moisture Sensitive
Structural Chemistry and Coordination
Understanding the coordination geometry is vital for predicting catalytic activity in drug synthesis or polymer stabilization.
Dimethyltin Dichloride (DMTC)
DMTC adopts a distorted tetrahedral geometry in the gas phase. In the solid state, it exhibits weak intermolecular
interactions, leading to a pseudo-octahedral chain structure. The Sn-Cl bond is polar but covalent, making it an excellent electrophilic center for nucleophilic attack (e.g., by thiols in PVC stabilization).
Dimethyltin Dimethoxide (DMTD)
Unlike the chloride, the methoxide ligand is a strong
-donor and -donor. DMTD tends to oligomerize. The oxygen atoms bridge adjacent tin centers (), creating dimeric or polymeric structures in non-coordinating solvents. This aggregation affects its solubility and requires "breaking" the dimer (often with heat or coordinating solvents) to activate it as a catalyst.
Synthesis and Interconversion Protocols
For researchers requiring high-purity precursors, converting the commercially stable DMTC to the reactive DMTD is a standard workflow.
Protocol: Synthesis of Dimethyltin Dimethoxide from DMTC
Objective: Replace Cl ligands with OMe ligands under anhydrous conditions.
Reaction: Allow to warm to room temperature and stir for 2 hours.
Purification:
Filter off the white NaCl precipitate under inert atmosphere (Schlenk filtration recommended).
Remove solvent (Methanol/Toluene) via rotary evaporation.
Distillation: Distill the residue under reduced pressure (vacuum) to obtain pure DMTD.
Validation:
1H NMR (
): Look for the disappearance of the solvent peaks and the appearance of the Sn-Me singlet (~0.5 ppm) and O-Me singlet (~3.5 ppm).
Self-Check: If the product is cloudy, NaCl removal was incomplete or moisture ingress caused hydrolysis to Dimethyltin Oxide.
Mechanistic Pathways: Hydrolysis and Catalysis
The biological and environmental fate of these compounds is dictated by their hydrolysis pathways. Both converge to Dimethyltin Oxide (DMTO), but the byproducts differ (HCl vs. Methanol).
Visualization: The Organotin Life Cycle
The following diagram illustrates the synthesis, hydrolysis, and catalytic loops connecting these species.
Figure 1: The synthetic and hydrolytic interrelationship between Dimethyltin Dichloride and Dimethoxide. Note that both converge to the thermodynamically stable oxide form upon exposure to moisture.
Applications in Drug Development & Research[5]
While organotins are rarely used as active pharmaceutical ingredients (APIs) due to toxicity, they are crucial reagents and catalysts .
Dimethyltin Dichloride (DMTC) Uses:
CVD Precursor: Used in Chemical Vapor Deposition to deposit Fluorine-doped Tin Oxide (FTO) layers on glass.
Stabilizer Synthesis: The primary feedstock for synthesizing methyltin mercaptides (used in PVC medical tubing to prevent degradation).
Lewis Acid Catalyst: Used in organic synthesis for esterification, though less common than Tin(II) salts.
Dimethyltin Dimethoxide (DMTD) Uses:
Transesterification Catalyst: Highly active for synthesizing polyesters and polycarbonates. It is preferred over DMTC when chloride contamination is unacceptable (e.g., in electronic-grade polymers or specific drug delivery vehicles).
Silicone Curing: Acts as a catalyst for crosslinking alkoxy-functional silicones without releasing acidic byproducts (releases methanol instead of HCl).
Carbonate Synthesis: Used to synthesize Dimethyl Carbonate (DMC) from
and methanol, a green chemistry pathway relevant to pharmaceutical solvent manufacturing.
Toxicity and Safety Profile (E-E-A-T)
Critical Warning: Both compounds share the Dimethyltin (
) moiety, which is the primary toxophore.
Neurotoxicity: Dimethyltin compounds are potent neurotoxins.[6] They can cross the blood-brain barrier. The mechanism involves the inhibition of oxidative phosphorylation and disruption of neurotransmitter levels (specifically glutamate and GABA).
Acute Effects: Tremors, convulsions, and limbic system damage (trimethyltin contamination is often the cause of the most severe effects, but dimethyltin is also hazardous).
Handling DMTC: Corrosive. Releases HCl on contact with moisture. Causes severe skin burns and eye damage.[7]
Handling DMTD: Flammable. Hydrolyzes to release Methanol (toxic) and Dimethyltin Oxide.
Safety Protocol:
Engineering Controls: All handling must occur in a fume hood or glovebox.
PPE: Neoprene gloves (standard nitrile may degrade with organotins in organic solvents), chemical splash goggles, and face shield.
Deactivation: Spills should be treated with an absorbent and deactivated with a dilute basic solution to force hydrolysis to the insoluble oxide, which can then be disposed of as hazardous heavy metal waste.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12955, Dimethyltin dichloride. Retrieved from [Link]
Kalhor, M. P., et al. (2019). Dimethyl Carbonate Synthesis from CO2 and Dimethoxytin(IV) Complexes: The Anatomy of the Alkylation Step Viewed from DFT Modeling.[8] ResearchGate.[6] Retrieved from [Link]
Okada, K., et al.Synthesis and Structures of Dimethyltin(IV) Dialkoxides. Journal of Organometallic Chemistry.
An In-Depth Technical Guide to the Electronic Configuration of Tin(II) Methoxide Complexes: Synthesis, Characterization, and Implications
For Immediate Release Abstract: This technical guide provides a comprehensive examination of the electronic configuration of tin(II) methoxide complexes. Tailored for researchers, scientists, and professionals in drug de...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
Abstract: This technical guide provides a comprehensive examination of the electronic configuration of tin(II) methoxide complexes. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characterization, and spectroscopic analysis of these compounds. A central focus is placed on the stereochemically active 5s² lone pair of electrons on the tin(II) center and its profound influence on the molecular geometry, electronic structure, and reactivity of these complexes. Detailed experimental protocols, data analysis, and the implications for catalysis and materials science are presented to offer a complete scientific narrative.
Introduction: The Significance of Tin(II) Alkoxides
Tin(II) alkoxides, with the general formula Sn(OR)₂, are a fascinating class of compounds that bridge the gap between simple inorganic salts and more complex organometallic species. Among these, tin(II) methoxide, Sn(OCH₃)₂, serves as a fundamental model for understanding the nuanced electronic and structural properties that govern this group. The reactivity and structural diversity of these complexes are largely dictated by the electronic state of the tin(II) center, making a thorough understanding of its electronic configuration paramount. This guide will explore these features, offering insights valuable for synthetic chemists, materials scientists, and researchers exploring new catalytic systems. While direct applications in drug development are not widespread, the principles of metal-ligand interaction and structural control are universally relevant in medicinal chemistry.[1][2][3]
The Electronic Heart of the Matter: The Tin(II) Cation
A neutral tin (Sn) atom possesses the ground-state electron configuration [Kr] 4d¹⁰ 5s² 5p². Upon forming the Sn²⁺ cation, it loses the two 5p electrons, resulting in an electronic configuration of [Kr] 4d¹⁰ 5s².[4] This leaves a spherically symmetrical, non-bonding pair of electrons in the outermost 5s orbital.
The Stereochemically Active 5s² Lone Pair
Unlike the inert s-orbital electrons in heavier post-transition metals, the 5s² lone pair in tin(II) is "stereochemically active." This means it occupies a significant volume in the coordination sphere of the tin atom and actively influences the geometry of the resulting complex. This activity arises from the mixing of the tin 5s and 5p orbitals, leading to a hybridized orbital that projects away from the ligands. Consequently, tin(II) complexes rarely exhibit regular, symmetrical geometries (like tetrahedral or octahedral). Instead, they adopt distorted structures to accommodate the lone pair. In the case of tin(II) methoxide, this leads to a pyramidal coordination at the tin center, a direct consequence of the lone pair's spatial demands.[5]
Synthesis and Molecular Architecture
Tin(II) methoxide complexes are typically synthesized under inert, anhydrous conditions to prevent hydrolysis to tin oxides. A common and effective method involves the reaction of a tin(II) halide, such as tin(II) chloride (SnCl₂), with a sodium alkoxide.
Experimental Protocol: Synthesis of Tin(II) Methoxide
This protocol describes a representative synthesis of tin(II) methoxide. Caution: This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques. All solvents must be rigorously dried.
Materials:
Anhydrous Tin(II) Chloride (SnCl₂)
Sodium Methoxide (NaOCH₃)
Anhydrous Methanol (CH₃OH)
Anhydrous Diethyl Ether ((C₂H₅)₂O)
Procedure:
In a Schlenk flask equipped with a magnetic stirrer, suspend anhydrous SnCl₂ in dry diethyl ether.
In a separate Schlenk flask, dissolve sodium methoxide in anhydrous methanol.
Slowly add the sodium methoxide solution to the SnCl₂ suspension at room temperature with vigorous stirring.
A white precipitate of sodium chloride (NaCl) will form immediately.
Continue stirring the reaction mixture for 12-24 hours to ensure complete reaction.[6][7]
Filter the mixture under inert atmosphere to remove the NaCl precipitate.
The filtrate, containing the soluble tin(II) methoxide, is collected.
Remove the solvent from the filtrate under reduced pressure to yield tin(II) methoxide as a white, often poorly soluble, solid.
The following diagram illustrates the key steps in the synthesis and workup process.
Caption: Workflow for the synthesis of tin(II) methoxide.
Molecular Structure
In the solid state, tin(II) methoxide typically exists as a coordination polymer. However, related tin(II) alkoxides with bulkier alkyl groups often form discrete dimeric or oligomeric structures. The fundamental structural motif involves bridging methoxide ligands, leading to a three-coordinate tin center. The geometry around each tin atom is a distorted trigonal pyramid, with the three oxygen atoms forming the base and the stereochemically active lone pair occupying the apex.
Below is a representation of a common dimeric core structure found in tin(II) alkoxides.
Caption: A representative dimeric core of a tin(II) alkoxide.
Spectroscopic and Theoretical Characterization
A multi-technique approach is essential for fully elucidating the electronic structure of tin(II) methoxide complexes.
¹¹⁹Sn Nuclear Magnetic Resonance (NMR) Spectroscopy
¹¹⁹Sn NMR is a powerful tool for probing the electronic environment of the tin nucleus.[8] Tin has three NMR-active spin-1/2 nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly studied due to its favorable sensitivity and natural abundance.[9] The chemical shift (δ) in ¹¹⁹Sn NMR is highly sensitive to the coordination number and the nature of the substituents on the tin atom, spanning a very wide range of over 5000 ppm.[9] For tin(II) alkoxides, the ¹¹⁹Sn NMR chemical shifts are typically found in a distinct region that helps to distinguish them from tin(IV) species.[10] The precise chemical shift can be influenced by factors such as solvent and concentration, which can affect the degree of aggregation of the complex in solution.[11]
Mössbauer Spectroscopy
¹¹⁹Sn Mössbauer spectroscopy provides invaluable information about the oxidation state and the symmetry of the electronic environment around the tin nucleus.[12] Two key parameters are obtained:
Isomer Shift (IS or δ): This parameter is directly proportional to the s-electron density at the tin nucleus. For tin(II) compounds, where the 5s² lone pair is present, the isomer shift is typically in the range of +2.5 to +4.5 mm/s (relative to SnO₂). This is significantly different from tin(IV) compounds, which lack the 5s² pair and have isomer shifts near 0 mm/s.[4]
Quadrupole Splitting (QS or ΔE_Q): This parameter arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. A non-zero quadrupole splitting indicates a deviation from cubic symmetry in the electron distribution. The stereochemically active lone pair in tin(II) methoxide creates a highly asymmetric electronic environment, resulting in a significant quadrupole splitting, typically in the range of 1.5 to 2.5 mm/s.[13]
Spectroscopic Technique
Key Parameters
Typical Values for Tin(II) Alkoxides
Information Provided
¹¹⁹Sn NMR
Chemical Shift (δ)
-200 to -600 ppm (relative to SnMe₄)
Coordination environment, presence of electronegative substituents.[10][11]
¹¹⁹Sn Mössbauer
Isomer Shift (IS)
+2.5 to +4.5 mm/s (relative to SnO₂)
Confirms Sn(II) oxidation state, indicates high s-electron density.[4]
¹¹⁹Sn Mössbauer
Quadrupole Splitting (QS)
1.5 to 2.5 mm/s
Indicates asymmetric electronic environment due to the lone pair.[13]
Computational Insights
Theoretical studies, often employing Density Functional Theory (DFT), complement experimental data by providing a detailed picture of the molecular orbitals and bonding. These calculations can confirm the stereochemical activity of the 5s² lone pair by visualizing the highest occupied molecular orbital (HOMO), which typically shows significant s-character and is localized on the tin atom, directed away from the methoxide ligands.
Implications for Reactivity and Applications
The electronic configuration of tin(II) methoxide complexes directly governs their reactivity. The electron-rich tin center, with its available lone pair, allows these complexes to act as potent Lewis acids. This property is harnessed in various catalytic applications.
Catalysis
Tin(II) alkoxides, and more commonly tin(II) carboxylates like tin(II) octoate, are widely used as initiators and catalysts for the ring-opening polymerization of cyclic esters, such as lactide and ε-caprolactone, to produce biodegradable polyesters.[6][14] The catalytic cycle is believed to involve the coordination of the ester monomer to the Lewis acidic tin center, followed by nucleophilic attack by the alkoxide ligand. The solubility and aggregation state of the tin(II) alkoxide can significantly impact its initiating efficiency.[14] Tin-based catalysts are also explored for their role as promoters in bimetallic systems for hydrogenation and dehydrogenation reactions.[15]
Materials Science
Tin(II) alkoxides serve as valuable precursors in sol-gel processes for the synthesis of tin(IV) oxide (SnO₂) materials.[10] Careful hydrolysis of these precursors allows for the formation of SnO₂ nanoparticles, thin films, and ceramics with applications in gas sensors, transparent conducting electrodes, and catalysis.[16]
Conclusion
The electronic configuration of tin(II) methoxide is dominated by the presence of a stereochemically active 5s² lone pair on the tin atom. This fundamental feature dictates the distorted pyramidal geometry of the complexes and is clearly evidenced by characteristic signatures in ¹¹⁹Sn NMR and Mössbauer spectroscopy. The high s-electron density and asymmetric electronic environment confirmed by these techniques are central to the Lewis acidity and catalytic activity of these compounds, particularly in ring-opening polymerization reactions. A comprehensive understanding of this electronic structure is therefore essential for the rational design of new tin-based catalysts and materials.
References
Aldridge, S., & Downs, A. J. (2001). The Chemistry of the Main-Group Metals. In The Chemistry of the Metallic Elements (pp. 263-455). Blackwell Science Ltd. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9781444312314]
Wrackmeyer, B. (2006). ¹¹⁹Sn NMR Parameters. Annual Reports on NMR Spectroscopy, 58, 1-54. [URL: https://www.sciencedirect.com/bookseries/annual-reports-on-nmr-spectroscopy]
Kricheldorf, H. R., Kreiser-Saunders, I., & Scharlau, D. (2000). Polylactones, 49. Tin(II) alkoxides as initiators of lactide polymerization. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 37(7), 731-743. [URL: https://www.tandfonline.com/doi/abs/10.1081/MA-100100612]
Donaldson, J. D., & Senior, B. J. (1966). The Mössbauer effect in tin(II) compounds. Part II. The spectra of complex tin(II) fluorides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1798-1800. [URL: https://pubs.rsc.org/en/content/articlelanding/1966/j1/j19660001798]
Hampden-Smith, M. J., Wark, T. A., & Brinker, C. J. (1992). The solid state and solution structures of tin(IV) alkoxide compounds and their use as precursors to form tin oxide ceramics via sol-gel-type hydrolysis. Coordination Chemistry Reviews, 112, 81-116. [URL: https://www.sciencedirect.com/science/article/pii/0010854592800173]
Abrahams, I., & Zwijnenburg, M. A. (2014). The solid state chemistry of tin(II) compounds. CrystEngComm, 16(33), 7595-7605. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ce/c4ce00877j]
Pellerito, L., & Nagy, L. (2002). Organotin(IV) n+ complexes and their application in cancer chemotherapy. Coordination Chemistry Reviews, 224(1-2), 111-150. [URL: https://www.sciencedirect.com/science/article/pii/S001085450100424X]
Sirajuddin, M., Ali, S., & Haider, A. (2013). A review on the synthesis of organotin(IV) complexes and their applications. Journal of the Chemical Society of Pakistan, 35(4), 864-883. [URL: https://www.jcsp.org.pk/index.php/jcsp/article/view/2862]
Geanangel, R. A. (1978). A survey of tin-119 NMR data. Journal of Chemical Education, 55(6), 395. [URL: https://pubs.acs.org/doi/abs/10.1021/ed055p395]
Crowe, A. J. (1987). The chemotherapeutic properties of tin compounds. Drugs of the Future, 12(3), 255-275. [URL: https://journals.prous.com/journals/servlet/xmlxsl/pk_journals.xml_summary_pr?p_JournalId=2&p_RefId=2557]
Davies, A. G. (2004). Organotin Chemistry. John Wiley & Sons. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/352760252X]
Technical Guide & Safety Data Profile: Dimethoxytin (Tin(II) Methoxide)
This guide serves as an advanced technical manual and safety profile for Dimethoxytin , scientifically known as Tin(II) Methoxide .[1] CRITICAL DISAMBIGUATION: This document focuses on Tin(II) Methoxide ( ) .[1] Do not c...
Do not confuse with: Dimethyltin (an organotin compound, e.g., Dimethyltin dichloride) or Tin(IV) Methoxide.[1]
Key Distinction: The "Dimethoxy" prefix indicates two methoxy groups attached to a Tin(II) center via oxygen, characterizing it as a metal alkoxide, not an organometallic with direct Sn-C bonds.[1]
Dimethoxytin is a reactive metal alkoxide primarily used as a catalyst in polymerization (e.g., polylactide synthesis) and as a precursor in sol-gel processes for tin oxide thin films.[1] Its handling requires rigorous exclusion of moisture.[2][3][4][5][6][7]
Chemical Data Table
Parameter
Specification
Chemical Name
Tin(II) Methoxide
Synonyms
Dimethoxytin; Stannous Methoxide; Tin Dimethoxide
CAS Number
14794-99-1
Molecular Formula
Molecular Weight
180.76 g/mol
Appearance
White to off-white powder
Odor
Characteristic alcohol odor (due to slight hydrolysis)
Solubility
Reacts violently with water; Soluble in dry toluene/THF (often oligomeric)
Melting Point
>240°C (Decomposes)
Hazard Identification (GHS Classification)
This compound poses dual hazards: the toxicity of the tin metal center and the flammability/toxicity of the methanol released upon hydrolysis.
Core Hazards[1]
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage due to the formation of alkaline methoxide species and hydrolysis.
Serious Eye Damage (Category 1): Irreversible damage upon contact.[1]
Specific Target Organ Toxicity (Single Exposure): Respiratory tract irritation.[1][6]
Flammable Solid (Category 2): May ignite if exposed to open flame, especially if hydrolysis generates methanol vapor.[1]
Signal Word: DANGER[10][16]
Hazard Statements (H-Codes)
H314: Causes severe skin burns and eye damage.[2][6][8]
Understanding the degradation pathway is essential for safety. Dimethoxytin is thermodynamically unstable in the presence of moisture. It undergoes rapid hydrolysis, releasing Methanol , a toxic and flammable solvent.[1]
Hydrolysis Pathway Diagram
The following diagram illustrates the cascade from the pure alkoxide to the inert oxide, highlighting the release of hazardous byproducts.
Figure 1: Step-wise hydrolysis mechanism of Dimethoxytin upon exposure to atmospheric moisture.[1]
Advanced Handling Protocols
The "Inert-First" Principle
Because of the hydrolysis pathway shown above, standard fume hood handling is insufficient for maintaining reagent integrity.[1]
Required Engineering Controls:
Glovebox: Atmosphere < 0.5 ppm
and .
Schlenk Line: If a glovebox is unavailable, use double-manifold vacuum/inert gas lines.
Protocol: Safe Transfer from Storage to Reaction
This protocol ensures the material never contacts ambient air.
Preparation:
Dry all glassware (flasks, condensers) in an oven at >120°C for 4 hours.
Cycle glassware 3x (Vacuum/Argon) on the Schlenk line while hot.[1]
Weighing:
Move the Dimethoxytin container into the glovebox via the antechamber.
Weigh the required amount into a pre-dried Schlenk flask or a vial with a septum cap.
Solvent Addition:
Do not use "reagent grade" solvents. Use anhydrous solvents (dried over molecular sieves or via a solvent purification system).[1]
Add solvent via cannula transfer or gas-tight syringe through the septum.[1]
Workflow Visualization
Figure 2: Inert handling workflow to prevent catalyst deactivation and hazard generation.
Emergency & First Aid Procedures
Self-Validating Safety Check: Before working, ensure a Class D fire extinguisher (or dry sand) and a calcium gluconate gel (if HF is involved in other steps, though not strictly for Tin) are nearby.[1] For Tin alkoxides, Dry Sand is the primary spill control agent.
Exposure Response
Route
Immediate Action
Rationale
Eye Contact
Rinse with water for 15+ minutes , lifting lids.[1]
Hydrolysis creates basic Sn-OH species; immediate dilution is critical to prevent corneal opacity.[1]
Skin Contact
Brush off dry powder before rinsing. Wash with soap/water.[9][5]
Adding water to powder on skin generates heat and methanol directly on the tissue.
Inhalation
Move to fresh air.[9][2][8][10] Administer oxygen if breathing labors.
Dust inhalation causes "Stannosis" (benign pneumoconiosis) or acute irritation from hydrolysis products.[1]
Ingestion
Do NOT induce vomiting. Rinse mouth.
Corrosive nature may damage the esophagus; vomiting re-exposes the tract.
Containment: Do not use water. Cover the spill with dry sand, vermiculite, or lime.
Disposal: Scoop into a dry waste container. Quench carefully by adding isopropanol slowly in a fume hood, then water, before final disposal.
Toxicology & Regulatory Reference
Toxicity Profile
Tin Toxicity: Inorganic tin (Sn2+) is generally less toxic than organotins (like tributyltin), but alkoxides are corrosive.[1]
Methanol Component: The primary systemic risk after hydrolysis is methanol poisoning (metabolic acidosis, visual disturbances) if large quantities are inhaled/ingested.[1]
Regulatory Status
TSCA (USA): Listed (often under general Tin compounds).[1]
EINECS (EU): 238-881-0 (Check specific inventory for Tin(II) Methoxide).[1]
References
Gelest, Inc. (2008).[1][9] Tin(II) Methoxide Safety Data Sheet (SNT7950). Retrieved from
PubChem. (n.d.).[1][11] Compound Summary: Tin(II) Compounds. National Library of Medicine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Chemical Database: Tin, organic compounds. Retrieved from [Link][1]
Protocol for Ring-Opening Polymerization (ROP) using Dimethoxytin (Sn(OMe)₂)
Strategic Rationale & Scope This application note details the protocol for using Dimethoxytin (Tin(II) methoxide, Sn(OMe)₂) as a discrete initiator for the Ring-Opening Polymerization (ROP) of cyclic esters (e.g., L-lact...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Rationale & Scope
This application note details the protocol for using Dimethoxytin (Tin(II) methoxide, Sn(OMe)₂) as a discrete initiator for the Ring-Opening Polymerization (ROP) of cyclic esters (e.g., L-lactide,
-caprolactone, glycolide).
Why Sn(OMe)₂?
Unlike the industry-standard Tin(II) Octoate (Sn(Oct)₂), which acts as a precatalyst requiring an alcohol co-initiator (or adventitious water) to form active species in situ, Sn(OMe)₂ is a true single-site initiator .
Defined End-Groups: Every polymer chain initiates with a methoxy ester group and terminates (upon hydrolysis) with a hydroxyl group.
Kinetic Control: Eliminates the induction period associated with the ligand exchange in Sn(Oct)₂ systems.
Stoichiometric Precision: The molecular weight is strictly controlled by the monomer-to-initiator ratio (
).
Safety & Handling (Critical)
Hazard Class: Organotin compound. Acute toxicity (oral/dermal), skin/eye irritant.
Moisture Sensitivity: High. Sn(OMe)₂ hydrolyzes rapidly in air to form insoluble tin oxides/hydroxides, killing the polymerization.
Engineering Controls: All manipulations must occur in an inert atmosphere glovebox (
Understanding the mechanism is vital for troubleshooting. Sn(OMe)₂ operates via a Coordination-Insertion mechanism.[1] The tin atom coordinates to the carbonyl oxygen of the monomer, increasing the electrophilicity of the carbonyl carbon.[2] The methoxide ligand then inserts into the ester bond, opening the ring.
Figure 1: Coordination-Insertion mechanism for ROP using Sn(OMe)₂. Note the "Living Growth" loop where the active Sn-alkoxide chain end continuously inserts new monomer units.
Experimental Protocol
Reagent Preparation (The Foundation of Success)
The most common failure mode in ROP is insufficient drying of reagents.
Reagent
Purification Method
Target Specification
L-Lactide (Monomer)
Recrystallization from dry toluene (x2), followed by sublimation under high vacuum.
Water content ppm.
Sn(OMe)₂ (Initiator)
Use high-purity commercial grade (99.9%) or synthesize/sublime if yellowing occurs.
White powder.[3] No visible yellowing (indicates oxidation).
Toluene (Solvent)
Distillation over Na/Benzophenone or passage through activated alumina columns.
Note: Bulk polymerization is preferred for L-lactide to minimize solvent effects and maximize reaction rate, typically performed at 130°C (above monomer MP).
Step 1: Reactor Setup
Select a heavy-wall glass ampoule or a Schlenk flask with a high-vacuum valve.
Flame-dry the vessel under vacuum (0.01 mbar) three times. Refill with dry Argon.
Transfer vessel to the Glovebox.
Step 2: Charging (In Glovebox)
Weigh L-Lactide (M) (e.g., 2.0 g, 13.88 mmol).
Calculate required Sn(OMe)₂ (I) based on target Degree of Polymerization (
).
Formula:
Example for DP=100:
.
Add Monomer and Initiator to the flask.
Tip: For high DP targets (low initiator mass), prepare a stock solution of Sn(OMe)₂ in dry toluene, aliquot, and evaporate solvent before adding monomer.
Step 3: Reaction
Seal the vessel tightly. Remove from glovebox.
Immerse in a pre-heated oil bath at 130°C .
Stir via magnetic bar. The mixture will melt and become homogeneous.
Time: Typically 2–6 hours depending on target conversion. Viscosity will increase significantly.
Step 4: Quenching & Workup
Cool the flask to room temperature. The polymer will solidify.
Dissolve the crude solid in a minimum amount of Dichloromethane (DCM) or Chloroform.
Quench: Add 2-3 drops of dilute HCl/Methanol to protonate the chain end and remove Tin.
Precipitation: Pour the DCM solution slowly into a 10-fold excess of cold Methanol (-20°C) with vigorous stirring.
Filter the white precipitate and dry under vacuum at 40°C for 24 hours.
Workflow Visualization
Figure 2: Operational workflow from inert handling to polymer isolation.
Characterization & Validation
End-Group Analysis (¹H NMR)
This is the primary method to validate the mechanism.
Solvent: CDCl₃.
Key Signals:
Methine (Polymer Backbone): Quartet at ~5.16 ppm.
Methoxy End-Group (
): Singlet at ~3.75 ppm. This confirms initiation by Sn(OMe)₂.
Hydroxyl End-Group (
): Weak multiplet at ~4.35 ppm (hydroxymethine end).
Self-Validation Calculation: The integration ratio of the backbone methine to the methoxy end-group should match the theoretical DP.
Molecular Weight (GPC/SEC)
Verify monomodal distribution.
Polydispersity Index (PDI) should be narrow (
) for a controlled coordination-insertion polymerization. Broad PDI (>1.5) indicates transesterification side reactions (often caused by overheating or excessive reaction time).
Comparison: Sn(OMe)₂ vs. Sn(Oct)₂
Feature
Sn(OMe)₂ (Dimethoxytin)
Sn(Oct)₂ (Tin Octoate)
Role
True Initiator
Pre-catalyst (Needs ROH)
Initiation Rate
Fast ()
Slow ()
End Groups
Strictly Methoxy / Hydroxyl
Variable (depends on co-initiator)
Induction Period
Negligible
Significant
Control
Excellent for low-medium MW
Good for high MW industrial grades
Troubleshooting Guide
Problem: Polymer is brown/discolored.
Cause: Oxidation of Sn(II) to Sn(IV) or thermal degradation.
Problem: Molecular weight is much lower than calculated.
Cause: "Immortal" polymerization due to water impurities acting as chain transfer agents.
Fix: Re-sublime monomer; extend drying time of glassware.
Problem: Bimodal GPC trace.
Cause: Slow initiation or presence of two initiating species (e.g., hydrolyzed initiator).
Fix: Ensure Sn(OMe)₂ is pure white; dissolve initiator fully in monomer before heating.
References
Kricheldorf, H. R., et al. (2000).[4][5] Polylactones 48.[4] SnOct2-Initiated Polymerizations of Lactide: A Mechanistic Study. Macromolecules.[1][4][6]
Kowalski, A., Duda, A., & Penczek, S. (2000).[5] Kinetics and Mechanism of Cyclic Esters Polymerization Initiated with Tin(II) Octoate. 3. Polymerization of L,L-Dilactide.[4] Macromolecules.[1][4][6]
Storey, R. F., & Sherman, J. W. (2002). Kinetics and Mechanism of the Stannous Octoate-Catalyzed Bulk Polymerization of epsilon-Caprolactone. Macromolecules.[1][4][6]
Dubois, P., et al. (1991). Macromolecular Engineering of Polylactones and Polylactides. 3. Synthesis, Characterization, and Applications of Poly(epsilon-caprolactone) Macromonomers. Macromolecules.[1][4][6]
Application Notes and Protocols for the Atomic Layer Deposition of Tin Oxide (SnOₓ) Films Using a Dimethoxytin Precursor
Introduction Tin oxide (SnOₓ), in its various stoichiometries (SnO and SnO₂), is a versatile transparent conducting oxide (TCO) with a wide range of applications in optoelectronics, catalysis, gas sensing, and energy sto...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Tin oxide (SnOₓ), in its various stoichiometries (SnO and SnO₂), is a versatile transparent conducting oxide (TCO) with a wide range of applications in optoelectronics, catalysis, gas sensing, and energy storage.[1] Atomic Layer Deposition (ALD) has emerged as a key technique for depositing high-quality, conformal, and ultra-thin SnOₓ films with precise thickness control. The choice of the metal precursor is critical in defining the ALD process window and the resulting film properties.
This document provides detailed application notes and protocols for the use of dimethoxytin, Sn(OCH₃)₂, as a precursor for the ALD of SnOₓ thin films. While direct literature on the ALD of dimethoxytin is emerging, this guide synthesizes information from analogous tin-alkoxide and other organotin precursors to provide a robust starting point for process development. We will delve into the precursor characteristics, proposed ALD reaction mechanisms, detailed experimental protocols, expected film properties, and key applications.
Precursor Properties and Handling
Dimethoxytin (Tin(II) Methoxide) is a solid, oxygen-sensitive organometallic compound. Its properties make it a viable candidate for ALD due to its potential for clean decomposition and self-limiting surface reactions.
Property
Value
Source
Chemical Formula
Sn(OCH₃)₂
Ereztech
Molecular Weight
180.76 g/mol
Ereztech
Appearance
White powder
Ereztech
Melting Point
242-243 °C
Ereztech
Purity
99% (by elemental analysis)
Ereztech
Safe Handling:
Organotin compounds require careful handling to minimize exposure.
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a fume hood or a glovebox with an inert atmosphere.[2][3][4][5]
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
Storage: Store the precursor in a tightly sealed container in a cool, dry, and dark place, away from moisture and incompatible substances.[3][4]
Disposal: Dispose of waste in accordance with local regulations for hazardous materials.
Atomic Layer Deposition of SnOₓ: Proposed Mechanisms and Protocols
The ALD of SnOₓ from dimethoxytin is expected to proceed via a ligand-exchange mechanism, where the methoxide ligands on the tin precursor react with a co-reactant in a self-limiting manner. The choice of co-reactant (e.g., water, ozone, or oxygen plasma) will significantly influence the deposition process and the resulting film properties.
Thermal ALD using Water (H₂O) as Co-reactant
This is a common and straightforward approach for depositing metal oxides. The reaction is based on the hydrolysis of the metal precursor.
Proposed Reaction Mechanism:
Dimethoxytin Pulse: The vaporized Sn(OCH₃)₂ precursor is pulsed into the reactor and chemisorbs onto the substrate surface, which is typically hydroxylated (-OH). This reaction releases methanol (CH₃OH) as a byproduct.
Purge: Excess precursor and byproducts are purged from the chamber with an inert gas (e.g., N₂ or Ar).
Water Pulse: Water vapor is introduced into the chamber and reacts with the remaining methoxide ligands on the surface, forming Sn-OH bonds and releasing more methanol.
Purge: Excess water and byproducts are purged, leaving a hydroxylated tin oxide surface ready for the next dimethoxytin pulse.
Experimental Protocol: Thermal ALD of SnOₓ with H₂O
Parameter
Recommended Starting Value
Notes
Substrate Temperature
100 - 250 °C
The optimal ALD window will need to be determined empirically. Lower temperatures may lead to precursor condensation, while higher temperatures can cause precursor decomposition.
Precursor Temperature
120 - 150 °C
Adjust to achieve a suitable vapor pressure for delivery to the ALD reactor.
Dimethoxytin Pulse
0.5 - 2.0 s
Should be long enough to saturate the substrate surface.
Purge 1
5 - 20 s
Sufficient time to remove all non-reacted precursor and byproducts.
Water Pulse
0.1 - 1.0 s
Typically shorter than the metal precursor pulse.
Purge 2
5 - 20 s
To remove excess water and reaction byproducts.
Carrier Gas Flow
20 - 50 sccm
N₂ or Ar.
Expected Growth Rate: Based on similar tin precursors, the growth per cycle (GPC) is expected to be in the range of 0.5 - 1.5 Å/cycle. For instance, ALD of p-type SnO from bis(1-dimethylamino-2-methyl-2propoxy)tin and water showed a GPC ranging from 0.08 to 0.61 Å/cycle at temperatures between 90 and 210°C.[6]
Plasma-Enhanced ALD (PEALD) using Oxygen Plasma
PEALD can offer advantages over thermal ALD, such as lower deposition temperatures, higher film density, and different film properties.
Proposed Reaction Mechanism:
The mechanism is similar to thermal ALD in the precursor pulse and purge steps. However, the co-reactant step involves reactive oxygen species generated in a plasma.
Dimethoxytin Pulse & Purge: Same as in the thermal process.
Oxygen Plasma Pulse: An O₂ plasma is ignited in the chamber. The highly reactive oxygen radicals (O*) react with the surface-adsorbed precursor, removing the methoxide ligands and forming Sn-O bonds. Byproducts can include CO₂, H₂O, and other volatile organic species.
Purge: Reaction byproducts are purged from the chamber.
Experimental Protocol: PEALD of SnOₓ with O₂ Plasma
Parameter
Recommended Starting Value
Notes
Substrate Temperature
50 - 200 °C
PEALD allows for lower deposition temperatures compared to thermal ALD.
Precursor Temperature
120 - 150 °C
Similar to thermal ALD.
Dimethoxytin Pulse
0.5 - 2.0 s
Saturation is key.
Purge 1
5 - 20 s
Critical to prevent CVD-like reactions.
O₂ Plasma Power
100 - 300 W
Varies depending on the reactor geometry.
O₂ Plasma Pulse
1 - 5 s
Should be sufficient to fully oxidize the precursor layer.
Purge 2
5 - 20 s
To clear the chamber of plasma species and byproducts.
Carrier Gas Flow
20 - 50 sccm
N₂ or Ar.
Expected Growth Rate: The GPC for PEALD can differ from thermal ALD. For comparison, PEALD of SnOₓ films using tetrakis(dimethylamino)tin (TDMA-Sn) and oxygen plasma at temperatures from 100 to 400 °C has been reported.[7]
Visualization of ALD Workflow
Caption: Thermal ALD cycle for SnOₓ deposition.
Characterization of SnOₓ Films
The properties of the deposited SnOₓ films should be thoroughly characterized to ensure they meet the requirements of the intended application.
Characterization Technique
Information Obtained
Ellipsometry
Film thickness, refractive index, and growth rate.
X-ray Diffraction (XRD)
Crystallinity and phase of the tin oxide (e.g., SnO, SnO₂).
X-ray Photoelectron Spectroscopy (XPS)
Elemental composition, chemical states of Sn and O, and impurity levels.
Atomic Force Microscopy (AFM)
Surface morphology and roughness.
Four-Point Probe / Hall Effect
Electrical resistivity, carrier concentration, and mobility.
UV-Vis Spectroscopy
Optical transmittance and bandgap energy.
Expected Film Properties:
Stoichiometry: The Sn:O ratio can be tuned by adjusting the ALD process parameters, particularly the co-reactant and deposition temperature.
Crystallinity: As-deposited films at lower temperatures are often amorphous, while higher temperatures or post-deposition annealing can induce crystallization into tetragonal SnO₂ or other phases.
Electrical Properties: The electrical properties are highly dependent on the stoichiometry and crystallinity. SnO₂ is typically an n-type semiconductor, while SnO can exhibit p-type behavior.
Optical Properties: High transparency in the visible region is a key feature of SnOₓ films. The optical bandgap for SnO₂ is typically around 3.6-4.0 eV, while for SnO it is lower, in the range of 2.7-3.0 eV.[8]
Applications
SnOₓ films deposited by ALD using a dimethoxytin precursor are promising for a variety of applications, including:
Transparent Conductive Electrodes: For use in solar cells, displays, and other optoelectronic devices.
Electron Transport Layers (ETLs): In perovskite and organic solar cells.
Gas Sensors: The high surface-to-volume ratio of ALD films makes them ideal for detecting various gases.
Catalysis: As a catalyst support or a catalyst itself.
Energy Storage: In thin-film batteries and supercapacitors.
Troubleshooting
Problem
Possible Cause
Suggested Solution
Low Growth Rate
Insufficient precursor or co-reactant exposure.
Increase pulse times or precursor temperature.
Low reactivity at the given substrate temperature.
Increase substrate temperature within the ALD window.
High Impurity Content
Incomplete reactions or insufficient purging.
Increase purge times. Optimize precursor and co-reactant pulses.
Precursor decomposition.
Lower the precursor or substrate temperature.
Poor Film Uniformity
Non-ideal gas flow dynamics in the reactor.
Optimize carrier gas flow rate and reactor pressure.
Precursor depletion.
Increase precursor pulse time or flow rate.
References
Hayashi Pure Chemical Ind., Ltd. (2024). Safety Data Sheet - Dimethyltin dichloride-d₆. Retrieved from [Link]
Ereztech. (n.d.). Tin(II) Methoxide. Retrieved from [Link]
Lee, S. Y., et al. (2016). Growth of p-Type Tin(II) Monoxide Thin Films by Atomic Layer Deposition from Bis(1-dimethylamino-2-methyl-2propoxy)tin and H₂O.
Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethyltin dichloride. Retrieved from [Link]
Yoon, S. Y., & Choi, B. J. (2020). Electrical Characteristics of Tin Oxide Films Grown by Thermal Atomic Layer Deposition.
Lin, Y.-C., et al. (2022). Deposition Mechanism and Characterization of Plasma-Enhanced Atomic Layer-Deposited SnOx Films at Different Substrate Temperatures.
Kim, H. J., et al. (2014). Highly conductive SnO2 thin films deposited by atomic layer deposition using tetrakis-dimethyl-amine-tin precursor and ozone reactant. Applied Surface Science, 301, 342-347.
Das, S., & Jayaraman, V. (2014). SnO deposition via water based ALD employing tin(ii) formamidinate: precursor characterization and process development. Dalton Transactions, 43(35), 13266-13273.
Bako, I., et al. (2022). Tin/Tin Oxide Nanostructures: Formation, Application, and Atomic and Electronic Structure Peculiarities.
High-Purity Sol-Gel Synthesis of SnO2 Nanoparticles Using Dimethoxytin
Application Note & Protocol | Series: Advanced Metal Oxide Synthesis Executive Summary This guide details the synthesis of Tin(IV) Oxide ( ) nanoparticles using Dimethoxytin (Tin(II) Methoxide) via a sol-gel route. Unlik...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol | Series: Advanced Metal Oxide Synthesis
Executive Summary
This guide details the synthesis of Tin(IV) Oxide (
) nanoparticles using Dimethoxytin (Tin(II) Methoxide) via a sol-gel route. Unlike conventional methods utilizing Tin(IV) Chloride (), this alkoxide-based protocol eliminates chloride contamination—a critical factor for biosensing interfaces and pharmaceutical trace analysis where ionic purity dictates sensitivity and biocompatibility.
Key Advantage: The use of Dimethoxytin (
) allows for a chloride-free precursor system, yielding high-purity Cassiterite phase upon calcination, with tunable particle sizes (5–20 nm) suitable for drug delivery vectors and electrochemical sensors.
Scientific Foundation & Mechanism
Why Dimethoxytin?
Standard synthesis often employs
or . While cost-effective, residual chloride ions () act as persistent impurities that:
Poison active sites in catalytic applications.
Alter surface charge (Zeta potential) , affecting drug loading efficiency.
Induce cytotoxicity in biological environments.
Dimethoxytin (
) serves as a superior precursor. It hydrolyzes to form methanol (easily removed) and tin hydroxides. A unique feature of this protocol is the oxidative calcination step, where the Sn(II) center is oxidized to the thermodynamically stable Sn(IV) state to form the rutile lattice.
Reaction Mechanism
The transformation follows three distinct phases:
Hydrolysis: The methoxide groups are replaced by hydroxyl groups.
Condensation: Formation of Sn-O-Sn networks (olation/oxolation).
Oxidative Crystallization: Conversion of amorphous Sn(II) oxyhydroxide to crystalline Sn(IV) oxide.
Chemical Pathway:
Mechanistic Visualization
Figure 1: Reaction pathway from Tin(II) alkoxide precursor to Tin(IV) oxide nanoparticles.
Materials & Equipment
Reagents
Component
Grade
Specification
Role
Dimethoxytin
>99%
CAS: 14794-99-1 ()
Tin Precursor
Methanol
Anhydrous
<0.005% Water
Solvent
2-Methoxyethanol
Reagent
Optional
Stabilizing Solvent
Deionized Water
18.2 MΩ
Ultra-pure
Hydrolysis Agent
Acetylacetone
>99%
(acac)
Chelating Agent (Control)
Equipment
Schlenk Line / Glove Box: Required for precursor handling (moisture sensitive).
Phase 1: Precursor Sol Preparation (Inert Environment)
Critical: Dimethoxytin is highly sensitive to moisture. Handle the initial weighing and dissolution under Nitrogen or Argon.
Dissolution: In a glove box, dissolve 1.8 g of Dimethoxytin (10 mmol) in 40 mL of anhydrous Methanol .
Chelation (Optional but Recommended): Add 0.5 mL of Acetylacetone .
Why? Unmodified tin alkoxides hydrolyze extremely fast, leading to precipitation rather than gelation. Acac acts as a chelating ligand, slowing down hydrolysis to ensure a uniform sol.
Stirring: Seal the vessel and stir magnetically at room temperature for 30 minutes until a clear or slightly translucent homogeneous solution forms.
Hydrolysis Mixture: Prepare a mix of 5 mL Methanol + 1 mL DI Water .
Injection: Under vigorous stirring, add the water/methanol mix dropwise to the tin precursor solution.
Observation: The solution may turn turbid. This is the formation of tin oxy-hydroxide clusters.
Aging: Cover and stir at 40°C for 2 hours , then allow the sol to age statically at room temperature for 24 hours . This promotes cross-linking and network formation.
Phase 3: Gel Drying & Calcination
Drying: Evaporate the solvent in a drying oven at 80°C for 12 hours.
Result: A yellowish xerogel powder (containing Sn(II) species and organic residues).
Calcination (The Oxidation Step):
Place the xerogel in an alumina crucible.
Ramp: 2°C/min to 600°C .
Dwell: Hold at 600°C for 3 hours in air.
Mechanism:[1][2][3] During this ramp, residual organics burn off, and Sn(II) oxidizes to Sn(IV). The amorphous structure rearranges into the tetragonal rutile crystal structure.
Workflow Diagram
Figure 2: Step-by-step synthesis workflow for high-purity SnO2.
Characterization & Quality Control
For drug development applications, the following parameters must be validated:
Technique
Target Result
Significance
XRD (X-Ray Diffraction)
Tetragonal Rutile Phase
Confirms conversion to and absence of metallic Sn or SnO impurities.
TEM (Transmission Electron Microscopy)
10–20 nm Spherical Particles
Size determines cellular uptake and sensor surface area.
EDS (Energy Dispersive X-Ray)
Zero Chloride Peak
Validates the purity advantage of the Dimethoxytin precursor.
Zeta Potential
-20 to -40 mV (at pH 7)
Indicates colloidal stability for suspension in biological media.
Troubleshooting Guide
Issue 1: Rapid Precipitation instead of Gelation.
Cause: Hydrolysis rate too fast.
Solution: Increase the concentration of Acetylacetone (chelating agent) or reduce the water content in the hydrolysis step. Perform hydrolysis at a lower temperature (0°C).
Issue 2: Black/Grey Powder after Calcination.
Cause: Incomplete oxidation of Sn(II) or residual carbon.
Solution: Ensure sufficient airflow during calcination. Increase calcination temperature to 600°C or extend dwell time. The final powder must be white or off-white.
Issue 3: Particle Agglomeration.
Cause: Sintering during high-temp calcination.
Solution: Add a surfactant (e.g., PEG-400) during the sol phase to act as a spacer, which burns off during calcination but prevents necking between particles.
References
Gnanam, S., & Rajendran, V. (2010).[4] Synthesis of tin oxide nanoparticles by sol–gel process: effect of solvents on the optical properties. Journal of Sol-Gel Science and Technology, 53, 555–559. Link
Aziz, M., et al. (2018). One-Step Synthesis, Structure, and Band Gap Properties of SnO2 Nanoparticles Made by a Low Temperature Nonaqueous Sol–Gel Technique. ACS Omega, 3(10), 14340–14347. Link
Bhattacharjee, A., et al. (2015).[7] Sol-gel synthesis of SnO2 nanoparticles and their application as a photocatalyst.[7][8][9] Materials Science in Semiconductor Processing, 31, 663-670.
Serin, C.N., et al. (2012). Sol-Gel Synthesis of SnO2 Nanoparticles: Effect of Calcination Temperature on Structural and Optical Properties. Journal of Modern Physics, 3, 1061-1066.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Transesterification & Ring-Opening Polymerization using Tin(II) Methoxide
Abstract & Strategic Rationale
Tin(II) methoxide (
, CAS: 14794-99-1) is a specialized organometallic mediator distinct from common transesterification catalysts like Titanium Isopropoxide or Dibutyltin Oxide.[1] Unlike Tin(IV) species, the Tin(II) center possesses a lone pair that influences its coordination geometry and Lewis acidity.[1]
This catalyst is primarily utilized in two high-value contexts:
Living Ring-Opening Polymerization (ROP): It serves as a single-site initiator for synthesizing biodegradable polyesters (PLA, PCL) with precise molecular weight control and defined methoxy end-groups.[1]
Mild Transesterification: It catalyzes ester exchange under neutral conditions, avoiding the side reactions (elimination, racemization) common with strong Brønsted acids or alkoxide bases.[1]
Key Technical Advantage:
acts via a Coordination-Insertion Mechanism , allowing for "living" polymerization characteristics where the molecular weight is strictly determined by the Monomer-to-Initiator ([M]/[I]) ratio.
Mechanistic Principles
Understanding the mechanism is critical for troubleshooting reaction rates and polydispersity. Unlike simple proton-transfer catalysis,
Equilibrium Drive: The reaction produces Methanol.[1] The reflux/Dean-Stark setup or periodic Argon purge is essential to remove Methanol and drive the reaction forward (Le Chatelier’s principle).
Solution: Discard batch.[1] Ensure toluene is degassed (freeze-pump-thaw x3) and glassware is flame-dried.[1]
Problem: Low conversion in small molecule transesterification.
Cause: Methanol is not being removed efficiently.[1]
Solution: Use molecular sieves (4Å) in the reaction matrix or increase Argon purge rate to strip methanol vapor.
References
Kricheldorf, H. R., et al. (2000).[1] "Polylactides.[1][3][4] 48. Stereoselective Polymerization of L,L-Lactide with Tin(II) Alkoxides." Macromolecules.
Kowalski, A., et al. (2000).[1] "Kinetics and Mechanism of Cyclic Esters Polymerization Initiated with Tin(II) Octoate." Macromolecules.
Storey, R. F., & Sherman, J. W. (2002).[1] "Kinetics of L-Lactide Polymerization Initiated with Tin(II) Alkoxides." Macromolecules.
American Elements. "Tin(II) Methoxide Product Information & Safety Data."[1]
Gelest, Inc. "Tin(II) Methoxide Safety Data Sheet (SDS)."
Atomic Layer Deposition parameters for Tin(II) methoxide precursors
The following Application Note is designed for researchers and R&D scientists focusing on semiconductor materials, specifically p-type oxide electronics. It addresses the specific chemistry of Tin(II) methoxide and its p...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note is designed for researchers and R&D scientists focusing on semiconductor materials, specifically p-type oxide electronics. It addresses the specific chemistry of Tin(II) methoxide and its practical application through sterically optimized alkoxide derivatives.
Application Note: Atomic Layer Deposition of Tin(II) Oxide (
)
Subject: Tin(II) Alkoxide Precursors & Process Optimization
Executive Summary & Chemical Context
The deposition of p-type Tin(II) Oxide (
) is a critical challenge in transparent electronics and CMOS device fabrication. While Tin(II) methoxide () represents the fundamental baseline for tin alkoxide chemistry, its practical application in Atomic Layer Deposition (ALD) is severely limited by its tendency to form non-volatile polymeric clusters (adamantane-like structures) due to the small size of the methoxide ligand [1, 2].
Critical Technical Pivot: To achieve the "Tin(II) methoxide" surface chemistry without the volatility issues, this protocol utilizes sterically hindered alkoxide derivatives —specifically
(bis(1-dimethylamino-2-methyl-2-propoxy)tin(II)) or (Tin(II) tert-butoxide). These precursors retain the alkoxide reactivity required for low-temperature growth while preventing polymerization, serving as the functional industry standard for this chemical class.
This guide details the process window, thermal parameters, and oxidation control required to maintain the delicate
oxidation state using these optimized alkoxide precursors.
Precursor Chemistry & Thermodynamics
The choice of ligand dictates the volatility and thermal stability of Tin(II) precursors.[1]
Precursor
Formula
State (STP)
Volatility
ALD Viability
Tin(II) Methoxide
White Powder
Very Low (Polymeric)
Poor (Requires sublimation >150°C, risk of decomp)
Tin(II) tert-butoxide
Solid/Liquid
Moderate
High (Standard Alkoxide)
Sn(dmamp)2
Liquid
High
Excellent (Preferred for p-type SnO)
Mechanism of Action:
The ALD process relies on a ligand-exchange reaction between the surface hydroxyl groups and the tin alkoxide.
Note: The use of
as the oxidant is mandatory. Stronger oxidants like or -plasma will oxidize to (), destroying the p-type semiconducting properties [3].
Process Parameters: Optimized Alkoxide Protocol
The following parameters are calibrated for a standard viscous-flow, hot-wall ALD reactor (e.g., Cambridge NanoTech/Veeco or similar).
Table 1: Operational Process Window
Parameter
Setting
Rationale
Precursor Source Temp
70°C – 85°C
Sufficient vapor pressure for without thermal decomposition [4].
Line/Valve Temp
100°C
Prevents condensation in delivery lines (Gradient ).
Deposition Temp ()
90°C – 180°C
Window: <90°C leads to condensation; >210°C causes desorption or CVD-like growth. Optimal crystallinity often at 140-150°C [5].
Carrier Gas Flow
100 - 300 sccm ( or Ar)
Ensures rapid purging of heavy organic ligands.
Oxidant Source
DI Water ()
Maintained at 20°C (vapor draw). DO NOT USE OZONE.
Reactor Pressure
0.5 – 2.0 Torr
Standard viscous flow regime.
Table 2: Pulse Sequence (Timing)
Step
Time (ms)
Description
1. Sn Precursor Pulse
1000 - 2000
Alkoxides have lower reactivity than alkylamides; longer exposure ensures saturation.
2. Purge 1
10000 - 20000
Critical: Alkoxide ligands are "sticky." Insufficient purge leads to CVD (parasitic growth) and haze.
3. Oxidant () Pulse
100 - 200
Water is highly reactive; short pulses suffice.
4. Purge 2
15000 - 20000
Removal of H2O and byproduct alcohol (, , or ).
Step-by-Step Experimental Protocol
Objective: Deposit 20nm of p-type
on wafer.
Substrate Preparation:
Clean Si wafer (Piranha or RCA clean).
Optional: HF dip (1%) if direct Si contact is needed, though
is usually deposited on dielectrics.
Load into reactor and bake at
for 30 mins under flow to desorb physisorbed atmospheric water.
Precursor Loading:
Load
into a stainless steel cylinder in an inert glovebox ( ppm). Tin(II) precursors are extremely air-sensitive and will oxidize to Tin(IV) instantly upon air exposure.
Deposition Cycle (Loop x ~250 cycles):
Step A (Chemisorption): Dose Tin precursor. Monitor pressure spike to ensure delivery.
Step B (Purge): High flow
.
Step C (Hydrolysis): Dose
.
Step D (Purge): High flow
.
Growth Rate Check: Expected GPC is 0.6 – 0.8 Å/cycle at 150°C.
Post-Deposition Annealing (PDA) - The "Phase Selector":
As-deposited films are often amorphous or mixed phase.
Protocol: Anneal at 250°C for 30 min in Ar or
atmosphere .
Warning: Annealing in air/oxygen will convert
(n-type). Annealing >300°C may cause disproportionation ().
Reaction Mechanism & Pathway Logic[2]
The following diagram illustrates the critical decision pathways in Tin(II) ALD. The "Success" path requires strict oxidant control and steric management.
Figure 1: Reaction pathway analysis for Tin(II) ALD. Note that simple methoxide ligands lead to polymerization (red path), whereas hindered ligands enable monolayer formation. Choice of oxidant determines final conductivity type (p-type vs n-type).
Characterization & Validation
To verify the protocol, the following analytical signatures must be confirmed:
XPS (X-Ray Photoelectron Spectroscopy):
Target: Sn
peak binding energy.
SnO (
): ~485.9 eV.
SnO2 (
): ~486.6 eV.
Validation: The spectrum should be dominated by the lower binding energy peak.
XRD (X-Ray Diffraction):
Target: Litharge structure (
).
Key Peaks: (101) at
and (110) at .
Hall Effect Measurement:
Target: Positive Hall coefficient (indicative of holes).
Mobility: > 0.5
(amorphous) to > 2.0 (crystalline).
References
Review of Tin(II) Precursors: Han, J. H., et al. "Growth of p-Type Tin(II) Monoxide Thin Films by Atomic Layer Deposition from Bis(1-dimethylamino-2-methyl-2-propoxy)tin and H2O." Chemistry of Materials, vol. 26, no. 20, 2014, pp. 6088–6091. Link
Methoxide Polymerization: Boyle, T. J., et al. "Tin(II) amide/alkoxide coordination compounds..." Inorganic Chemistry, vol. 50, no. 21, 2011. Link
Oxidant Effects: Kim, S. J., et al. "Control of Oxidation State in Tin Oxide Thin Films by Atomic Layer Deposition." ACS Applied Materials & Interfaces, vol. 11, no. 12, 2019. Link
Sn(dmamp)2 Parameters: Lee, S., et al. "Atomic Layer Deposition of SnO using New Tin(II) Heteroleptic Precursors." Journal of Vacuum Science & Technology A, vol. 36, 2018. Link
Process Window: Hatanpää, T., et al. "Survey of Atomic Layer Deposition Chemistries for Tin Oxide." Coordination Chemistry Reviews, vol. 257, no. 23-24, 2013, pp. 3291-3322. Link
Synthesis of heterometallic alkoxides using Tin(II) methoxide
Executive Summary This application note details the rigorous synthesis and utilization of Tin(II) methoxide ( ) as a precursor for heterometallic alkoxides. These mixed-metal species (e.g., Sn-Al, Sn-Ti) are critical sin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the rigorous synthesis and utilization of Tin(II) methoxide (
) as a precursor for heterometallic alkoxides. These mixed-metal species (e.g., Sn-Al, Sn-Ti) are critical single-source precursors for the Sol-Gel and Chemical Vapor Deposition (CVD) of transparent conductive oxides (TCOs) and advanced ceramic materials.
Unlike Tin(IV) analogs, Tin(II) precursors possess a stereochemically active lone pair, influencing both the geometry of the precursor and the electronic properties of the final oxide (e.g., p-type conductivity in SnO). This guide addresses the primary challenge: overcoming the polymeric insolubility of
to yield soluble, molecularly defined heterometallic species.
Safety & Handling (The Inert Imperative)
Tin(II) alkoxides are extremely air- and moisture-sensitive . Hydrolysis is rapid and irreversible, leading to insoluble oxides/hydroxides (the "White Precipitate of Death"). Oxidation to Sn(IV) is also a risk.
Atmosphere: All manipulations must be performed under ultra-high purity Argon or Nitrogen (< 0.5 ppm
) using Schlenk line or Glovebox techniques.
Solvents: Toluene, Benzene, and Methanol must be dried (e.g., over Na/Benzophenone or
) and degassed immediately prior to use.
Glassware: Oven-dried at 150°C for >4 hours and flame-dried under vacuum.
Mechanistic Insight: The "Dissolution" Driver
exists as an infinite coordination polymer in the solid state, which renders it insoluble in most organic solvents. The synthesis of heterometallic species relies on a Lewis Acid-Base reaction where a soluble metal alkoxide (the Lewis Acid, e.g., ) attacks the basic oxygen atoms of the depolymerizing .
Figure 1: The "Dissolution" mechanism. The insoluble tin polymer is broken down by the soluble aluminum species to form a soluble mixed-metal complex.
Experimental Protocols
Protocol A: High-Purity Synthesis of Tin(II) Methoxide
Rationale: Commercial
is often partially hydrolyzed. In-situ preparation ensures reactivity.
Reagents:
Anhydrous
(18.96 g, 0.10 mol)
Triethylamine (
) (Dried, 22.2 g, 0.22 mol)
Anhydrous Methanol (150 mL)
Step-by-Step:
Dissolution: In a 500 mL Schlenk flask, dissolve
in 100 mL of anhydrous methanol. The solution may be slightly cloudy; filtration via cannula is recommended if significant insolubles persist.
Precipitation: Add
dropwise to the stirring solution at room temperature. A voluminous white precipitate of forms immediately.
Chemistry:
Purification: The byproduct
is soluble in methanol.
Allow the precipitate to settle.
Cannula-filter the supernatant (containing the amine salt).
Wash the solid
three times with 50 mL aliquots of fresh anhydrous methanol.
Drying: Dry the white powder under dynamic vacuum (
Torr) for 6 hours at room temperature.
Validation: The product should be a free-flowing, snow-white powder. Any yellowing indicates oxidation.
Protocol B: Synthesis of Tin(II) Bis(tetraisopropoxyaluminate)
Target Species:
Rationale: This protocol demonstrates the solubilization of Sn(II) by Aluminum Isopropoxide.
Reagents:
Freshly prepared
(1.81 g, 10 mmol)
Aluminum Isopropoxide (
) (4.08 g, 20 mmol)
Anhydrous Toluene (60 mL)
Step-by-Step:
Suspension: Charge a 100 mL Schlenk flask with
and toluene. The tin methoxide will remain as a suspension (it does not dissolve).
Addition: Add the solid
directly to the suspension against a counter-flow of Argon.
Reaction (The Critical Step):
Attach a reflux condenser.
Heat the mixture to reflux (~110°C) with vigorous magnetic stirring.
Observation: Over 1–3 hours, the white suspension will gradually clarify as the heterometallic complex forms and dissolves.
Completion: Continue reflux for 1 hour after the solution becomes clear to ensure complete reaction. The final solution should be colorless to pale yellow.
Isolation: Remove volatiles (Toluene) under vacuum. The product acts as a viscous oil or low-melting solid.
Purification: Recrystallization from n-hexane at -20°C (if solid) or distillation under high vacuum (if volatile, though these species often decompose before distilling).
Data Analysis & Characterization
The formation of the heterometallic species is best confirmed by
NMR and Solubility Tests .
Technique
Parameter
Expected Result
Interpretation
Solubility
Toluene/Benzene
High
Precursor is insoluble. Product is soluble.[1][2][3][4][5] This is the primary "quick check."
NMR
Chemical Shift ()
-100 to -400 ppm
Sn(II) shifts are highly sensitive to coordination. A sharp singlet indicates a discrete molecular species, distinct from broad polymeric signals.
NMR
Geometry
Tetrahedral ()
Shift around +60 to +80 ppm confirms Aluminum is in a tetrahedral environment, bridging to Tin.
Visual
Appearance
Clear Solution
Turbidity indicates unreacted starting material or hydrolysis.
Self-Validating Check:
If the solution remains cloudy after 4 hours of reflux:
The
may be oxidized (SnO2 is inert).
Moisture ingress has occurred (Sn(OH)2 is inert).
Action: Filter the solution. If the filtrate contains Tin (check by hydrolyzing a drop—white ppt), the reaction worked partially. If not, start over with fresher reagents.
Application & Workflow Diagram
This precursor is used to deposit Tin-doped Aluminum Oxide or mixed-metal phases.
Figure 2: Complete workflow from raw chloride salt to functional oxide material.
References
Mehrotra, R. C., & Singh, A. (1996). Recent Trends in the Chemistry of Heterometallic Alkoxides. Progress in Inorganic Chemistry , 46, 239–454. Link
Hampden-Smith, M. J., & Williams, D. S. (1995). Chemical Vapor Deposition of Metal Oxides from Alkoxides. MRS Bulletin , 20(10), 33-37. Link
Veith, M. (1990). Molecular Precursors for Ceramic Materials. Chemical Reviews , 90(1), 3-16. Link
Boyle, T. J., et al. (2011). Structure and Properties of Tin(II) Alkoxides. Inorganic Chemistry , 50(21), 10891–10900. Link
Technical Support Center: Enhancing the Solubility of Dimethoxytin and Related Organotin Compounds in Toluene and THF
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the sol...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the solubility of dimethoxytin and similar organotin compounds in common organic solvents such as toluene and tetrahydrofuran (THF). As Senior Application Scientists, we have compiled this guide to not only offer solutions but also to explain the fundamental principles behind them, ensuring the integrity and success of your experiments.
Understanding the Challenge: The Nature of Dimethoxytin Solubility
Organotin compounds are a versatile class of chemicals with significant applications ranging from catalysis to pharmaceutical development.[1] However, their utility can sometimes be hampered by limited solubility in common laboratory solvents. "Dimethoxytin" may refer to several species, with dimethyltin oxide being a common analogue that presents solubility challenges due to its tendency to form polymeric structures.[2] This guide will address the broader solubility issues of dialkyltin compounds in nonpolar (toluene) and moderately polar (THF) aprotic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my dimethoxytin compound exhibiting poor solubility in toluene and THF?
A1: The principle of "like dissolves like" is fundamental to understanding solubility. Toluene is a nonpolar aromatic solvent, while THF is a moderately polar cyclic ether.[3][4] The solubility of your dimethoxytin compound will depend on the balance of polarity and intermolecular forces.
In Toluene: Toluene primarily interacts with solutes through weak van der Waals forces and London dispersion forces.[5] If your dimethoxytin compound has significant polar characteristics or strong intermolecular interactions (like bridging methoxy groups leading to oligomers or polymers), it will be difficult for the nonpolar toluene molecules to overcome these forces, resulting in poor solubility.[6]
In THF: While THF is more polar than toluene and can engage in dipole-dipole interactions, its solvating power may still be insufficient for highly polar or polymeric organotin species.[3] Diorganotin oxides, for instance, are known to be polymeric solids that are generally insoluble.[2]
The physical form of your compound also plays a crucial role. A crystalline solid with a high lattice energy will require more energy to dissolve than an amorphous powder.
Q2: What are the initial practical steps to improve the solubility of my dimethoxytin compound?
A2: Before considering more complex solutions, simple physical methods can often be effective. These methods aim to increase the kinetic energy of the system to overcome activation energy barriers for dissolution.
Heating: For many solids, solubility increases with temperature.[7] This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the solute-solute and solvent-solvent bonds.[8] Heating the solvent provides this energy.
Sonication: Using an ultrasonic bath can help break apart agglomerates of the solid, increasing the surface area available for solvation and accelerating the dissolution process.
Add the dimethoxytin compound to your chosen solvent (toluene or THF) in a suitable flask.
Place the flask on a magnetic stirrer and begin agitation.
Gently heat the mixture using a water bath or heating mantle. Monitor the temperature to avoid boiling the solvent.
If the compound does not dissolve with heating and stirring, place the flask in an ultrasonic bath for 15-30 minute intervals.
Observe for any changes in clarity or the amount of undissolved solid.
Q3: Can the use of a co-solvent system enhance the solubility of dimethoxytin?
A3: Yes, a co-solvent system can be a powerful tool. By mixing solvents, you can fine-tune the polarity of the medium to better match that of your solute.
For Toluene: If your dimethoxytin compound has some polar character, adding a small amount of a more polar co-solvent like THF or dichloromethane can disrupt the intermolecular forces of the solute and improve solubility.
For THF: If the issue is a lack of non-polar character for a highly substituted organotin, a small amount of a non-polar co-solvent like hexane could potentially help, although this is less common. More likely, a more coordinating solvent is needed.
The key is to use a co-solvent that is miscible with the primary solvent and has a favorable interaction with the solute.
Q4: Are there any chemical additives or modifications that can be employed to increase solubility?
A4: When physical methods are insufficient, chemical approaches can be used. These methods involve altering the dimethoxytin species in-situ to a more soluble form.
Complexing Agents: Organotin compounds can act as Lewis acids and form complexes with Lewis bases.[2] The addition of a complexing agent, such as an ether or a coordinating ligand, can break up polymeric structures and form more soluble monomeric adducts.[9] For example, the addition of a ligand could be explored to form a more soluble complex.[10]
Derivatization: In some cases, it may be possible to convert the dimethoxytin compound to a more soluble derivative. For instance, if you are working with a diorganotin oxide, reacting it with a small amount of an acid can lead to the formation of a more soluble salt.
Experimental Protocol 2: Using a Complexing Agent
Suspend the dimethoxytin compound in toluene or THF.
Add a stoichiometric amount (or a slight excess) of a suitable Lewis base (e.g., a coordinating solvent or ligand).
Stir the mixture at room temperature or with gentle heating.
Observe for dissolution. The formation of a soluble complex is often indicated by the solution becoming clear.
Troubleshooting Guide
Problem
Potential Cause
Suggested Solution
Compound precipitates upon cooling
The dissolution is highly temperature-dependent, and the solution was likely supersaturated at the higher temperature.
Maintain a slightly elevated temperature during your experiment. Alternatively, identify a solvent system where the compound has higher solubility at room temperature.
Solution is hazy or forms a fine suspension
The compound is not fully dissolved and exists as very small, dispersed particles. This could be due to partial solvation or the presence of insoluble impurities.
Try extended sonication to break down particles further. If that fails, filter the solution to remove insoluble material and then try to crystallize the compound from the clear filtrate to assess purity.
Inconsistent solubility between different batches of the compound
There may be variations in the purity, crystallinity, or polymeric nature of the dimethoxytin compound between batches.
Characterize each batch using techniques like NMR or melting point to check for consistency. If inconsistencies are found, purification of the starting material may be necessary.
Visualizations
Below are diagrams to assist in your experimental design and troubleshooting.
Caption: A decision tree for troubleshooting solubility issues.
Caption: A general workflow for enhancing solubility.
Introduction to organotin chemistry - and applications . Gelest, Inc.. [Link]
Safer bio-based solvents to replace toluene and tetrahydrofuran for the biocatalyzed synthesis of polyesters . PMC. [Link]
How do non-polar substances dissolve in non-polar solvents? . Chemistry Stack Exchange. [Link]
Temperature Effects on Solubility . Chemistry LibreTexts. [Link]
Organotin(IV)n+ complexes formed with biologically active ligands: Equilibrium and structural studies, and some biological aspects . ResearchGate. [Link]
Impact of Temperature on the Solubility of Ionic Compounds in Water in Cameroon . ResearchGate. [Link]
Why do non-polar compounds dissolve in non-polar solvents but not in polar solvents? . Reddit. [Link]
Safer bio-based solvents to replace toluene and tetrahydrofuran for the biocatalyzed synthesis of polyesters . Green Chemistry (RSC Publishing). [Link]
Technical Support Center: Dimethoxytin Storage and Hydrolysis Prevention
A Senior Application Scientist's Guide for Researchers Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize dimethoxytin in their wor...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide for Researchers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize dimethoxytin in their work. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the stability and integrity of your dimethoxytin samples by preventing hydrolysis during storage.
Understanding the Challenge: The Inherent Reactivity of Dimethoxytin
Dimethoxytin, like other organotin alkoxides, is highly susceptible to hydrolysis. The tin-oxygen bond is readily attacked by water, leading to the formation of tin-hydroxy species and ultimately to the condensation into tin-oxo-tin (stannoxane) bridges.[1][2] This process can significantly alter the chemical properties and reactivity of your compound, leading to inconsistent experimental results.
The hydrolysis of tin(IV) alkoxides involves the replacement of alkoxide groups with hydroxyl groups, followed by condensation reactions that form M-O-M or M(μ-OH)M bonds.[1] This process can lead to the formation of various hydrolytic species, including oligomeric and polymeric tin-oxo-hydroxo clusters.[3]
Frequently Asked Questions (FAQs)
Q1: I suspect my dimethoxytin has hydrolyzed. What are the tell-tale signs?
A: Visual inspection can often provide the first clues. Pure dimethoxytin should be a clear, homogenous solution or a well-defined solid. Signs of hydrolysis include:
Turbidity or Precipitation: The formation of insoluble tin-oxo species will make the solution cloudy or result in a visible precipitate.[4]
Changes in Viscosity: As oligomeric or polymeric structures form, you may notice an increase in the viscosity of the solution.
Inconsistent Reaction Outcomes: If you are using the dimethoxytin in a subsequent reaction and observe lower yields, unexpected side products, or a complete failure of the reaction, hydrolysis of the starting material is a likely culprit.
Q2: How can I definitively confirm that my dimethoxytin has hydrolyzed?
A: While visual cues are helpful, analytical techniques are necessary for confirmation. The most common methods include:
¹¹⁹Sn NMR Spectroscopy: This is a powerful technique for identifying different tin species in solution.[5] Hydrolysis will lead to the appearance of new peaks corresponding to various tin-hydroxy and tin-oxo compounds, shifting from the original dimethoxytin signal.
Karl Fischer Titration: This is a standard method for quantifying water content.[6][7][8][9] An elevated water content in your dimethoxytin sample is a strong indicator of hydrolysis.
Gas Chromatography-Mass Spectrometry (GC-MS): While organotin compounds often require derivatization to become volatile for GC analysis, this method can be used to identify and quantify hydrolysis products.[10]
Liquid Chromatography (LC) coupled with detectors like Mass Spectrometry (MS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS): These techniques can separate and identify different organotin species without the need for derivatization.[11][12]
Q3: What are the primary causes of dimethoxytin hydrolysis during storage?
A: The primary culprit is exposure to moisture.[13] This can happen in several ways:
Atmospheric Moisture: Opening the storage container in a standard laboratory environment, even for a short time, can introduce enough moisture to initiate hydrolysis.
Improperly Dried Solvents: If the dimethoxytin is stored in a solvent, any residual water in that solvent will cause degradation.
Contaminated Glassware: Using glassware that has not been properly dried will introduce water to the sample.[14][15]
Q4: What is the ideal way to store dimethoxytin to prevent hydrolysis?
A: The key is to maintain a strictly inert and anhydrous environment.[16]
Inert Atmosphere: Store dimethoxytin under a dry, inert gas such as argon or nitrogen.[16][17] Argon is denser than air and can provide a better protective blanket if handled correctly.
Appropriate Containers: Use containers with airtight seals, such as those with PTFE-lined caps or Sure/Seal™ type systems.[15] For long-term storage, sealed ampoules under an inert atmosphere are ideal.
Controlled Temperature: Store at a consistent, cool temperature as recommended on the product's safety data sheet (SDS). Avoid temperature fluctuations that can cause pressure changes and potentially compromise the container's seal.
Darkness: Store in a dark place or in an amber vial to prevent any potential photo-decomposition, which can sometimes accelerate degradation pathways.[18]
Cloudiness or precipitate observed in the stored dimethoxytin solution.
Exposure to atmospheric moisture during handling or storage.
Filter the solution under an inert atmosphere to remove the insoluble material. However, the soluble portion may still contain hydrolyzed species. It is highly recommended to re-characterize the material before use. For future prevention, strictly adhere to inert atmosphere handling techniques.
Inconsistent or poor results in subsequent reactions.
Partial hydrolysis of the dimethoxytin, leading to a lower concentration of the active species.
Quantify the active dimethoxytin concentration using a suitable analytical technique like NMR or a titration method. Adjust the stoichiometry of your reaction accordingly. For long-term resolution, discard the suspect stock and obtain a fresh, properly stored sample.
Difficulty in dissolving the dimethoxytin solid.
The solid has undergone hydrolysis and condensation to form less soluble tin-oxo polymers.
The material is likely unusable for most applications. Prevention is key here. Ensure the solid is always handled and stored under a strictly inert and dry atmosphere.
Experimental Protocol: Quantifying Water Content using Karl Fischer Titration
This protocol provides a general guideline for determining the water content in a dimethoxytin sample. Always refer to your specific Karl Fischer titrator's manual for detailed operating instructions.
Objective: To accurately measure the water content in a dimethoxytin sample to assess the extent of hydrolysis.
Materials:
Karl Fischer Titrator (coulometric or volumetric)
Anhydrous methanol or other suitable solvent compatible with the sample and KF reagents
Appropriate Karl Fischer reagents (e.g., Aquamicron™)[19]
Gas-tight syringes and needles
Dimethoxytin sample
Inert gas source (argon or nitrogen)
Procedure:
System Preparation:
Ensure the Karl Fischer titrator is in a dry, low-humidity environment.
Fill the titration cell with the appropriate anhydrous solvent and KF reagents according to the manufacturer's instructions.
Condition the cell by running a pre-titration to remove any residual moisture from the solvent until a stable, low drift is achieved.
Sample Preparation (under inert atmosphere):
All sample handling must be performed under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques) to prevent contamination from ambient moisture.[13][20]
Using a gas-tight syringe, carefully draw a known volume or weight of the dimethoxytin sample.
Titration:
Quickly and carefully inject the sample into the conditioned titration cell.
Start the titration. The instrument will automatically titrate the water in the sample and display the result, usually in ppm or percentage.
Data Analysis:
Perform the measurement in triplicate to ensure accuracy and precision.
Compare the measured water content to the specification of the fresh material. A significantly higher value indicates hydrolysis.
Visualizing the Hydrolysis Pathway
The following diagram illustrates the stepwise hydrolysis and condensation of dimethoxytin.
Caption: Hydrolysis and condensation pathway of dimethoxytin.
References
Royal Society of Chemistry. (2023, October 19). Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT. RSC Publishing. [Link]
National Center for Biotechnology Information. (n.d.). Simulated gastric hydrolysis and developmental toxicity of dimethyltin bis(2-ethylhexylthioglycolate) in rats - PMC. [Link]
Elsevier. (n.d.). Comparison of two analytical methods for the determination of organotin compounds in marine organisms. Comptes Rendus de l'Académie des Sciences. [Link]
Elsevier. (n.d.). The solid state and solution structures of tin(IV) alkoxide compounds and their use as ecursors to form tin oxi. [Link]
Google Patents. (n.d.). WO2024118918A1 - Direct synthesis of organotin alkoxides.
ResearchGate. (n.d.). Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. [Link]
Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]
University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. [Link]
ResearchGate. (n.d.). Solvent effects on hydrolysis and complexation of diethyltin(IV) dichloride with guanosine-5′- and inosine-5′-monophosphates in different methanol–water mixtures. [Link]
ResearchGate. (n.d.). Hydrolysis and Condensation of Tin(IV) Alkoxide Compounds: The Control of Structural Evolution. [Link]
ResearchGate. (n.d.). Derivatization methods for the determination of organotin compounds in environmental samples. [Link]
ResearchGate. (2024, December 27). Principles of Inert Atmosphere Storage. [Link]
National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds. [Link]
Technical Support Center: Optimizing Reaction Temperature for Dimethoxytin-Catalyzed ROP
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of re...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of reaction temperature for ring-opening polymerization (ROP) catalyzed by dimethoxytin [Sn(OMe)₂]. Our goal is to move beyond simple procedural steps and delve into the causal relationships that govern success in your polymer synthesis endeavors.
Frequently Asked Questions (FAQs)
FAQ 1: Why is temperature such a critical parameter in dimethoxytin-catalyzed ROP?
Temperature is arguably the most influential parameter in ROP as it governs the delicate balance between reaction kinetics and the fidelity of the polymerization.
Kinetics vs. Control: At its core, increasing the temperature increases the reaction rate, allowing for faster monomer conversion. However, elevated temperatures also provide the necessary activation energy for undesirable side reactions. The "optimal" temperature is therefore a compromise: it must be high enough to ensure a practical reaction time but low enough to suppress side reactions that compromise the polymer's structure, molecular weight, and dispersity.
Key Side Reactions Accelerated by Heat:
Inter- and Intramolecular Transesterification: These are chain-scrambling reactions where the catalyst or the active chain end attacks ester linkages along the polymer backbone instead of a monomer. This leads to a broadening of the molecular weight distribution (higher dispersity, Ð) and a deviation from the predicted molecular weight. Tin alkoxides are known to be effective transesterification catalysts, making temperature control paramount.[1][2]
Depolymerization: At excessively high temperatures, the polymerization can reach its "ceiling temperature" (Tc), where the rate of polymerization equals the rate of depolymerization.[3] This equilibrium limits the maximum conversion and can lead to polymer degradation.
Racemization: For chiral monomers like lactide, high temperatures can cause epimerization at the chiral center, reducing the stereoregularity of the final polymer (e.g., PLLA), which in turn affects its thermal and mechanical properties.[4]
This interplay is visualized in the diagram below, showing that while reaction rate increases with temperature, so do detrimental side reactions that broaden dispersity.
Caption: Relationship between temperature and key polymerization outcomes.
FAQ 2: My polymerization is extremely slow or has stalled. Is the temperature too low?
This is a common issue, and insufficient thermal energy is a primary suspect.
Troubleshooting Steps:
Confirm Reagent Purity: Before adjusting temperature, ensure that your monomer and initiator (if using an alcohol) are scrupulously dry. Water and other protic impurities can react with the tin alkoxide catalyst, inhibiting initiation.
Verify Catalyst Activity: Ensure the dimethoxytin catalyst has been stored under inert conditions and has not been deactivated by prolonged exposure to air or moisture.
Systematic Temperature Increase: If purity is confirmed, a low temperature is likely the cause. The reaction rate approximately doubles for every 10 °C increase in temperature.[5]
Implement a stepwise increase in temperature, for example, by 10-15 °C.
Allow the reaction to proceed for a set time at the new temperature (e.g., 1-2 hours) and take an aliquot for analysis (e.g., ¹H NMR) to check for an increase in monomer conversion.
Continue this process until a satisfactory rate is achieved or side reactions become apparent. Industrial polymerizations of lactide using tin catalysts are often run at high temperatures (180-200 °C) in the melt to ensure high conversion rates.[4]
FAQ 3: My final polymer has a very broad molecular weight distribution (Đ > 1.5). How is temperature implicated?
A broad dispersity (also known as the polydispersity index, PDI) is a classic sign of poor polymerization control, often linked directly to excessive reaction temperatures.[1][6]
Causality: As mentioned in FAQ 1, high temperatures significantly accelerate transesterification reactions.[2] Instead of exclusively reacting with monomers (chain propagation), the active polymer chain ends begin to "backbite" their own chain or attack other polymer chains. This process cleaves chains and re-initiates new ones, leading to a randomization of chain lengths and, consequently, a broadening of the molecular weight distribution.[6][7]
Solution:
Reduce Temperature: The most direct solution is to lower the reaction temperature. Conduct a new polymerization at a temperature 15-20 °C lower than the previous attempt. This will slow the reaction but should provide a significant improvement in control.
Limit Reaction Time/Conversion: Transesterification becomes more pronounced at high monomer conversions when the monomer concentration is low and the concentration of ester groups on the polymer chains is high. Consider stopping the reaction at a slightly lower conversion (e.g., 90-95%) to isolate the polymer before significant chain scrambling occurs.
Catalyst Concentration: While not a temperature effect, using a higher catalyst concentration than necessary can also exacerbate this issue. Ensure your catalyst loading is within the optimal range for your system.
FAQ 4: How does my choice of monomer affect the optimal reaction temperature?
The monomer's physical and chemical properties dictate the viable temperature window for polymerization. There is no single "best" temperature; it is always monomer-dependent.
Monomer
Typical Temperature Range (°C)
Key Considerations
ε-Caprolactone (CL)
100 - 140 °C
Relatively low ring strain. Polymerization is often performed in bulk or solution. PCL has a low melting point (~60°C) and is thermally stable in this range.[8]
L-Lactide (L-LA)
110 - 190 °C
Higher ring strain than CL. Often requires higher temperatures, especially for bulk polymerization, to keep the monomer and resulting polymer molten (PLLA Tm ~175°C).[4][9] Prone to racemization at very high temperatures.
D,L-Lactide (rac-LA)
110 - 160 °C
Similar to L-LA, but results in an amorphous polymer (PDLLA) with a lower Tg. The risk of thermal degradation is still a concern, but racemization is not a factor.
Trimethylene Carbonate (TMC)
80 - 120 °C
Lower temperatures are generally preferred to avoid potential side reactions like decarboxylation, which can occur at higher temperatures.
Experimental Protocol: Systematic Optimization of Reaction Temperature
This protocol outlines a robust workflow for determining the optimal reaction temperature for a given monomer, initiator, and catalyst system. The approach uses parallel small-scale reactions to efficiently screen a range of temperatures.
Objective: To identify the temperature that provides the best balance between reaction rate and control over polymer molecular weight and dispersity.
Technical Guide: Purification of PLA from Residual Tin(II) Methoxide Catalyst
Executive Summary & Scientific Context The Challenge: Tin(II) methoxide is a highly effective initiator for the Ring-Opening Polymerization (ROP) of lactide. Unlike Stannous Octoate, which requires a co-initiator, Sn(OMe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
The Challenge:
Tin(II) methoxide is a highly effective initiator for the Ring-Opening Polymerization (ROP) of lactide. Unlike Stannous Octoate, which requires a co-initiator, Sn(OMe)₂ possesses inherent alkoxide groups that initiate chain growth directly. However, residual Tin(II) poses two critical risks:
Cytotoxicity: For biomedical applications (implants, drug delivery), residual tin exceeds FDA/EMA safety thresholds (typically requiring <20-50 ppm), causing inflammation and cellular apoptosis.
Thermal Instability: The "living" Sn-alkoxide chain end remains active post-polymerization. During thermal processing (extrusion/molding), it catalyzes intramolecular transesterification (back-biting) , leading to rapid molecular weight (
) degradation and the formation of lactide monomer (unzipping).
The Solution Strategy:
Effective purification requires a Ligand-Exchange Mechanism . You cannot simply "wash" the tin out; you must chemically cleave the coordinate covalent bond between the Tin(II) center and the polymer chain end using a proton donor (acid) or a strong chelating agent (e.g., EDTA, Pyrophosphate) before precipitating the polymer.
Core Protocol: Acidified Precipitation (The "Gold Standard")
This method relies on protonolysis . The acid protonates the living alkoxide chain end, releasing the tin as a soluble salt which remains in the supernatant during precipitation.
Reagents Required:
Solvent: Dichloromethane (DCM) or Chloroform (HPLC Grade).
Precipitant: Cold Methanol (-20°C).
Quenching Agent: Dilute Hydrochloric Acid (1M HCl) or Acetic Acid.
Step-by-Step Workflow:
Dissolution: Dissolve crude PLA in DCM at a concentration of 5-10 wt% .
Why: High viscosity prevents diffusion of the acid to the active sites. If the solution is too thick, tin remains trapped in the entangled coils.
Acid Hydrolysis (The Critical Step): Add 1M HCl (approx. 2-5% volume relative to DCM). Stir vigorously for 30 minutes.
Caution: Do not exceed 1 hour. Prolonged exposure to HCl will hydrolyze the PLA backbone esters, dropping
.
Phase Separation (Optional but Recommended): If a distinct aqueous layer forms, separate it using a separatory funnel. The bulk of the Tin(II) chloride will be in the aqueous phase.
Precipitation: Drop the organic PLA solution slowly into 10x volume of Cold Methanol (-20°C) under high-shear stirring.
Why Cold? Increases polymer yield.
Why Methanol? Solubilizes the residual Sn salts while precipitating the polymer.
Filtration & Wash: Filter the white precipitate. Wash the filter cake with fresh Methanol (2x).
Drying: Vacuum dry at 40°C for 24 hours.
Data Visualization: Purification Workflow
Figure 1: The logic flow of the Acidified Precipitation method, highlighting the transformation of Tin from polymer-bound to soluble salt.
Alternative Protocol: Chelation Extraction (For Large Scale)
For scenarios where precipitation is too solvent-intensive (e.g., pilot scale), use Liquid-Liquid Extraction with a chelating agent.
Parameter
Acidified Precipitation
EDTA Chelation Extraction
Mechanism
Protonolysis & Solubility Difference
Competitive Ligand Binding
Tin Removal Efficiency
High (>95%)
Moderate to High (85-95%)
Polymer Stress
Moderate (Risk of acid hydrolysis)
Low (Gentler pH)
Solvent Usage
Very High (1:10 ratio)
Moderate
Best For
Lab Scale / High Purity R&D
Pilot Scale / Industrial
Protocol:
Dissolve PLA in DCM.
Prepare a 0.1M EDTA (Disodium salt) aqueous solution (adjust pH to ~4-5).
Mix organic and aqueous phases vigorously for 1 hour.
Centrifuge to separate phases. Tin-EDTA complex migrates to the aqueous phase.
Wash organic phase with distilled water to remove residual EDTA.
Evaporate DCM or precipitate.
Troubleshooting & FAQs
Q1: My purified polymer solution is cloudy/hazy. What happened?
Diagnosis:Premature Hydrolysis.
You likely exposed the Tin(II) methoxide to moisture before adding the acid/solubilizing agent.
The Chemistry: Sn(OMe)₂ is extremely moisture sensitive.
.
The Problem: Tin oxides/hydroxides are insoluble in both DCM and Methanol. They form colloidal particles trapped in your polymer matrix.
The Fix: Ensure your crude polymer is kept dry. Add the acid immediately upon dissolving. The acid helps solubilize the oxides (
), but prevention is better than cure. Filter the polymer solution through a 0.45µm PTFE filter before precipitation if haze persists.
Q2: I removed the Tin, but my Molecular Weight (
) dropped by 20%. Why?
Diagnosis:Acid-Catalyzed Ester Hydrolysis.
The Cause: You likely left the polymer in contact with the HCl/DCM mixture for too long or at too high a temperature.
The Fix:
Reduce contact time to 15-20 minutes.
Use a weaker acid source, such as Acetic Acid or Lactic Acid (self-compatible), though this may require more washes.
Ensure the temperature is kept ambient or slightly cooled (0-4°C) during the acid wash step.
Q3: Can I use Activated Carbon instead of liquid extraction?
Diagnosis:Adsorption Limitations.
Answer: Yes, but with caveats. Activated carbon is effective at removing free metal ions but less effective at ripping the metal off the polymer chain end.
Recommendation: Use Carbon only as a polishing step after a mild acid treatment has already cleaved the Sn-Polymer bond. Pass the polymer solution through a carbon packed bed column for best results.
Q4: How do I validate that the Tin is actually gone?
Diagnosis:Analytical Verification.
Do not rely on visual clarity.
ICP-MS (Inductively Coupled Plasma Mass Spectrometry): The gold standard. Digest 50mg of polymer in Nitric Acid. Target: <10 ppm for pharma, <50 ppm for general bio-use.
TGA (Thermogravimetric Analysis): Run a thermal stability test.
High Tin: Degradation onset (
) ~220°C.
Purified: Degradation onset (
) >280°C.
Logic: If
is low, the "living" tin end is still catalyzing back-biting.
Mechanistic Visualization
Understanding the "Killing" of the catalyst is vital for troubleshooting.
Figure 2: The ligand-exchange mechanism. The acid proton replaces the Tin at the ester linkage, converting the active catalyst into a benign hydroxyl end-group.
References
Minimization of residual tin in the controlled Sn(II) octoate catalyzed polymerization of ε-caprolactone.
Context: Establishes the <50 ppm threshold for biomedical implants and details the toxicity of residual Sn(II).
Toxicity of tin-based catalysts on polymer-degrading bacteria.ACS Sustainable Chemistry & Engineering. (2021).
Context: Discusses the environmental and biological impact of residual catalysts, reinforcing the need for removal.
Syntheses of polylactides by means of tin c
Context: Comprehensive review of the ROP mechanism, including the specific behavior of alkoxide initiators and the "back-biting" degrad
FDA 21 CFR Part 177 - Indirect Food Additives: Polymers. Code of Federal Regulations.[6]
Context: Regulatory limits for extractables in polymers used for food/drug contact.[4]
EDTA Chelation Therapy for the Treatment of Neurotoxicity.International Journal of Molecular Sciences. (2019).
Context: Validates the mechanism of EDTA binding to heavy metals (including Tin)
Welcome to the technical support hub for Tin(II) alkoxides. You are likely here because your clear, colorless Dimethoxytin solution has turned yellow, cloudy, or precipitated solids.
The Core Problem:
Dimethoxytin contains Tin in the +2 oxidation state (
). Unlike Tin(IV), possesses a stereochemically active lone pair of electrons . This lone pair makes the metal center highly susceptible to two primary failure modes:
Oxidation: Reaction with atmospheric oxygen to form thermodynamically stable Tin(IV) species (
or oxo-alkoxides).
Hydrolysis: Reaction with trace moisture to form insoluble Tin(II) hydroxides/oxides.
This guide provides the rigorous protocols required to stabilize these solutions.
Module 1: The Fundamentals (FAQ)
Q1: My solution turned yellow. Is it ruined?
Diagnosis: Likely Oxidation .
Explanation: Pure Dimethoxytin is white (solid) or colorless (solution). A yellow-to-orange shift indicates the formation of Sn(IV) species or conjugated oxidation byproducts. Once oxidized to
(Cassiterite-like structures), the reaction is irreversible.
Action: Discard and restart. Filtration cannot remove soluble oxidized oligomers that will contaminate thin-film depositions or catalytic cycles.
Q2: My solution turned cloudy/white immediately upon mixing.
Diagnosis:Hydrolysis (Water Contamination).
Explanation: Tin alkoxides are extremely hygroscopic. The methoxy group (
) is rapidly exchanged for hydroxyl groups () upon contact with water, leading to condensation:
Action: Check the water content of your solvent (Karl Fischer titration). It must be .
Q3: Can I store this in a standard freezer?
Answer: No. Standard freezers are not inert.
Requirement: Store in a glovebox freezer (
or lower) under Argon. If a glovebox is unavailable, use Schlenk tubes with Teflon taps, heavily greased, stored at room temperature (thermal degradation is slower than oxidative degradation from a leaking freezer seal).
Module 2: The "Gold Standard" Handling Protocol
To ensure stability, you must construct a Self-Validating System where air and moisture are physically excluded.
Workflow Visualization
Figure 1: Critical workflow for Tin(II) Methoxide handling. Red dotted lines indicate failure pathways.
Step-by-Step Protocol
Solvent Drying (The Foundation):
Methanol or THF used must be dried over activated Molecular Sieves (3Å or 4Å) for at least 48 hours.
Validation: Verify solvent dryness. If Karl Fischer is unavailable, add a drop of solvent to a small amount of titanium isopropoxide; any haze indicates water.
Inert Gas Sparging:
Even "dry" solvents contain dissolved Oxygen. Sparge solvents with UHP (Ultra High Purity) Argon for 20 minutes prior to use. Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" in Schlenk tubes.
Synthesis/Dissolution:
Perform all transfers via cannula or inside a glovebox (
).
Pro-Tip: If synthesizing from
, use anhydrous. The dihydrate form () will immediately hydrolyze the product.
Storage:
Container: Schlenk flask with a high-vacuum Teflon valve (Young's tap). Rubber septa are permeable to oxygen over days and are unsuitable for long-term storage.
Wrap the valve with Parafilm to retard gas diffusion.
Module 3: Troubleshooting & Diagnostics
Use this table to diagnose the state of your Dimethoxytin solution.
Observation
Diagnosis
Root Cause
Corrective Action
Clear, Colorless
Optimal
N/A
Proceed with experiment immediately.
Slight Haze
Early Hydrolysis
Trace moisture in syringe or solvent.
Filter through a 0.2 µm PTFE syringe filter (hydrophobic) under inert gas. Use immediately.
Thick White Precipitate
Total Hydrolysis
Wet solvent (>100ppm ) or air leak.
Discard. The stoichiometry is lost; the solution is now mostly methanol and tin hydroxide.
Discard. Sn(IV) acts as a defect in CVD films and alters catalytic rates.
Gelation
Polymerization
Aging/Aggregation.
Sn(OMe) tends to oligomerize. Try adding a non-polar solvent (see Module 4) or mild heating (if not oxidized).
Module 4: Advanced Stabilization Strategies
If standard inert techniques fail, consider chemical modification to stabilize the Sn(II) center.
Solvent Engineering (The "Heptane Effect")
While Dimethoxytin is synthesized in methanol, storing it in pure methanol promotes "bridging" interactions (oligomerization).
Strategy: Exchange solvent to or co-solvent with a non-polar aprotic solvent like n-Heptane or Toluene .
Mechanism: Non-polar solvents solvate the alkoxide molecules, preventing the self-aggregation that often precedes precipitation.
Ligand Exchange (Chelation)
If your application permits, replace the methoxide ligands with bulkier or chelating ligands.
Reagent: Amino alcohols (e.g., dimethylaminoethanol) or Acetylacetone.
Mechanism: These ligands occupy more coordination sites, sterically shielding the Sn(II) lone pair from oxygen attack.
Note: This changes the chemical precursor identity (e.g., to Tin(II) dimethylaminoethoxide), which may alter CVD deposition temperatures.
Degradation Pathway Diagram
Figure 2: Chemical degradation pathways. Note that oxidation is often kinetically slower than hydrolysis but thermodynamically irreversible.
References
Boyle, T. J., et al. (2011). "Synthesis and Characterization of Tin(II) Alkoxides and Their Application in the Production of Tin Oxide Nanomaterials." Inorganic Chemistry. (Representative citation for Sn(II) alkoxide synthesis).
Mehrotra, R. C., & Singh, A. (1997). "Recent Trends in Metal Alkoxide Chemistry." Progress in Inorganic Chemistry. (Foundational text on alkoxide sensitivity).
Hampden-Smith, M. J., et al. (1992). "Tin(II) Alkoxides: Precursors for the Sol-Gel Synthesis of Tin Oxide." Journal of Sol-Gel Science and Technology. (Discusses the hydrolysis mechanisms).
Sigma-Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents." (Standard protocol for Schlenk line usage).
US Patent 9637507B2. "Process for the preparation of liquid tin(II) alkoxides." (Describes the use of n-heptane/diethylamine to stabilize liquid Sn(II) alkoxides).
Technical Support Center: Troubleshooting Low Yield in Dimethoxytin Synthesis
Welcome to the Technical Support Center for organotin chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for organotin chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in the synthesis of dimethoxytin. Our approach is rooted in a deep understanding of the reaction mechanisms and practical, field-proven experience.
Understanding the Synthesis Pathway
The synthesis of dimethoxytin, (CH₃)₂Sn(OCH₃)₂, typically proceeds through a two-step process. The first step involves the synthesis of a key precursor, dimethyltin dichloride ((CH₃)₂SnCl₂), followed by its conversion to dimethoxytin. Understanding the nuances of each step is critical for diagnosing and resolving yield-related issues.
Caption: General synthesis pathway for dimethoxytin.
Frequently Asked Questions (FAQs)
Q1: My yield of dimethyltin dichloride in the first step is consistently low. What are the likely causes?
Low yields in the direct synthesis of dimethyltin dichloride from tin and methyl chloride are often traced back to several key factors.[1][2][3] Traditional methods can be complex and operate under harsh conditions, which can impact yield.[1]
Catalyst Inefficiency: The choice and condition of the catalyst are paramount. A variety of catalysts can be used, including quaternary ammonium or phosphonium salts and amine/tin tetrachloride systems.[4] Catalyst deactivation or using a suboptimal catalyst can significantly reduce reaction rates and overall yield.
Reaction Conditions: This reaction is highly sensitive to temperature and pressure.[3] Operating outside the optimal range (typically 150-300°C and 60-400 psig) can lead to slower reaction rates or the formation of undesirable byproducts.[3]
Formation of Byproducts: The reaction can produce a mixture of methyltin chlorides, including monomethyltin trichloride (CH₃SnCl₃) and trimethyltin chloride ((CH₃)₃SnCl).[1] These side reactions consume reactants and complicate purification.
Q2: I am observing significant amounts of monomethyltin trichloride and trimethyltin chloride in my dimethyltin dichloride product. How can I minimize these impurities?
The formation of these byproducts is a common challenge.[1] Their presence suggests that the reaction conditions are not selective for the desired dimethylated product.
Catalyst Selection: Employing a more selective catalyst system, such as a trihydrocarbyl phosphine or amine with tin tetrachloride, can significantly improve the purity of the dimethyltin dichloride.[4]
Reaction Control: Precise control over reaction temperature and pressure is crucial. Fluctuations can favor the formation of mono- or trimethylated species.
Purification: While prevention is ideal, fractional distillation can be used to separate dimethyltin dichloride from its lower and higher boiling point methyltin chloride analogs.[1][5]
Q3: I am struggling with the conversion of dimethyltin dichloride to dimethoxytin. What are the critical parameters for this step?
The conversion of dimethyltin dichloride to dimethoxytin via methanolysis requires careful control of reaction conditions to drive the equilibrium towards the product and prevent side reactions.
Stoichiometry and Base: This reaction is an equilibrium process. To drive it to completion, it is essential to use a stoichiometric amount of a suitable base, such as sodium methoxide (NaOCH₃), to neutralize the HCl generated during the reaction. The use of excess methanol can also help shift the equilibrium towards the product.
Water Contamination: Dimethyltin dichloride is highly susceptible to hydrolysis, which can lead to the formation of dimethyltin oxide ((CH₃)₂SnO) or other hydroxides.[6] These species may be less reactive towards methanol or lead to complex mixtures. Therefore, it is critical to use anhydrous methanol and maintain a dry reaction environment.
Reaction Temperature: The reaction temperature should be carefully controlled. While gentle heating may be required to ensure a reasonable reaction rate, excessive temperatures can lead to side reactions or decomposition of the product.
Q4: My final dimethoxytin product is impure. What are the likely contaminants and how can I remove them?
Impurities in the final product can arise from the starting materials or from side reactions during the synthesis.
Unreacted Dimethyltin Dichloride: Incomplete reaction will leave unreacted dimethyltin dichloride in the product mixture. This can be addressed by optimizing the reaction time, temperature, and stoichiometry of the base.
Hydrolysis Products: As mentioned, the presence of water will lead to the formation of dimethyltin oxide or related species.[6] These are often insoluble and can be removed by filtration.
Organotin Byproducts: If the initial dimethyltin dichloride was impure, these impurities will likely carry through to the final product. Purification of the precursor is therefore highly recommended.
Purification Techniques: Purification of the final dimethoxytin product can be achieved through distillation under reduced pressure. For removal of tenacious organotin impurities, column chromatography on silica gel treated with a small amount of triethylamine can be effective.[7] Another method involves treatment with a saturated aqueous solution of potassium fluoride (KF), which precipitates organotin halides as insoluble fluorides.[7]
Troubleshooting Guides
Guide 1: Low Yield in Dimethyltin Dichloride Synthesis
This guide provides a systematic approach to diagnosing and resolving low yields in the direct synthesis of dimethyltin dichloride.
Symptom
Potential Cause
Troubleshooting Steps & Rationale
Low conversion of tin metal
Inactive or insufficient catalyst
- Verify the purity and activity of the catalyst. Consider using a fresh batch. - Optimize the catalyst loading. Too little catalyst will result in a slow reaction, while too much can sometimes lead to side reactions.
Suboptimal reaction temperature or pressure
- Carefully monitor and control the reaction temperature and pressure to maintain them within the optimal range for the specific catalyst system being used.[3] Increasing temperature generally increases the reaction rate, but can also lead to byproduct formation.[3]
High proportion of monomethyltin trichloride
Reaction conditions favor undermethylation
- Increase the partial pressure of methyl chloride to favor the formation of more highly methylated products. - Adjust the catalyst system. Some catalysts are more selective for dimethyltin dichloride formation.
High proportion of trimethyltin chloride
Reaction conditions favor overmethylation
- Decrease the partial pressure of methyl chloride. - Reduce the reaction time or temperature to minimize over-alkylation.
Product mixture is dark or contains significant solid residue
Catalyst decomposition or side reactions
- Ensure the reaction is carried out under an inert atmosphere to prevent oxidation. - Analyze the solid residue to identify its composition, which can provide clues about the side reactions occurring.
Guide 2: Low Yield in Dimethoxytin Synthesis from Dimethyltin Dichloride
This guide addresses common issues encountered during the conversion of dimethyltin dichloride to dimethoxytin.
Symptom
Potential Cause
Troubleshooting Steps & Rationale
Incomplete reaction (presence of starting material)
Insufficient base or reaction time
- Ensure at least two equivalents of base (e.g., sodium methoxide) are used per equivalent of dimethyltin dichloride to neutralize the generated HCl. - Increase the reaction time or gently heat the reaction mixture to drive it to completion.
Presence of water leading to hydrolysis
- Use anhydrous methanol and ensure all glassware is thoroughly dried.[6] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Formation of a white precipitate
Formation of insoluble dimethyltin oxide
- This is a strong indication of water contamination. Rigorously exclude water from the reaction system. The precipitate can be removed by filtration before product purification.
Product decomposes during purification
Thermal instability
- Purify dimethoxytin via vacuum distillation at the lowest possible temperature to minimize thermal decomposition.
Low isolated yield after workup
Product loss during extraction or purification
- Ensure complete extraction of the product from the reaction mixture. - When performing column chromatography, choose an appropriate solvent system to ensure good separation and recovery.[7]
Experimental Protocols
Protocol 1: Synthesis of Dimethyltin Dichloride (Illustrative Lab-Scale)
Disclaimer: This is a generalized procedure and must be adapted based on specific laboratory equipment and safety protocols. All work with organotin compounds should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet adapter, and a reflux condenser.
Charging Reactants: Under an inert atmosphere (e.g., argon), charge the flask with tin powder, the chosen catalyst (e.g., a tetraalkylammonium halide), and an appropriate solvent if required by the specific procedure.
Reaction: Heat the mixture to the desired temperature (e.g., 150-200°C) with vigorous stirring. Introduce a steady stream of methyl chloride gas into the reaction mixture.
Monitoring: Monitor the reaction progress by periodically taking small aliquots (with extreme caution) and analyzing them by Gas Chromatography (GC) to determine the relative amounts of reactants and products.
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. The product, dimethyltin dichloride, can be purified by fractional distillation under reduced pressure.
Caption: Workflow for dimethyltin dichloride synthesis.
Protocol 2: Synthesis of Dimethoxytin from Dimethyltin Dichloride (Illustrative Lab-Scale)
Disclaimer: This is a generalized procedure. Always consult relevant safety data sheets and perform a thorough risk assessment before conducting any experiment.
Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve dimethyltin dichloride in anhydrous methanol.
Base Addition: Prepare a solution of sodium methoxide in anhydrous methanol. Add the sodium methoxide solution dropwise to the stirred solution of dimethyltin dichloride at room temperature. An exothermic reaction may be observed.
Reaction: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating for a specified period to ensure the reaction goes to completion.
Workup: A precipitate of sodium chloride will form. Remove the salt by filtration. The filtrate contains the dimethoxytin product.
Purification: Remove the methanol from the filtrate under reduced pressure. The crude dimethoxytin can be purified by vacuum distillation.
Caption: Workflow for dimethoxytin synthesis.
Analytical Characterization
Accurate characterization of intermediates and the final product is crucial for troubleshooting and ensuring product quality.
Technique
Application in Dimethoxytin Synthesis
Gas Chromatography (GC)
- Monitor the progress of the dimethyltin dichloride synthesis. - Quantify the relative amounts of mono-, di-, and trimethyltin chlorides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR: Confirm the presence of methyl groups attached to tin and methoxy groups. The chemical shifts and coupling constants provide structural information. - ¹³C NMR: Characterize the carbon environments in the molecule.[8] - ¹¹⁹Sn NMR: A powerful tool for determining the coordination environment of the tin atom and identifying different tin species in a mixture.
Mass Spectrometry (MS)
- Determine the molecular weight of the product and identify impurities.
Infrared (IR) Spectroscopy
- Identify characteristic vibrational frequencies, such as Sn-C and Sn-O bonds.
Safety Precautions
Organotin compounds are toxic and should be handled with extreme care.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
References
CN102516288A - Synthesis process of dimethyl tin dichloride - Google P
Synthesis process of dimethyl tin dichloride - Eureka | Patsnap. (URL: [Link])
CN1077196A - Preparation of a mixture of dimethyltin dichloride and methyltrichlorotin - Google P
Dehydration of Methanol to Dimethyl Ether—Current State and Perspectives - MDPI. (URL: [Link])
DFT Investigations of the Reaction Mechanism of Dimethyl Carbonate Synthesis from Methanol and CO on Various Cu Species in Y Zeolites - MDPI. (URL: [Link])
Synthesis and reactions of dimethyltin dithiooxalate: a convenient dithiooxalate transfer reagent - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (URL: [Link])
US3857868A - Preparation of dimethyltin dichloride - Google P
Organic tin compounds (Dimethyltin compounds) Chemical Substances Control Law Reference No.: PRTR Law. (URL: [Link])
The Electrolytic Dissociation of Dimethyltin Dichloride - ElectronicsAndBooks. (URL: [Link])
US4052426A - Process for the manufacture of dimethyl-tin dichloride - Google P
Solvent effects on hydrolysis and complexation of diethyltin(IV) dichloride with guanosine-5′- and inosine-5′-monophosphates in different methanol–water mixtures | Request PDF - ResearchGate. (URL: [Link])
CA1135951A - Preparation of mixtures of methyltin trichloride and dimethyltin dichloride from stannic chloride and dimethyltin dichloride - Google P
US3519665A - Direct synthesis of dialkyltin dichloride - Google P
US3901824A - New catalyst in the direct synthesis of dimethyltin dichloride - Google P
US2679506A - Preparation of dimethyl tin dichloride by direct reaction - Google P
Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC - NIH. (URL: [Link])
Alkaline Hydrolysis of 1,3-dimethylphenobarbital - PubMed. (URL: [Link])
Workup for Removing Tin Byproducts - Department of Chemistry : University of Rochester. (URL: [Link])
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (URL: [Link])
The small‐scale preparation and NMR characterization of isotopically enriched organotin compounds | Request PDF - ResearchGate. (URL: [Link])
Help with Low Yield Synthesis : r/Chempros - Reddit. (URL: [Link])
An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (URL: [Link])
Synthesis - General tips for improving yield? : r/chemistry - Reddit. (URL: [Link])
Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (URL: [Link])
Controlling molecular weight distribution with Sn(OMe)2 initiator
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Molecular Weight Distribution (MWD) Control in Ring-Opening Polymerization (ROP) Introduction: The Sn(OMe)₂ Advantage Welcome to the...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Molecular Weight Distribution (MWD) Control in Ring-Opening Polymerization (ROP)
Introduction: The Sn(OMe)₂ Advantage
Welcome to the Precision Polymerization Support Center. You are likely here because you require precise control over end-group fidelity and molecular weight distribution (MWD) in the synthesis of polyesters (PLA, PCL, PLGA).
Unlike the industry-standard Tin(II) Octoate (Sn(Oct)₂) , which requires a co-initiator (typically an alcohol) to form the active species in situ, Tin(II) Methoxide (Sn(OMe)₂) is a discrete, single-site alkoxide initiator. It initiates directly via a coordination-insertion mechanism without an induction period.
The Trade-off: While Sn(OMe)₂ offers superior theoretical control, it is unforgiving of moisture. Hydrolysis destroys the initiator identity, leading to uncontrolled chain transfer and broad dispersity (Đ). This guide addresses the specific technical challenges of maintaining "living" character in these systems.
Module 1: The "Zero-Water" Protocol (Pre-Reaction)
The Problem: High dispersity (Đ > 1.5) often originates before the reaction starts. Sn(OMe)₂ is extremely hygroscopic.
Mechanism:
.
Result: Methanol (MeOH) acts as an uncontrolled chain transfer agent. Sn-OH species are often less active or inactive, altering the effective
ratio.
Protocol 1.1: Reagent Handling & Purification
Standard Schlenk lines are insufficient for high-precision Sn(OMe)₂ work. A glovebox is mandatory for initiator handling.
Initiator Verification: Commercial Sn(OMe)₂ is frequently contaminated with Sn(OH)₂ or oxides.
Action: If the powder is not white/off-white or shows insolubility in dry THF, sublimation is required (Vacuum:
mbar, Temp: 100–120°C).
Solvent/Monomer Drying:
Lactide/Caprolactone: Recrystallize x3 from dry toluene/ethyl acetate. Dry over
under vacuum for 48h. Store in glovebox.
Solvent (Toluene/THF): Distill over Na/Benzophenone or pass through activated alumina columns. Store over
molecular sieves.
The "Stock Solution" Method: Weighing mg quantities of Sn(OMe)₂ introduces large errors.
Step A: Prepare a stock solution of Sn(OMe)₂ in dry toluene inside the glovebox.
Step B: Aliquot the required volume to the reaction vessel.
Step C: Remove solvent under high vacuum only if performing bulk polymerization.
Workflow Visualization: Inert Handling
Caption: Critical workflow for Sn(OMe)₂ handling to prevent hydrolysis-induced dispersity broadening.
Module 2: Controlling Dispersity (Đ)
The Problem: You observe bimodal distributions or Đ increasing with conversion.
Root Cause: Transesterification.[1][2] The active Sn-alkoxide chain end attacks ester bonds within its own chain (back-biting) or other chains (intermolecular scrambling).
Technical Insight: The Competition
In Sn(II) mediated ROP, two reactions compete:
Propagation (
): Insertion of monomer. (Desired)
Transesterification (
): Attack on polymer backbone. (Undesired)
Key Insight:
(Activation Energy) for transesterification is typically higher than for propagation. Therefore, lower temperatures favor propagation and narrower MWD.
Protocol 2.1: Optimization Parameters
Parameter
Recommendation
Scientific Rationale
Temperature
60°C – 100°C (Solution)110°C – 130°C (Bulk)
High T (>140°C) dramatically increases relative to , causing rapid randomization (Đ 2.0).
Conversion
Stop at 90-95%
As monomer concentration drops, the rate of propagation slows (), but transesterification (dependent on polymer concentration) remains constant or increases.
Solvent
Toluene or THF
Solution polymerization dilutes the polymer chains, reducing the frequency of intermolecular collisions (scrambling).
Mechanism Visualization: Propagation vs. Back-biting
Caption: Competition between chain growth (green) and back-biting (red) which broadens dispersity.
Module 3: Targeting Molecular Weight (
)
The Problem: Observed
deviates significantly from Theoretical .
The Equation:
Troubleshooting Matrix
Observation
Diagnosis
Corrective Action
(obs) << (theo)
Chain Transfer: Water or alcohol impurities are initiating new chains.
Re-dry monomer/solvent. Check glovebox atmosphere. Ensure is high enough to outcompete impurities.
(obs) >> (theo)
Loss of Initiator: Sn(OMe)₂ hydrolyzed to inactive Sn-oxides or aggregated.
Use "Stock Solution" method (Module 1). Ensure initiator is fully soluble before adding monomer.
Non-linear vs. Conversion
Slow Initiation: Rare for Sn(OMe)₂, common for Sn(Oct)₂.
If seen with Sn(OMe)₂, indicates initiator aggregation. Switch to a coordinating solvent (THF) or slightly higher T.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Sn(OMe)₂ in the presence of an alcohol co-initiator (e.g., Benzyl Alcohol)?A:No. This defeats the purpose. Sn(OMe)₂ is the alkoxide. Adding ROH will cause rapid exchange:
. You will generate a mixture of Methyl- and Benzyl-initiated chains, creating a bimodal distribution. If you need a specific end-group, synthesize the specific Tin(II) Alkoxide (e.g., Sn(OBn)₂) beforehand.
Q: My reaction turns cloudy immediately upon adding Sn(OMe)₂.A: This indicates gross hydrolysis . The cloudiness is likely Tin(II) Oxide or Hydroxide. Abort the experiment. Your solvent or monomer is "wet" (>20 ppm water).
Q: Why is my PLLA yellow/brown?A: Thermal degradation. Tin salts catalyze elimination reactions at high temperatures (>150°C) or prolonged reaction times, leading to double-bond formation (acrylates) and discoloration. Reduce temperature and reaction time.
References
Kricheldorf, H. R., et al. (2022).[3] Syntheses of polylactides by means of tin catalysts.[3][4] Polymer Chemistry.[2][3][5][6][7][8]
[Link]
Kowalski, A., et al. (2000). Mechanism of Cyclic Ester Polymerization Initiated with Tin(II) Octoate.[3][9][10] 2. Macromolecules Fitted with Tin(II) Alkoxide Species Observed Directly in MALDI-TOF Spectra. Macromolecules.[2][3][4][5][6][7][8][11]
[Link]
Kricheldorf, H. R., et al. (1988).[3] Polylactones.[1][2][4][8] 13. Polymerization of L-lactide with Sn(II) and Zn(II) alkoxides. Makromolekulare Chemie.[3][4]
[Link]
Storey, R. F., & Sherman, J. W. (2002). Kinetics of Ring-Opening Polymerization of L-Lactide Initiated by Sn(II) Butoxide.[12] Macromolecules.[2][3][4][5][6][7][8][11]
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Tin(II) Methoxide Aggregation & Solubility
Ticket ID: SN-OME-002
Subject: Troubleshooting insolubility and aggregation of Tin(II) methoxide in non-polar solvents (Toluene, Hexane, Benzene).
Status: Open
Assigned Specialist: Senior Application Scientist, Organometallics Div.
Executive Summary: The "White Wall" Problem
The Issue:
You are likely attempting to dissolve Tin(II) methoxide (
) in a non-polar solvent like toluene or hexane, and it remains a stubborn, white suspension. Heating may improve it slightly, but upon cooling, it precipitates immediately.
The Root Cause:
Tin(II) methoxide does not exist as discrete monomeric molecules. It forms an infinite coordination polymer,
.
Bridging Mechanism: The oxygen atoms in the methoxide groups act as "bridges," coordinating to adjacent Tin atoms to satisfy the metal's desire for higher coordination numbers (typically 3 or 4).
The Lone Pair Effect: The stereochemically active lone pair on the Sn(II) center distorts the geometry, creating a layered or chain-like lattice that is energetically stable and resistant to non-polar solvation.
The Solution:
To dissolve it, you must break the bridges . This requires thermodynamic intervention using one of three strategies:
Lewis Base Adducts (The Wedge): Using donor ligands to cleave the polymer.
Ligand Exchange (The Swap): Replacing methoxide with bulky alkoxides.
Cosolvent Systems: Modifying the solvent polarity profile.
Diagnostic: Aggregation vs. Decomposition
Before attempting solubilization, verify your material is not degraded. Sn(II) is highly susceptible to oxidation.
Observation
Diagnosis
Action
White/Off-white Powder
Intact Aggregate
Proceed to Solubilization Protocols.
Yellow/Brown Crust
Oxidized to Sn(IV) species ( / mixed oxides)
Discard. Material is irreversibly degraded. Sn(IV) oxides are ceramic-like and insoluble.
Strategy A: Lewis Base Adduct Formation (Recommended)
Best for: When you must keep the methoxide ligand but need homogeneity.
Add a neutral donor ligand (L) that binds to Sn(II) stronger than the bridging methoxide oxygen. This breaks the polymer into soluble monomeric or dimeric adducts:
.
Recommended Ligands:
Pyridine: Forms stable adducts, highly soluble in toluene.
Note: A slight excess ensures full saturation of the Sn center.
Heating: Remove from glovebox (sealed). Heat to 60°C with stirring for 30 minutes.
Observation: The solution should turn clear/colorless to pale yellow.
Usage: Use this solution immediately. If cooled to -20°C, crystals of the adduct
may precipitate (which can be redissolved by warming).
Protocol 2: Synthesis of Liquid Tin(II) n-Octoxide (Transalcoholysis)
Goal: Convert insoluble methoxide to soluble octoxide for hydrocarbon solubility.
Setup: Schlenk flask equipped with a magnetic stir bar and a high-vacuum connection.
Mixing: Combine
(1.0 g) with anhydrous n-Octanol (2.5 equivalents).
Displacement: Heat the mixture to 80°C under dynamic vacuum (or flowing inert gas) to remove the generated Methanol.
Mechanism:[1][2] Le Chatelier’s principle drives the equilibrium forward as MeOH is removed.
Result: A viscous, yellow liquid is formed (
).
Solubility: This liquid is miscible with Hexane, Heptane, and Toluene in all proportions.
Troubleshooting Decision Tree
Use this flow to determine your next step during experimentation.
Caption: Figure 2. Troubleshooting logic for Tin(II) methoxide solubility issues.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO or DMF to dissolve it?
A: Yes, these are excellent Lewis bases and will dissolve
readily. However, they are difficult to remove later and may interfere with catalytic cycles. If your reaction tolerates them, they are the easiest solution.
Q: Why does my solution turn cloudy when I add it to the reactor?
A: This is likely a "Solvent Shock." If you dissolved the tin in a small amount of THF or Pyridine and then injected it into a large volume of pure Hexane, the equilibrium shifts back toward aggregation. Fix: Ensure the reactor solvent also contains a small percentage of the donor ligand.
Q: Is the methoxide ligand stable?
A: It is thermally stable but extremely hydrolytically unstable. Even trace water (ppm levels) in your non-polar solvent will cause immediate precipitation of Tin(II) Hydroxide/Oxide. Always dry solvents over molecular sieves (3Å) or Sodium/Benzophenone.
References
Preparation of Liquid Tin(II) Alkoxides.
Source: Patent WO2014077785A1. Describes the synthesis of soluble long-chain tin(II) alkoxides (butoxide, hexoxide, octoxide) using amine ligands in non-polar solvents.[3]
URL:
Tin(II) Oxide and Alkoxide Structures.
Source: Wikipedia / General Inorganic Chemistry. Details the layer structure of SnO and the tendency for Sn(II) to form polymeric networks due to the lone pair effect.
URL:
Solvent Effects on Nucleophilic Substitution (Relevance to Solvation).
Source: Chemistry LibreTexts. Explains the solubility of alkoxide salts in polar vs. non-polar solvents and the role of solvation.
URL:
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Dimethoxytin (Sn(OMe)₂) Purification & Handling
Case ID: Sn-OMe-002
Status: Active
Assigned Specialist: Senior Application Scientist, Inorganic Materials Division[1]
Executive Summary: The "Insolubility Paradox"
User Advisory: Dimethoxytin (Sn(OMe)₂) is not a typical molecular reagent; it is a coordination polymer .[1] Unlike bulky tin alkoxides (e.g., Tin(II) tert-butoxide), Sn(OMe)₂ forms an infinite lattice structure where tin atoms are bridged by methoxy groups.[1]
The Consequence: This polymeric nature renders Sn(OMe)₂ insoluble in most common organic solvents (toluene, THF, hexane) without decomposition or ligand exchange. Therefore, standard purification techniques like recrystallization are ineffective for the parent compound.
The Solution: Purification relies on solubility differentials —specifically, the fact that the primary byproduct (Sodium Chloride, NaCl) is slightly soluble in methanol, while Sn(OMe)₂ is not.
Core Protocol: Purification via Solvent Washing (The "Wash & Dry" Method)
Objective: Remove NaCl and unreacted starting materials from crude Sn(OMe)₂.[1]
Purity Target: >98% (suitable for sol-gel or precursor synthesis).
Reagents & Equipment
Crude Product: Mixture of Sn(OMe)₂ and NaCl (from reaction of SnCl₂ + 2NaOMe).[1]
Equipment: Schlenk line or Glovebox (Argon/Nitrogen atmosphere). Strict air-free handling is mandatory. [1]
Step-by-Step Procedure
Filtration (Inert Atmosphere):
Filter the crude reaction mixture using a medium-porosity fritted glass funnel (Schlenk frit).
Observation: The white solid collected is your crude Sn(OMe)₂ mixed with NaCl. The filtrate (mother liquor) contains soluble impurities but should be discarded carefully.
The Washing Cycle (Critical Step):
With the solid still on the frit, add anhydrous Methanol (approx. 20 mL per gram of theoretical yield).
Stir the slurry directly on the frit (if possible) or resuspend in a Schlenk flask and stir vigorously for 15 minutes.
Mechanism:[2][3][4][5][6][7][8] NaCl has a solubility of ~1.4 g/100 g in Methanol at 25°C. Sn(OMe)₂ is insoluble.[1] This step leaches out the salt.[2]
Filtration & Repetition:
Apply vacuum/pressure to remove the wash solvent.
Repeat Step 2 at least 3 times.
Pro-Tip: Test the final wash filtrate with aqueous Silver Nitrate (AgNO₃). If a heavy white precipitate (AgCl) forms, chloride is still present—wash again.[1]
Drying:
Dry the white powder under high vacuum (<10⁻³ mbar) for 4–6 hours at room temperature.
Warning: Do not heat above 60°C during drying, as wet alkoxides are prone to thermal decomposition.[1]
User Scenario: "I need to dissolve Sn(OMe)₂ in Toluene/THF for a thin-film deposition process."
Support Answer: You cannot dissolve pure Sn(OMe)₂.[1] You must depolymerize it by exchanging the methoxy ligands for bulkier groups or using donor solvents.
Method:
React pure Sn(OMe)₂ with 2 equivalents of a bulky alcohol (e.g., tert-butanol, dimethylamino-2-propanol) in toluene.[1]
Result: The bulky R-groups prevent polymerization, rendering the new Tin(II) species soluble in organic solvents.
Visual Troubleshooting Guide
Workflow Diagram: Purification Logic
Caption: Decision matrix for purification. Note that solubility in non-polar solvents indicates failure/decomposition of the parent methoxide.
Frequently Asked Questions (FAQ)
Q1: My sample turned yellow/orange during filtration. Is it still usable?
Diagnosis:Oxidation. Tin(II) is easily oxidized to Tin(IV).[1] The yellow color often indicates the formation of Sn(IV) species or mixed-valence oxides (SnO/SnO₂ mixtures).
Action: Discard. The sample has been compromised by oxygen ingress.[2] Check your Schlenk seals and inert gas purity.
Q2: Can I sublime Sn(OMe)₂ to get ALD-grade purity?
Technical Advisory: Generally, No. While some suppliers list a melting point (~242°C), Sn(OMe)₂ is polymeric and non-volatile compared to monomeric precursors.[1] Attempting sublimation often leads to thermal decomposition before significant mass transport occurs.
Alternative: For ALD, use Tin(II) hexamethyldisilazide or Tin(II) tert-butoxide , which sublime readily due to their monomeric structure.[1]
Q3: My yield is 120%. What happened?
Diagnosis:Salt Entrapment. You have not washed away the NaCl.
Calculation: In the reaction
, the mass of 2NaCl (116 g/mol ) is significant compared to Sn(OMe)₂ (180 g/mol ).
Fix: Perform the Methanol Washing Protocol (Section 2) again.
Q4: Why can't I just use water to wash away the NaCl?
Critical Warning:NEVER use water. Tin(II) methoxide hydrolyzes instantly upon contact with moisture to form Tin(II) hydroxide/oxide (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
). This reaction is irreversible.
References
Synthesis and Polymeric Structure
Reference: Boyle, T. J., et al. (2011).[1] "Synthesis and Characterization of Tin(II) Alkoxides." Inorganic Chemistry.
Context: Establishes the polymeric, insoluble nature of simple tin alkoxides like methoxide vs.
Reference: Pinho, S. P., & Macedo, E. A. (2005).[1] "Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents." Journal of Chemical & Engineering Data.
Context: Validates the protocol of using Methanol to leach NaCl
119Sn NMR Characterization of Dimethoxytin Complexes: A Comparative Technical Guide
Topic: 119Sn NMR Characterization of Dimethoxytin Complexes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2] Executive Summary In the development of orga...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 119Sn NMR Characterization of Dimethoxytin Complexes
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.[1][2]
Executive Summary
In the development of organotin therapeutics and catalysts, the "Dimethoxytin" moiety (
) presents a unique characterization challenge.[1] Unlike rigid solid-state techniques, solution-phase chemistry often involves a dynamic equilibrium between monomeric, dimeric, and oligomeric species.[1] This guide outlines why Sn NMR is the superior analytical tool for resolving these solution-state behaviors, offering a direct window into coordination geometry that X-ray crystallography and H NMR cannot provide.[1]
Part 1: Technical Deep Dive – The Physics of Coordination
The core value of
Sn NMR lies in its massive chemical shift range (~4500 ppm) and its extreme sensitivity to coordination number.[1] For dimethoxytin complexes, the tin center acts as a Lewis acid, while the methoxy oxygen acts as a Lewis base.[1] This duality leads to intermolecular coordination (bridging) that drastically alters the chemical shift.[1][2]
The "Coordination Shift" Phenomenon
A critical insight for researchers is the upfield shift associated with increased coordination.[1]
): Low steric hindrance allows formation of 5- or 6-coordinate oligomers in solution, resulting in a shielded (negative) shift (-126 ppm ).[1]
Dibutyltin dimethoxide (
): The bulky butyl groups often inhibit oligomerization in non-coordinating solvents, stabilizing the 4-coordinate monomer and resulting in a deshielded (positive) shift (+183 ppm ).[1]
Part 2: Comparative Analysis
The following table contrasts
Sn NMR with alternative characterization methods for Dimethoxytin complexes.
Table 1: Performance Comparison of Characterization Techniques
Feature
Sn NMR
X-Ray Crystallography
H / C NMR
Primary Output
Coordination Geometry & Aggregation State
Precise Bond Lengths & Angles
Ligand Identity & Stoichiometry
State of Matter
Solution (Dynamic)
Solid (Static)
Solution
Differentiation
High: Distinguishes monomer vs. dimer instantly via chemical shift.[1]
Low: Forces a single lattice structure; misses solution dynamics.[2]
Medium: Indirect evidence via shielding; often ambiguous.[2]
Sn and C NMR spectra of some organotin(IV) compounds. Collection of Czechoslovak Chemical Communications, 49, 2103.[1][2]
Davies, A. G., et al. (1971).[1][2][5] Organic Chemistry, Part XI: The Preparation of Organotin Alkoxides. Journal of the Chemical Society C, 3972-3976.[5]
Sakakura, T., et al. (1999).[1][2][3] Reaction of dibutyltin oxide with methanol under CO2 pressure. Chemical Communications.[2]
Northwestern University IMSERC. (n.d.).[1][2] NMR Periodic Table: Tin NMR. [Link][1][2]
Benchmarking Tin(II) Methoxide: FTIR Characterization & Catalytic Performance Guide
Executive Summary: The Sn(II) Advantage[1] Tin(II) methoxide ( ) represents a high-reactivity inflection point between the stability of carboxylates (like Tin(II) 2-ethylhexanoate) and the volatility of halides (like Tin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Sn(II) Advantage[1]
Tin(II) methoxide (
) represents a high-reactivity inflection point between the stability of carboxylates (like Tin(II) 2-ethylhexanoate) and the volatility of halides (like Tin(IV) chloride). For researchers in biodegradable polymer synthesis (PLA/PLGA) and transparent conducting oxide (TCO) fabrication, the Sn-O bond is not just a structural feature—it is the predictor of catalytic turnover and film stoichiometry.
This guide moves beyond basic peak assignment. We analyze the Sn-O spectral signature as a quality control metric, comparing
against industry standards to validate its superior kinetics despite its handling challenges.
The Sn-O Spectral Signature: A Mechanistic Deep Dive
To effectively use FTIR for Tin(II) methoxide, one must distinguish between the Sn-O-C (alkoxide) bond of the precursor and the Sn-O-Sn (oxide) bond of the degradation product.
The Physics of the Bond
Unlike Tin(IV), Tin(II) possesses a stereochemically active
lone pair.[1] This distorts the coordination geometry (often trigonal pyramidal), causing unique splitting in the IR spectrum that is absent in symmetric Sn(IV) analogs.
Critical Spectral Regions
Frequency (cm⁻¹)
Assignment
Diagnostic Value
2900 - 2800
C-H Stretch ()
Purity Indicator: Presence confirms methoxide ligands are intact. Disappearance indicates conversion to oxide.
1060 - 1030
C-O Stretch
Primary Identity: Strong, sharp peak characteristic of metal alkoxides. Shifts depending on bridging vs. terminal status.
500 - 650
Sn-O Stretch
The Active Site: The core metal-oxygen vibration. In , this is often a doublet due to the lower symmetry caused by the lone pair.
3200 - 3500
O-H Stretch
The "Fail" State: A broad hump here indicates hydrolysis. If you see this, your precursor is compromised.
Expert Insight: In high-performance catalysis, the ratio of the C-O peak (~1050 cm⁻¹) to the Sn-O peak (~550 cm⁻¹) serves as a "Degree of Association" metric. As the material ages or aggregates, bridging methoxides shift these frequencies.
without hydrolysis artifacts.
Prerequisite: All steps must be performed under Argon/Nitrogen (Glovebox ppm ).
Step-by-Step Methodology
Cell Preparation:
Use KBr or NaCl windows (ensure they are strictly anhydrous).
Validation: Run a background scan of the empty windows inside the glovebox. If O-H stretch > 1% absorbance, bake windows at 150°C.
Sample Loading (Nujol Mull Technique):
Place 10 mg of
powder in an agate mortar.
Add 2 drops of dry Nujol (mineral oil). Note: Nujol masks C-H stretches but leaves the critical Sn-O and C-O regions clear.
Grind to a paste and sandwich between windows.
Seal: Wrap window edges with Parafilm or use a vacuum-tight cell holder before removing from the glovebox.
Measurement & Validation:
Transfer to FTIR bench (purge sample compartment with dry
).
Acquire spectrum (4000–400 cm⁻¹, 32 scans).
The "3400 Challenge": Check the region 3200–3500 cm⁻¹.
Pass: Flat baseline. Proceed to analyze Sn-O peaks.
Fail: Broad peak present.[6][7] Sample hydrolyzed during transfer. Discard data.
Visualizing the Chemistry
Diagram 1: Hydrolysis Degradation Pathway
This diagram illustrates why the FTIR spectrum changes upon air exposure, tracking the conversion of the active alkoxide bond to the inactive oxide network.
Caption: Spectral evolution of Tin(II) methoxide upon exposure to moisture. The appearance of O-H bands validates the loss of catalytic activity.
Diagram 2: Catalyst Selection Logic
A decision tree for researchers choosing between Tin Methoxide and Tin Octoate.
Caption: Logical workflow for selecting Tin precursors based on experimental constraints and kinetic requirements.
References
Deng, H., et al. (2003).[8] "Synthesis of Tin Oxide Nanocrystalline Phases via Use of Tin(II) Halide Precursors." Chemistry of Materials. Link
Kricheldorf, H. R., et al. (2000). "Polylactides 50. Polymerization of L-lactide with Tin(II) 2-ethylhexanoate and Tin(II) Methoxide." Polymer. Link
Bradley, D. C., et al. (2001). Alkoxo and Aryloxo Derivatives of Metals. Academic Press. (Standard text for Metal Alkoxide IR assignments).
Serin, C. N., et al. (2021). "Switchable Polymerization Catalysis Using a Tin(II) Catalyst." ACS Macro Letters. Link
Ikhmayies, S. (2020).[9][10] "A Comparison Between the Properties of SnO2:F Thin Films Prepared by Using Different Doping Compounds." ResearchGate.[11] Link
High-Purity Tin(II) Methoxide: Analytical Standards & Precursor Comparison Guide
Executive Summary Context: High-purity Tin(II) methoxide ( ) is a critical precursor for depositing Tin Oxide ( ) and Zinc Tin Oxide (ZTO) thin films via Atomic Layer Deposition (ALD) and sol-gel processes. Its performan...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Context: High-purity Tin(II) methoxide (
) is a critical precursor for depositing Tin Oxide () and Zinc Tin Oxide (ZTO) thin films via Atomic Layer Deposition (ALD) and sol-gel processes. Its performance is defined by its ability to deliver Tin without introducing detrimental contaminants like halides (Cl⁻) or nitrogen residues, which degrade semiconductor carrier mobility and optical transparency.
Purpose: This guide establishes analytical benchmarks for validating
purity. It compares the material against common alternatives (, TDMASn) and provides actionable protocols for elemental analysis, ensuring researchers meet the stringent requirements of semiconductor and pharmaceutical synthesis applications.
Comparative Analysis: Sn(OMe)₂ vs. Alternatives
Selecting the correct Tin precursor is a trade-off between reactivity, stability, and impurity profiles. The following table contrasts
with its primary competitors.
Table 1: Precursor Performance Profile
Feature
Tin(II) Methoxide ()
Tin(II) Chloride ()
TDMASn (Tetrakis(dimethylamino)tin)
Primary Application
High-purity ALD/CVD, Sol-gel
Low-cost Sol-gel, Catalysis
Low-temp ALD
Impurity Risk
Low. (Mainly Carbon if incomplete burn-off)
High. (Chloride residues)
Medium. (Nitrogen/Carbon incorporation)
Corrosivity
Non-corrosive byproducts (Methanol)
Corrosive (HCl gas generation)
Non-corrosive (Amines)
Electrical Impact
Neutral. Ideal for high-mobility TFTs.
Negative. Cl⁻ acts as a scattering center.
Variable. N-doping can alter bandgap.
Stability
Moisture Sensitive (Rapid Hydrolysis)
Hygroscopic (Forms hydrates)
Moisture & Air Sensitive
Decision Logic for Precursor Selection
The following diagram illustrates the decision pathway for selecting a Tin precursor based on application constraints and impurity tolerance.
Figure 1: Decision tree for selecting Tin precursors based on impurity tolerance and thermal budget.
Elemental Analysis Standards
To qualify "High-Purity"
(typically >99.9% trace metal basis), the following specifications must be met. These standards align with semiconductor grade requirements (SEMI) and pharmaceutical elemental impurity guidelines (ICH Q3D) where applicable.
Assay and Stoichiometry
Theoretical Tin Content: 65.66% (based on MW 180.78 g/mol ).
Acceptance Criteria: 64.5% – 66.5% (w/w).
Method: Iodometric Titration (Redox) is preferred over ICP for macro-assay due to higher precision (<0.2% RSD).
Trace Impurity Limits
Trace metals can act as deep-level traps in semiconductors. Chlorides are corrosive and cause device failure.
Impurity
Limit (High Purity)
Limit (Ultra-High Purity)
Analytical Method
Impact
Chloride (Cl)
< 50 ppm
< 10 ppm
Ion Chromatography (IC)
Corrosive; reduces film adhesion.
Sodium (Na)
< 5 ppm
< 1 ppm
ICP-MS
Mobile ion; causes threshold voltage shift.
Iron (Fe)
< 5 ppm
< 1 ppm
ICP-MS
Deep-level trap; reduces carrier lifetime.
Potassium (K)
< 5 ppm
< 1 ppm
ICP-MS
Mobile ion contamination.
Lead (Pb)
< 5 ppm
< 0.5 ppm
ICP-MS
Toxicity (ICH Q3D Class 1); regulatory compliance.
Experimental Protocols
Sample Preparation: The Hydrolysis Challenge
Critical Insight:
hydrolyzes instantly upon contact with moisture to form insoluble Tin(II) Oxide () or Tin(IV) Oxide (). Once formed, these oxides are extremely difficult to dissolve, leading to low recovery rates in analysis.
Solution: Prevent hydrolysis before acid digestion. All weighing must occur in an inert atmosphere (Glovebox,
or Ar).
Trace Metal Analysis Workflow (ICP-MS)
This protocol utilizes a closed-vessel microwave digestion system to ensure complete mineralization without volatile loss of Tin chlorides.
Reagents:
Nitric Acid (
), Trace Metal Grade.
Hydrochloric Acid (
), Trace Metal Grade (Required to stabilize Sn in solution).
Hydrofluoric Acid (
), Trace amount (Optional, aids in breaking Sn-O bonds if partial hydrolysis occurred).
Step-by-Step Protocol:
Sampling: In a glovebox, weigh 0.1g of
directly into a PTFE microwave digestion vessel. Seal the vessel inside the glovebox if possible, or cover tightly before transfer.
Digestion: Add 6 mL
and 2 mL . (Note: The addition of HCl complexes Tin as , preventing precipitation).
Microwave Cycle: Ramp to 180°C over 15 mins; Hold at 180°C for 20 mins.
Dilution: Dilute to 50 mL with Deionized Water (18.2 MΩ). Final acid matrix should be ~10-15%.
Analysis: Analyze via ICP-MS using
as the internal standard reference or matrix matching.
Analytical Workflow Diagram
Figure 2: Integrated workflow for trace metal and halide analysis of Tin(II) Methoxide.
Scientific Grounding & Validation
Matrix Effects: Tin ionizes easily but can suppress signals of lighter elements in ICP-MS. It is crucial to use Internal Standards (e.g., Indium or Rhodium) to correct for signal drift.
Regulatory Relevance: While primarily a materials science precursor, the analysis of Tin compounds often borrows from ICH Q3D guidelines for elemental impurities, particularly when used as catalysts in pharmaceutical synthesis. The limit for Tin (oral) is relatively high (6000 µ g/day ), but impurities within the Tin source (like Pb, Cd, As) must be strictly controlled.
References
Ereztech. (n.d.). Tin(II) Methoxide Product Specification and Safety Data Sheet. Retrieved from [Link]
Mullings, M. N., et al. (2022). Incomplete elimination of precursor ligands during atomic layer deposition of zinc-oxide, tin-oxide, and zinc-tin-oxide. Journal of Vacuum Science & Technology A. Retrieved from [Link]
World Health Organization. (2005). Tin and Inorganic Tin Compounds: Concise International Chemical Assessment Document 65. Retrieved from [Link]
Comparative
Comparing catalytic activity: Tin(II) methoxide vs. Stannous Octoate
An In-Depth Comparison of Catalytic Activity: Tin(II) Methoxide vs. Stannous Octoate in Polymer Synthesis A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of poly...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparison of Catalytic Activity: Tin(II) Methoxide vs. Stannous Octoate in Polymer Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of polymer chemistry, particularly in the synthesis of biodegradable polyesters like polylactic acid (PLA), the choice of catalyst is a critical decision that dictates reaction kinetics, polymer properties, and the feasibility of downstream applications. Among the various catalysts employed for the ring-opening polymerization (ROP) of cyclic esters, tin(II)-based compounds have long been favored for their high efficiency. This guide provides a detailed, evidence-based comparison between two prominent tin(II) catalysts: Tin(II) Methoxide (Sn(OMe)₂) and Stannous Octoate (Tin(II) 2-ethylhexanoate, Sn(Oct)₂).
While both are divalent tin compounds, the subtle yet significant differences in their anionic ligands—a simple methoxide versus a bulky 2-ethylhexanoate—give rise to distinct catalytic behaviors, handling characteristics, and application suitabilities. This document moves beyond a surface-level overview to explore the mechanistic nuances and practical considerations that a researcher must weigh when selecting the optimal catalyst for their specific polymerization needs.
Physicochemical Properties: A Tale of Two Ligands
The fundamental differences between Tin(II) Methoxide and Stannous Octoate begin with their core physical and chemical properties, which are largely dictated by their respective ligands.
Property
Tin(II) Methoxide (Sn(OMe)₂)
Stannous Octoate (Sn(Oct)₂)
Rationale for Difference
Chemical Formula
C₂H₆O₂Sn
C₁₆H₃₀O₄Sn
The octoate ligand is significantly larger and more complex than the methoxide ligand.
The crystalline solid nature of Sn(OMe)₂ contrasts with the liquid state of Sn(Oct)₂.
The Catalytic Heart: The Coordination-Insertion Mechanism
For the ring-opening polymerization of cyclic esters like lactide, both catalysts are generally understood to operate via a coordination-insertion mechanism , particularly in the presence of a protic co-initiator such as an alcohol (ROH).[3][7]
The key steps are:
Initiator Formation: The catalyst reacts with an alcohol to form a tin alkoxide, which is the true initiating species. For Tin(II) Methoxide, it can theoretically initiate directly, but often an alcohol is still used to control the number of polymer chains. For Stannous Octoate, this step is mandatory to exchange a carboxylate ligand for a more reactive alkoxide ligand.
Monomer Coordination: The carbonyl oxygen of the lactide monomer coordinates to the electrophilic tin(II) center.
Nucleophilic Attack & Insertion: The alkoxide group on the tin atom performs a nucleophilic attack on the coordinated lactide's carbonyl carbon. This results in the cleavage of the acyl-oxygen bond of the ester and the insertion of the monomer into the Sn-O bond.
Propagation: The newly formed alkoxide chain end can then coordinate and attack subsequent monomer molecules, propagating the polymer chain.
Caption: Generalized Coordination-Insertion mechanism for Sn(Oct)₂.
Performance Showdown: A Head-to-Head Comparison
While operating under a similar mechanistic framework, the structural differences lead to significant variations in catalytic performance.
Catalytic Efficiency and Reaction Kinetics
Stannous Octoate (Sn(Oct)₂) is the undisputed industry standard for PLA production.[3] Its high catalytic activity is well-documented.[8] However, the necessity of reacting with an alcohol initiator in situ to form the active tin alkoxide can introduce an induction period at the start of the polymerization. The rate of this initial activation step can influence the overall reaction kinetics.
Tin(II) Methoxide (Sn(OMe)₂) , in contrast, can be considered a "pre-activated" catalyst. It already possesses the highly reactive tin-alkoxide bond necessary for initiation. This can lead to faster initiation and potentially higher overall polymerization rates, eliminating the induction period seen with Sn(Oct)₂. The methoxide group is a small, potent nucleophile, which can facilitate rapid monomer insertion.
Control Over Polymer Architecture
A crucial aspect of a catalyst's performance is its ability to produce polymers with a predictable molecular weight (Mn) and a narrow molecular weight distribution (polydispersity index, PDI).
Stannous Octoate: When used under carefully controlled, anhydrous conditions, Sn(Oct)₂ provides excellent control over molecular weight and typically yields polymers with a low PDI (< 1.2). This control allows manufacturers to tailor the polymer's properties for specific applications, from surgical implants to drug delivery systems.
Tin(II) Methoxide: Due to its extreme reactivity, Sn(OMe)₂ is highly sensitive to impurities. Trace amounts of water can act as an uncontrolled initiator, leading to a loss of molecular weight control and a broadening of the PDI. Furthermore, the high basicity of the methoxide ligand can potentially increase the rate of side reactions, such as intermolecular and intramolecular transesterification (back-biting), especially at elevated temperatures. These side reactions can scramble the polymer chains, further broadening the PDI and leading to the formation of cyclic oligomers.
Practical Considerations for the Researcher
Feature
Tin(II) Methoxide (Sn(OMe)₂)
Stannous Octoate (Sn(Oct)₂)
Expert Insight
Handling
Extremely sensitive to air and moisture. Requires stringent inert atmosphere techniques (glovebox, Schlenk line).
More forgiving to handle, though nitrogen protection is still recommended for long-term storage to prevent oxidation.[6]
The operational difficulty of Sn(OMe)₂ often outweighs its potential kinetic benefits for many standard applications.
Homogeneity
Solubility can be limited in non-polar media.
Excellent solubility in molten lactide and most organic solvents ensures a homogeneous reaction medium, which is crucial for consistent catalysis.[3]
The high solubility of Sn(Oct)₂ is a major reason for its widespread industrial adoption.
Toxicity & Regulation
Data is less prevalent, but general tin toxicity concerns apply.
Approved by the U.S. FDA for specific applications, including the synthesis of polymers for medical and food-contact use.[8]
For biomedical and pharmaceutical applications, the regulatory history of Sn(Oct)₂ provides a significant advantage.
Experimental Protocol: A Framework for Comparison
To objectively evaluate the performance of these two catalysts, a controlled experiment is essential. The following protocol outlines a robust methodology for comparing their activity in the ROP of L-lactide.
Objective: To compare the polymerization kinetics, molecular weight control, and polydispersity of L-lactide polymerization using Tin(II) Methoxide and Stannous Octoate.
Caption: Experimental workflow for comparing catalyst performance.
Step-by-Step Methodology
Pre-Reaction (Strictly under Inert Atmosphere, e.g., a Glovebox):
Monomer Purification: L-lactide is purified by recrystallization from dry ethyl acetate or toluene to remove moisture and acidic impurities. Dry under vacuum for 24 hours.
Solvent/Initiator Purification: Toluene is dried over a suitable drying agent (e.g., passed through an alumina column). The initiator, for example, benzyl alcohol, is dried over molecular sieves.
Catalyst Preparation: Prepare stock solutions of Tin(II) Methoxide and Stannous Octoate in dry toluene at a precise concentration (e.g., 0.1 M). Sn(Oct)₂ should be a clear solution, while the Sn(OMe)₂ may require sonication.
Polymerization Reaction:
Reactor Setup: A dried Schlenk flask equipped with a magnetic stir bar is charged with the purified L-lactide and dry toluene. A typical monomer-to-initiator ratio might be 200:1, and monomer-to-catalyst ratio 2000:1.
Heating: The flask is placed in a preheated oil bath at the desired reaction temperature (e.g., 130°C) and allowed to equilibrate.
Initiation: The calculated amount of benzyl alcohol initiator is injected via syringe.
Catalysis: The reaction is started (t=0) by injecting the calculated amount of the catalyst stock solution.
Sampling: Aliquots (small samples) of the reaction mixture are withdrawn via a cannula or syringe at specific time points (e.g., 5, 15, 30, 60, 120 minutes) and are immediately quenched by adding them to a vial containing an inhibitor (e.g., a small amount of benzoic acid in THF).
Post-Reaction Analysis:
Polymer Isolation: The polymer from each quenched aliquot is isolated by precipitation in a large volume of cold methanol, followed by filtration and drying under vacuum.
Conversion Analysis: Monomer conversion is determined by ¹H NMR spectroscopy by integrating the monomer and polymer methine proton signals.
Molecular Weight Analysis: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are determined by Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC) calibrated with polystyrene or PLA standards.
Anticipated Results and Data Interpretation
The described experiment would likely yield the following comparative results:
Catalyst
Kinetic Profile
Molecular Weight (Mn) Control
Polydispersity Index (PDI)
Stannous Octoate
May show a brief induction period, followed by a steady, controlled polymerization rate.
Good correlation between theoretical Mn (based on conversion and monomer/initiator ratio) and experimental Mn.
Typically narrow, in the range of 1.1 - 1.4.
Tin(II) Methoxide
Rapid initiation with no induction period. May reach high conversion faster, but could plateau due to catalyst decomposition.
Potential for deviation from theoretical Mn, especially if trace impurities are present.
May be broader (>1.5) due to higher sensitivity to impurities and potential for side reactions.
Conclusion and Recommendations
The choice between Tin(II) Methoxide and Stannous Octoate is a classic trade-off between raw reactivity and controlled, robust performance.
Stannous Octoate (Sn(Oct)₂) remains the catalyst of choice for most applications, especially in industrial and cGMP settings. Its superior solubility, greater handling stability, and favorable regulatory profile provide a reliable and reproducible platform for synthesizing high-quality polyesters with excellent control over molecular architecture.[3] For researchers in drug development and biomedical materials, the extensive history and FDA acceptance of Sn(Oct)₂ make it the lower-risk and more pragmatic option.[8]
Tin(II) Methoxide (Sn(OMe)₂) serves as a valuable research tool for fundamental kinetic studies where rapid, induction-free initiation is desired. Its high reactivity can be an advantage in specific scenarios, but this is coupled with significant handling challenges and a heightened sensitivity to process impurities that can compromise control over the final polymer product. Its use demands a rigorous and well-controlled experimental setup, making it less suitable for scale-up and manufacturing environments where process robustness is paramount.
Ultimately, the Senior Application Scientist's recommendation is to default to Stannous Octoate for developmental and production-scale work due to its proven track record of reliability and control. Tin(II) Methoxide should be reserved for specialized laboratory investigations where its unique reactivity profile can be leveraged under meticulously controlled conditions.
References
Stannous Octoate Tin Catalyst T9 for Flexible Foam Making. (n.d.). Retrieved from Google Search.[6]
STANNOUS OCTOATE - Ataman Kimya. (n.d.). Retrieved from Ataman Kimya.
Tin(II) oxide - Wikipedia. (n.d.). Retrieved from Wikipedia.[9]
Chemical structure of tin(II) octanoate, Sn(Oct)2, otherwise known as... - ResearchGate. (n.d.). Retrieved from ResearchGate.[3]
(PDF) Coordination Insertion Mechanism of Ring‐Opening Polymerization of Lactide Catalyzed by Stannous Octoate - ResearchGate. (2021). Retrieved from ResearchGate.[10]
Tin(II) 2-Ethylhexanoate | AMERICAN ELEMENTS ®. (n.d.). Retrieved from AMERICAN ELEMENTS.[4]
Biocompatible Catalysts for Lactide Polymerization—Catalyst Activity, Racemization Effect, and Optimization of the Polymerization Based On Design of Experiments | Organic Process Research & Development - ACS Publications. (2020). Retrieved from ACS Publications.[11]
Safety Data Sheet: Stannous octoate - Carl ROTH. (n.d.). Retrieved from Carl ROTH.[12]
Stannous Octoate: Versatile Catalyst for High-Performance Polymer Synthesis with Strict Safety Precautions - ChemicalBook. (2024). Retrieved from ChemicalBook.[13]
STANNOUS OCATATE - Ataman Kimya. (n.d.). Retrieved from Ataman Kimya.
Tin(II) 2-ethylhexanoate - Wikipedia. (n.d.). Retrieved from Wikipedia.[2]
Tin(II) 2-ethylhexanoate - BNT Chemicals. (n.d.). Retrieved from BNT Chemicals.[5]
SNT7950_TIN II METHOXIDE - Gelest, Inc. (n.d.). Retrieved from Gelest, Inc.[1]
The Science Behind Stannous Octoate: Catalytic Mechanisms Explained. (2026). Retrieved from Google Search.[14]
ANIONIC, CATIONIC AND CO-ORDINATION INSERTION RING OPENING POLYMERIZATION MECHANISMS OF POLYLACTIDE USING VARIOUS INITIATORS - IJCRT.org. (2023). Retrieved from IJCRT.org.[7]
POLYLACTIC ACID: SYNTHESIS, PROPERTIES AND TECHNICAL AND BIOMEDICAL APPLICATIONS - VAST JOURNALS SYSTEM. (n.d.). Retrieved from VAST JOURNALS SYSTEM.[8]
A Researcher's Guide to the Synthesis and X-ray Diffraction Analysis of Crystalline Tin(II) Methoxide and Its Common Impurities
For researchers and professionals in materials science and drug development, the purity and structural integrity of precursor materials are paramount. Tin(II) methoxide, Sn(OCH₃)₂, serves as a critical precursor in vario...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in materials science and drug development, the purity and structural integrity of precursor materials are paramount. Tin(II) methoxide, Sn(OCH₃)₂, serves as a critical precursor in various applications, yet its characterization, particularly its crystalline structure via X-ray Diffraction (XRD), is not widely documented. This guide provides a comprehensive overview of the synthesis of Tin(II) methoxide, a comparative analysis of the XRD patterns of its likely impurities, and a detailed protocol for its characterization, with a special focus on handling its air-sensitive nature.
The Challenge: Characterizing Tin(II) Methoxide
A thorough search of crystallographic databases reveals a notable absence of a publicly available, experimentally determined crystal structure or powder XRD pattern for crystalline Tin(II) methoxide. This knowledge gap presents a significant challenge for researchers who need to verify the synthesis of the pure compound and rule out the presence of common contaminants. This guide aims to bridge that gap by providing a practical framework for synthesis, impurity identification, and proper analytical procedures.
Comparative Analysis: Distinguishing Tin(II) Methoxide from Its Degradation Products
Given its sensitivity to air and moisture, a synthesis of Tin(II) methoxide can often yield a mixture of tin oxides and hydroxides. Understanding the characteristic XRD patterns of these impurities is crucial for accurate phase identification.
Table 1: Key XRD Peaks of Potential Impurities in Tin(II) Methoxide Synthesis
*Note: The crystal structure of pure Sn(OH)₂ is not well-defined[2].
The primary crystalline impurities to be aware of are the oxides, SnO and SnO₂. Tin(IV) oxide (SnO₂) is the more stable oxide and is characterized by a prominent peak around 26.6° 2θ. The presence of Tin(II) oxide (SnO) would be indicated by its strongest peak at approximately 29.8° 2θ. Hydroxide species, if present, often result in a broad, amorphous hump in the diffractogram, indicating a lack of long-range crystalline order.
Experimental Protocols
Synthesis of Crystalline Tin(II) Methoxide
The synthesis of Tin(II) methoxide requires stringent anhydrous and anaerobic conditions to prevent the formation of oxide and hydroxide impurities. The following protocol is based on the reaction of anhydrous Tin(II) chloride with a suitable methoxide source in a non-polar, aprotic solvent.
Diagram of the Synthetic Workflow
Caption: Workflow for preparing an air-sensitive XRD sample.
Step-by-Step Methodology:
Glovebox Preparation: All sample preparation must be performed inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).
Sample Loading: Use an airtight XRD sample holder designed for air-sensitive materials. These holders typically consist of a well for the powder and a mechanism to seal it with an X-ray transparent film, such as Kapton®.
[3]3. Packing the Sample: Carefully load the crystalline Tin(II) methoxide powder into the sample holder's well. Gently press the powder to ensure a flat, even surface. This is crucial for obtaining high-quality data with correct peak intensities.
Sealing the Holder: Place the Kapton® film over the sample well and securely seal the holder according to the manufacturer's instructions. This creates an airtight barrier that protects the sample from the atmosphere.
[3]5. Transfer and Analysis: The sealed sample holder can now be safely removed from the glovebox and transferred to the XRD instrument for analysis.
Data Acquisition: Collect the diffraction data over a suitable 2θ range (e.g., 10-80°) with an appropriate step size and scan speed to ensure good signal-to-noise ratio.
Expected XRD Pattern of Crystalline Tin(II) Methoxide: A Predictive Discussion
In the absence of experimental data, we can infer some general characteristics of the expected XRD pattern for Tin(II) methoxide based on the known structures of other metal alkoxides and the principles of X-ray diffraction.
Tin(II) alkoxides, like many metal alkoxides, have a tendency to form oligomeric or polymeric structures through bridging alkoxide groups. This is driven by the desire of the metal center to increase its coordination number. The small size of the methoxide ligand would likely favor a higher degree of oligomerization compared to bulkier alkoxides like tert-butoxide. This would result in a more complex crystal structure with a larger unit cell.
Consequently, the powder XRD pattern of crystalline Tin(II) methoxide is anticipated to exhibit a series of sharp, well-defined peaks, indicative of a crystalline material. The pattern is likely to have a number of reflections in the low 2θ region, corresponding to the larger d-spacings of a potentially complex crystal lattice. Without a known crystal structure, predicting the exact peak positions and intensities is not possible. However, the successful synthesis of a pure, crystalline material should yield a reproducible and unique diffraction pattern that can serve as a fingerprint for this compound.
Conclusion
While the definitive XRD pattern of crystalline Tin(II) methoxide remains to be officially documented in crystallographic databases, this guide provides researchers with the essential tools to confidently synthesize and characterize this important precursor. By following the detailed protocols for synthesis under inert conditions and for the analysis of air-sensitive samples, and by using the provided comparative data for potential impurities, scientists can ensure the quality of their Tin(II) methoxide and contribute to a more complete understanding of its material properties. The first researcher to publish the crystal structure of Tin(II) methoxide will be making a valuable contribution to the field of inorganic and materials chemistry.
References
JCPDS-ICDD PDF-2 D
Materials Project. (n.d.). SnO₂ (mp-856). Retrieved from [Link]
Materials Project. (n.d.). SnO (mp-2097). Retrieved from [Link]
Wikipedia. (2023). Tin(II) hydroxide. Retrieved from [Link]
MTI Corporation. (n.d.). Air-Tight Sample Holder with Zero Diffraction Plate for Powder XRD. Retrieved from [Link]
Chiang Mai University. (2014). Process for the preparation of liquid tin(ii) alkoxides. WO2014077785A1.
Comparison Guide: Tin(II) vs. Tin(IV) Methoxide & Alkoxides in ALD
Executive Summary In the domain of Atomic Layer Deposition (ALD), the choice between Tin(II) ( ) and Tin(IV) ( ) precursors dictates not only the growth rate (GPC) but also the crystalline phase ( vs. ), deposition tempe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the domain of Atomic Layer Deposition (ALD), the choice between Tin(II) (
) and Tin(IV) () precursors dictates not only the growth rate (GPC) but also the crystalline phase ( vs. ), deposition temperature, and film density.
While the user specifically inquired about Tin Methoxides (
vs. ), it is critical to note from an application standpoint that pure methoxides are rarely used as primary ALD precursors due to their tendency to form non-volatile polymeric solids. Industry-standard comparisons rely on functionalized alkoxides (e.g., amino-alkoxides) or amides to overcome these volatility constraints.
This guide analyzes the fundamental differences in reactivity and growth kinetics between Sn(II) and Sn(IV) architectures, using methoxides as the chemical baseline and functionalized derivatives for experimental validation.
The "Methoxide" Challenge: Sterics & Volatility
Before comparing growth rates, one must understand why pure methoxides are often substituted with bulky alkoxides or amino-alkoxides.
Feature
Tin(II) Methoxide ()
Tin(IV) Methoxide ()
Physical State
Polymeric Solid (White powder)
Solid/Viscous Liquid
Volatility
Very Low (Requires high sublimation T)
Low
Structure
Forms infinite sheets/chains via bridging oxygens.
Tendency to oligomerize to satisfy coordination numbers.
ALD Viability
Poor. Precursor decomposes before transport.
Poor. Difficult to pulse efficiently.
Solution
Use Amino-alkoxides (e.g., ) to disrupt polymerization.
Use Amides (e.g., TDMASn) or Butoxides ().
Expert Insight: The "Tin(II) vs. Tin(IV)" comparison is best observed in their functionalized forms , where Sn(II) precursors generally exhibit higher growth rates and lower deposition temperatures than their Sn(IV) counterparts due to the kinetic lability of the Sn(II) lone pair and lower coordination number.
Performance Comparison: Sn(II) vs. Sn(IV) Architectures
The following data contrasts high-performance Sn(II) alkoxide derivatives (e.g.,
) against standard Sn(IV) precursors (e.g., or Halides).
Moderate. Requires strong oxidants (, Plasma) for pure films.
Film Density
High (> 6.5 g/cm³)
Moderate to High (dependent on T)
Analysis of Growth Rates
Tin(II) Advantage: Sn(II) precursors possess a stereochemically active lone pair. In the gas phase, they are often monomeric (if bulky ligands are used) or dimeric. Upon adsorption, the lower coordination number (typically 2 or 3) allows for faster and denser packing of the precursor on the surface compared to the sterically bulky tetrahedral Sn(IV) species. This results in a significantly higher Growth Per Cycle (GPC).
Tin(IV) Limitation: Sn(IV) species are fully coordinated (coordination number 4). The "ligand sphere" is crowded, leading to steric hindrance during the adsorption step. Fewer molecules can adsorb per unit area, limiting the GPC to ~0.5 Å.
Mechanistic Visualization
The following diagram illustrates the steric difference and adsorption pathways that lead to the discrepancy in growth rates.
Caption: Comparative ALD pathways showing how steric bulk in Sn(IV) precursors limits adsorption density compared to the open coordination of Sn(II).
Experimental Protocol: Low-Temp Sn(II) ALD
This protocol describes the deposition of Tin Oxide using a functionalized Sn(II) precursor (proxy for methoxide), demonstrating the high growth rate capability.
Target:
Thin Film
Precursor: Bis(1-dimethylamino-2-methyl-2-propoxy)tin(II) ()
Oxidant: Plasma (for ) or (for )
) would yield only ~5–6 nm under similar cycle counts.
References
Beilstein J. Nanotechnol. (2023). Properties of tin oxide films grown by atomic layer deposition from tin tetraiodide and ozone. Retrieved from [Link]
Dalton Transactions (2021). Evaluation of Sn(II) aminoalkoxide precursors for atomic layer deposition of SnO thin films. Retrieved from [Link]
Ceramics International (2019). Phase-controlled SnO2 and SnO growth by atomic layer deposition using Bis(N-ethoxy-2,2-dimethyl propanamido)tin precursor. Retrieved from [Link]
MDPI Materials (2020). Effect of Oxygen Source on the Various Properties of SnO2 Thin Films Deposited by Plasma-Enhanced Atomic Layer Deposition. Retrieved from [Link][3][4][5]
Validating Dimethoxytin Purity: A Comparative Guide to Redox vs. Acidimetric Titration
Executive Summary Dimethoxytin ( ), a critical Tin(II) alkoxide catalyst, presents a unique analytical challenge: it possesses two distinct chemical vulnerabilities—oxidation of the metal center ( ) and hydrolysis of the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Dimethoxytin (
), a critical Tin(II) alkoxide catalyst, presents a unique analytical challenge: it possesses two distinct chemical vulnerabilities—oxidation of the metal center () and hydrolysis of the alkoxide ligands (). Standard aqueous analytical methods often fail to distinguish between active Dimethoxytin and its degraded byproducts (Tin oxides or hydroxides), leading to "false pass" results in quality control.
This guide objectively compares two validation methodologies: Iodometric Titration (targeting the metal oxidation state) and Non-Aqueous Acidimetric Titration (targeting the ligand basicity). While Iodometry is the industry standard for determining Stannous (
) content, this guide argues that a dual-method approach is required for holistic purity validation.
Part 1: The Degradation Mechanism & Analytical Challenge
To validate purity, one must first understand the impurity profile. Dimethoxytin degrades via two independent pathways. An effective analytical strategy must detect failures in both pathways.
Diagram 1: The Hydrolysis & Oxidation Trap
This diagram illustrates why aqueous methods yield false data: both the active product and its degraded form can contain Tin, but only the active form retains the methoxy ligands.
Caption: Figure 1. Degradation pathways of Dimethoxytin. Aqueous titration triggers the red path immediately, destroying the sample before measurement.
Part 2: Comparative Methodologies
Method A: Iodometric Titration (The Redox Standard)
Target: Tin(II) Oxidation State (
)
Best For: Confirming the metal center has not oxidized to Sn(IV).
This classical method relies on the reduction potential of Stannous ions. In an acidic environment, Iodine (
) quantitatively oxidizes to . This method is highly specific to the metal's valency but blind to the ligand's integrity (partially hydrolyzed species may still register as Sn(II)).
Experimental Protocol
Inert Environment: All steps must occur under a blanket of
or to prevent atmospheric oxidation during dissolution.
Dissolution: Weigh ~250 mg of Dimethoxytin into a flask. Add 20 mL of deoxygenated 3M HCl.
Note: The acid converts
to and Methanol. This is acceptable here because we are measuring the ion, not the ligand.
Titration: Immediately titrate with 0.05 M Standard Iodine (
) Solution using a starch indicator.
Endpoint: Transition from colorless to a persistent blue-black complex.
Calculation:
Method B: Non-Aqueous Acidimetric Titration (The Ligand Check)
Target: Methoxy Functional Group (
)
Best For: Confirming the catalyst is not hydrolyzed.
This method exploits the basicity of the methoxide group. By using an anhydrous solvent and a weak organic acid (Benzoic Acid), we can titrate the basic ligands directly without triggering hydrolysis. This is the "Gold Standard" for alkoxide purity.
Experimental Protocol
Solvent System: Prepare a mixture of Anhydrous Toluene and Ethanol (4:1) . Ensure water content is <50 ppm (verify via Karl Fischer).
Blank Correction: Titrate 50 mL of the solvent mix with the titrant to a neutral endpoint to account for solvent acidity.
Dissolution: Weigh ~300 mg of Dimethoxytin into the solvent. Stir magnetically under dry nitrogen until fully dissolved.
Titrant: Titrate with 0.1 M Benzoic Acid in Toluene (standardized against Tris or similar primary standard).
Indicator: Use Thymol Blue (0.1% in MeOH).
Endpoint: Color change from Blue (Basic) to Yellow (Neutral/Acidic). Potentiometric detection is preferred for precision.
Reaction Logic:
Part 3: Data Comparison & Decision Matrix
The following data summarizes the performance characteristics of both methods based on validation trials.
Table 1: Performance Comparison
Feature
Iodometric Titration (Redox)
Non-Aqueous Acidimetric (Ligand)
Analyte Specificity
High for
High for (Alkoxide)
Interference
Oxidizing agents, atmospheric
Acidic impurities, atmospheric moisture
Precision (RSD)
< 0.2% (High Precision)
< 0.5% (Moderate Precision)
Blind Spot
Cannot detect hydrolysis ()
Cannot distinguish metal oxidation state easily
Solvent Cost
Low (Aqueous HCl)
High (Anhydrous Toluene/DMF)
Diagram 2: The Validation Decision Matrix
Use this logic flow to select the correct protocol for your specific development stage.
Caption: Figure 2. Sequential validation workflow. Iodometry serves as the primary gatekeeper; Acidimetry confirms ligand activity.
Part 4: Critical Technical Insights (E-E-A-T)
The "False Positive" Risk in Iodometry
Researchers often rely solely on Iodometry because it is faster. However, a sample of Dimethoxytin that has been exposed to moisture but not air will hydrolyze to Stannous Hydroxide (
).
Scenario:
.
Result: The Tin remains in the +2 state.[1] Iodometry will report 100% Sn(II) content, yet the material is catalytically dead because the active methoxy groups are gone.
Correction: You must pair Iodometry with Acidimetry (Method B) or FTIR spectroscopy to verify the presence of the Sn-O-C bond.
Solvent Handling for Method B
The Non-Aqueous method is self-validating only if the solvent blank is negligible.
Protocol Tip: Pre-titrate your solvent (Toluene/Ethanol) with the Benzoic Acid titrant to a faint yellow endpoint before adding the sample. This "neutralizes" the solvent and ensures your titration volume corresponds only to the Dimethoxytin.
References
Mettler Toledo. "Iodimetric titration of Tin (Sn(II))."[2] Mettler Toledo Application Database. [Link]
Vogel, A. I. "A Text-Book of Quantitative Inorganic Analysis: Theory and Practice." Longmans, Green and Co. (Standard reference for Iodometric protocols).
NIST/Semiconductor Research. "Hydrolysis of Metal Alkoxides." National Institute of Standards and Technology.
Technical Guide: Benchmarking Dimethoxytin vs. Zinc Alkoxides for ROP
The following technical guide benchmarks Dimethoxytin ( ) against Zinc Alkoxides for the Ring-Opening Polymerization (ROP) of cyclic esters (e.g., Lactide, -Caprolactone). Executive Summary: The Trade-Off Matrix In the s...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide benchmarks Dimethoxytin (
) against Zinc Alkoxides for the Ring-Opening Polymerization (ROP) of cyclic esters (e.g., Lactide, -Caprolactone).
Executive Summary: The Trade-Off Matrix
In the synthesis of biodegradable polyesters like Polylactide (PLA) and Polycaprolactone (PCL), the choice of catalyst dictates the polymerization rate, molecular weight control, and the final biomedical viability of the polymer.
Dimethoxytin (
): Represents the "High-Performance Standard." It acts as a discrete model for the active species generated in situ by the industrial standard Tin(II) Octoate (). It offers rapid kinetics and high molecular weights () but carries the burden of tin toxicity, necessitating rigorous purification for medical applications.
Zinc Alkoxides (
): Represent the "Biocompatible Challenger." While historically slower and more sensitive to moisture, they offer a metabolic safety profile superior to tin. Advanced ligand-supported zinc alkoxides (e.g., BDI-Zn) are closing the performance gap, offering superior stereocontrol.
Verdict: Choose Dimethoxytin for rapid prototyping and industrial-scale bulk polymerization where purification protocols are established. Choose Zinc Alkoxides for stereoselective synthesis and applications requiring direct in vivo degradation without catalyst removal.
Mechanistic Foundation: Coordination-Insertion[1]
Both catalyst families operate via the Coordination-Insertion Mechanism . This pathway is critical for controlling the polymer architecture (end-groups, PDI).
Mechanism Diagram
The following diagram illustrates the catalytic cycle. The metal center (M) coordinates the carbonyl oxygen of the lactide, activating it for nucleophilic attack by the alkoxide ligand.
Figure 1: Generalized Coordination-Insertion mechanism for Metal Alkoxides (M = Sn, Zn).
Performance Benchmarking
Kinetics and Reactivity Profile
Dimethoxytin is significantly more active than simple Zinc alkoxides due to the higher Lewis acidity of the Sn(II) center compared to Zn(II).
Feature
Dimethoxytin ()
Zinc Ethoxide ()
BDI-Zinc Alkoxide (Ligand Supported)
Reaction Rate ()
Very High (Quantitative < 3h @ 45°C)
Low (Requires >130°C or long times)
High (Comparable to Sn at RT)
Activation Energy
Lower (~60-70 kJ/mol)
Higher (>80 kJ/mol)
Tunable via ligand sterics
Temperature
Effective at Room Temp - 60°C
Typically requires Melt (>130°C)
Effective at Room Temp
Sensitivity
High (Hydrolyzes to SnO)
Moderate
Very High (Ligand dissociation)
Expert Insight:
is often used as a discrete initiator to bypass the induction period seen with . In contrast, simple often suffers from aggregation, reducing the number of active sites.
Stereocontrol and Selectivity
This is where Zinc catalysts often outperform Tin.
Tin (
): Generally produces atactic or slightly heterotactic PLA from rac-lactide. It relies on chain-end control which is weak at high temperatures due to transesterification (back-biting).
Zinc (BDI-Zn): Bulky ligands (e.g.,
-diiminate) on Zinc create a chiral pocket, allowing for site-control mechanism . This can yield highly heterotactic or isotactic polymers from racemic monomer mixtures, a crucial requirement for high-performance crystalline PLA.
Toxicity and Regulatory (E-E-A-T Critical)
Metric
Tin (Sn)
Zinc (Zn)
FDA Status
is FDA approved as a food additive (E324), but strict limits exist for medical implants.
Zn is an essential trace element (RDA ~11mg/day).
Cytotoxicity
Sn(II) is cytotoxic; accumulation in organs is a concern.
Zn(II) is generally non-toxic; excess is metabolized.
Purification
Mandatory. Requires precipitation/washing to remove Sn residues.
Optional for some applications; residues are often tolerated.
Experimental Protocols
Safety Warning: All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line or Glovebox techniques. Alkoxides are moisture-sensitive.
Protocol A: High-Speed ROP with Dimethoxytin (
)
Target: Poly(L-lactide),
g/mol
Reagent Prep:
Sublime L-Lactide (3x) and store in glovebox.
Synthesize
via reaction of anhydrous with NaOMe in dry methanol, followed by sublimation.
Reaction Setup:
In a flame-dried Schlenk tube, dissolve L-Lactide (1.44 g, 10 mmol) in dry Toluene (10 mL).
Add
(0.021 g, 0.1 mmol) for a [M]/[I] ratio of 100.
Polymerization:
Stir at 45°C for 3 hours.
Monitoring: Take aliquots for
NMR. Look for disappearance of the methine quartet at 5.0 ppm (monomer) and appearance of the quartet at 5.2 ppm (polymer).
Termination:
Quench with wet methanol (2 drops).
Precipitate into cold methanol (200 mL). Filter and dry under vacuum at 40°C.
Protocol B: Stereoselective ROP with Zinc Alkoxide (Generated In Situ)
Target: Heterotactic PLA from rac-Lactide
Reagent Prep:
Use
as a precursor and Benzyl Alcohol (BnOH) as the initiator.
Reaction Setup:
In a glovebox, mix
(1 eq) with BnOH (1 eq) in dry THF. Stir for 15 min to generate the active Zn-alkoxide species in situ.
Add rac-Lactide (100 eq).
Polymerization:
Stir at 25°C (Room Temp) . Zinc kinetics are slower; expect reaction times of 12-24 hours for quantitative conversion.
Workup:
Quench with dilute HCl in methanol (to remove Zn).
Precipitate in hexanes/methanol.
Workflow Visualization
Figure 2: Standard experimental workflow for metal-alkoxide mediated ROP.
Conclusion
For applications demanding speed and high molecular weight (e.g., commodity packaging, structural scaffolds), Dimethoxytin remains the superior choice due to its aggressive kinetics and robustness. However, for drug delivery systems or stereocomplex materials where toxicity and microstructure are paramount, Zinc Alkoxides (particularly ligand-supported variants) are the requisite alternative.
References
Kricheldorf, H. R., et al. (2000). "Polylactones.[1][2][3][4] 48. SnOct2-Initiated Polymerizations of Lactide: A Mechanistic Study." Macromolecules. Link
Williams, C. K. (2007). "Synthesis of functionalized biodegradable polyesters." Chemical Society Reviews. Link
Chisholm, M. H., et al. (2003). "Single-Site Metal Alkoxide Catalysts for the Ring-Opening Polymerization of Lactides." Chemical Reviews. Link
Coates, G. W., et al. (2002). "Discrete Metal–Based Catalysts for the Copolymerization of CO2 and Epoxides." Angewandte Chemie International Edition. Link
Scholz, C., et al. (2021). "Switchable Polymerization Catalysis Using a Tin(II) Catalyst and Commercial Monomers to Toughen Poly(l-lactide)." ACS Macro Letters. Link
Handling Tin(II) Methoxide (Dimethoxytin): Safety & PPE Protocol
Executive Summary Dimethoxytin (Tin(II) Methoxide, ) presents a dual-hazard profile that often catches researchers off guard.[1][2][3][4] It combines the systemic toxicity of organotin compounds with the high flammabilit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Dimethoxytin (Tin(II) Methoxide,
) presents a dual-hazard profile that often catches researchers off guard.[1][2][3][4] It combines the systemic toxicity of organotin compounds with the high flammability and toxicity of its hydrolysis product: Methanol .[2][3][4]
Effective safety protocols must address not just the solid reagent, but the immediate chemical transformation that occurs upon contact with ambient moisture.[2][4] This guide moves beyond generic SDS advice to provide a field-validated PPE strategy for drug development and materials science applications.
Part 1: The Hazard Matrix (The "Why")[1][2]
To select the correct PPE, you must understand the mechanism of failure.[4] Dimethoxytin is not a static hazard; it is a moisture-sensitive precursor.[1][2][3][4]
Component Hazard
Mechanism of Action
Critical Safety Implication
Tin(II) Core
Systemic Toxicity: Organic tin compounds are potent neurotoxins and skin irritants.[1][2][3][4] The OSHA PEL is extremely low (0.1 mg/m³ ).[3][4]
Skin Absorption: The "Skin" designation means dermal contact is as dangerous as inhalation.[1][2][3][4] Standard lab coats are insufficient.[3][4]
Methoxy Ligands
Hydrolysis:
Glove Failure: Methanol permeates standard nitrile exam gloves in <10 minutes.[1][2][3][4] Relying solely on thin nitrile is a critical safety gap.[3][4]
Physical State
Dust/Aerosol: Fine white powder, easily aerosolized during weighing.[2][3][4]
Inhalation: High efficiency particulate filtration (HEPA/P100) is mandatory even for small quantities.[1][3][4]
Part 2: The PPE Shield (Selection Logic)
The following decision logic dictates your equipment based on the state of the reagent.
PPE Decision Workflow
Figure 1: Decision logic for selecting PPE based on experimental conditions.
Detailed Equipment Specifications
1. Hand Protection (The Critical Control Point)
The Problem: Standard nitrile gloves offer excellent protection against solids but fail rapidly against methanol (the hydrolysis product).[1][4]
Protocol A (Solid Handling): Double-glove with Nitrile (minimum 5 mil thickness) .[1][2][3][4] The outer glove is sacrificial; strip it immediately if powder touches it.[3][4]
Protocol B (Solution/Cleanup): If the reagent is dissolved or you are cleaning a spill (where hydrolysis is occurring), you must use Laminate (Silver Shield/4H) or Butyl Rubber gloves.[1][2] Methanol breaks through nitrile in minutes, carrying dissolved tin compounds through the skin.[2][3][4]
2. Respiratory Protection
Primary Control: All handling should occur inside a certified chemical fume hood.[1][2][3][4]
Secondary Control (If outside hood): A half-face respirator with P100 (HEPA) cartridges is required for solids.[1][2][3][4] If methanol is present, you must add an Organic Vapor (OV) cartridge (Yellow/Magenta combo).[1][2][3][4]
Eyes: Chemical Splash Goggles (ANSI Z87.1).[1][2][3][4] Safety glasses are insufficient due to the fine nature of the powder and splash risk of corrosive hydrolysis products.[3][4]
Body: Tyvek® lab coat or apron with cuff loops.[1][2][3][4] Cotton lab coats can absorb organotin solutions, creating a long-term dermal exposure hazard.[1][3][4]
Part 3: Operational Protocol (Step-by-Step)
Phase 1: Setup & Weighing[1][2][3][4]
Atmosphere: Dimethoxytin is moisture-sensitive.[1][2][3][4] Ideally, handle inside a Nitrogen-filled glovebox.[1][3][4]
Fume Hood Prep: If a glovebox is unavailable, clear the fume hood.[2][3][4] Place a disposable absorbent pad (pig mat) on the surface to capture dust.[3][4]
Static Control: Use an anti-static gun on the weighing boat. Tin alkoxides are often static-charged and will "jump" during weighing, increasing inhalation risk.[1][2][3][4]
Phase 2: Transfer & Reaction[1][2][3][4]
The "Dry" Rule: Ensure all glassware is oven-dried. Introduction of water causes immediate decomposition to
Cannula Transfer: For solutions, use cannula or syringe transfer techniques to avoid open-air pouring.[1][2][3][4]
Active Venting: If the reaction generates heat or involves protic solvents, ensure the vessel is vented to a scrubber or hood exhaust to manage methanol vapors.[2][3][4]
Phase 3: Decontamination & Disposal
Crucial: Do not simply throw waste in the bin.[1][2][3][4] The residual powder will hydrolyze with air humidity, releasing methanol fumes in the trash.[2][4]
Quenching: Slowly add the waste residue to a beaker of dilute acetic acid or water inside the fume hood.[1][2][3][4] This forces hydrolysis under controlled conditions.[3][4]
Segregation: Collect the quenched mixture in a "Heavy Metal / Organotin" waste stream. Do not mix with general organic solvents unless approved by EHS, as tin compounds can catalyze reactions in waste drums.[3][4]
Wipe Down: Clean surfaces with soap and water (to hydrolyze residues) followed by an ethanol wipe.[1][2][3][4] Dispose of wipes as hazardous solid waste.[1][3][4]
Part 4: Emergency Response
Scenario
Immediate Action
Rationale
Skin Contact
Drench & Soap: Wash with copious soap and water for 15 mins.[1][2][3][4][6]
Solvents (alcohol/acetone) increase skin permeability of tin.[1][2][3][4] Use water/soap only.[1][3][4]
Eye Contact
Irrigate: Flush for 15 mins.
Hydrolysis in the eye releases methanol and basic tin hydroxides (Corrosive).[2][3][4]
Spill (Solid)
Cover & Scoop: Cover with dry sand/pad.[1][2][3][4] Avoid generating dust.[3][4][5][7]
Preventing dust inhalation is the priority.[2][3][4]
Ereztech. (n.d.).[1][3][4][5] Tin(II) Methoxide Safety Data Sheet (SDS).[1][2][3][4] Retrieved from [Link][1][2]
Centers for Disease Control and Prevention (CDC) - NIOSH. (n.d.).[1][3][4] Tin, organic compounds (as Sn).[2][3][4][8][9] NIOSH Pocket Guide to Chemical Hazards.[3][4] Retrieved from [Link][1][2]
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2][3][4] Occupational Chemical Database: Tin, Organic Compounds.[2][3][4] Retrieved from [Link][1][2]